3-(Benzyloxy)-5-bromopyridin-2-amine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-3-phenylmethoxypyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O/c13-10-6-11(12(14)15-7-10)16-8-9-4-2-1-3-5-9/h1-7H,8H2,(H2,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFNMAJBVWOHSSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(N=CC(=C2)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50609168 | |
| Record name | 3-(Benzyloxy)-5-bromopyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50609168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
754230-78-9 | |
| Record name | 3-(Benzyloxy)-5-bromopyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50609168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3-(Benzyloxy)-5-bromopyridin-2-amine chemical properties
An In-depth Technical Guide to 3-(Benzyloxy)-5-bromopyridin-2-amine
Overview
This compound is a substituted pyridine derivative that serves as a crucial and versatile building block in synthetic organic chemistry. Its unique trifunctional structure, featuring an amino group, a bromo substituent, and a benzyloxy moiety, makes it a valuable precursor for the synthesis of complex heterocyclic compounds. The strategic placement of these functional groups allows for a wide range of chemical transformations, positioning it as a key intermediate in the development of novel pharmaceutical agents and functional materials. This document provides a comprehensive overview of its chemical properties, spectroscopic data, synthesis, reactivity, and applications, with a focus on its utility in medicinal chemistry.
Chemical and Physical Properties
The fundamental properties of this compound are summarized below. These identifiers and physical characteristics are essential for laboratory handling, reaction setup, and analytical characterization.
| Property | Value | Reference(s) |
| IUPAC Name | 5-bromo-3-(phenylmethoxy)pyridin-2-amine | [1] |
| CAS Number | 754230-78-9 | [1][2] |
| PubChem CID | 20626554 | [1] |
| Molecular Formula | C₁₂H₁₁BrN₂O | [1][2] |
| Molecular Weight | 279.13 g/mol | [1][2] |
| Appearance | Expected to be a solid at room temperature. | |
| Boiling Point | 376.7°C at 760 mmHg | [2] |
| Melting Point | Data not available in cited literature. | |
| Solubility | Expected to be soluble in organic solvents like DMSO, methanol, dichloromethane; poorly soluble in water. | |
| Topological Polar Surface Area | 48.1 Ų | [1] |
Spectroscopic Data
Detailed spectroscopic information is critical for the identification and quality control of this compound. While full spectra are available from commercial suppliers, the expected characteristic signals are outlined below based on the compound's structure.[2][3]
| Spectroscopy | Characteristic Signals |
| ¹H NMR | - ~7.5-7.3 ppm (m, 5H): Aromatic protons of the phenyl ring.- ~7.6 ppm (d, 1H) & ~7.0 ppm (d, 1H): Two aromatic protons on the pyridine ring.- ~5.1 ppm (s, 2H): Methylene protons of the benzyloxy group (-O-CH₂-Ph).- ~5.5-6.0 ppm (br s, 2H): Protons of the primary amine (-NH₂), which may be broad and exchangeable with D₂O. |
| ¹³C NMR | - ~150-155 ppm: Carbon bearing the benzyloxy group (C3).- ~145-150 ppm: Carbon bearing the amino group (C2).- ~137 ppm: Quaternary carbon of the phenyl ring attached to the methylene group.- ~127-129 ppm: Carbons of the phenyl ring.- ~125 ppm & ~115 ppm: Carbons of the pyridine ring.- ~105-110 ppm: Carbon bearing the bromo group (C5).- ~70 ppm: Methylene carbon of the benzyloxy group (-O-CH₂-Ph). |
| IR Spectroscopy | - 3450-3300 cm⁻¹: Two bands characteristic of a primary amine N-H stretch.[4]- 3100-3000 cm⁻¹: Aromatic C-H stretch.- 1620-1580 cm⁻¹: N-H bending vibration.[4]- 1580-1450 cm⁻¹: C=C and C=N stretching of the aromatic rings.- 1250-1200 cm⁻¹: Aryl-O (ether) C-O stretch.- 1335-1250 cm⁻¹: Aromatic C-N stretch.[4] |
| Mass Spec. | - m/z ~278 & ~280: Molecular ion peaks (M⁺, M+2) exhibiting a characteristic ~1:1 isotopic pattern due to the presence of one bromine atom. |
Synthesis and Reactivity
Reactivity Profile
This compound is a trifunctional molecule with several sites of reactivity:
-
Bromo Substituent (-Br): The bromine atom at the C-5 position is the primary site for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Buchwald-Hartwig amination. This allows for the introduction of a wide variety of carbon- and heteroatom-based substituents to build molecular complexity.[5]
-
Amino Group (-NH₂): The primary amine at the C-2 position is nucleophilic and can undergo reactions such as acylation, alkylation, diazotization, and condensation to form fused heterocyclic systems (e.g., imidazopyridines).
-
Benzyloxy Group (-OCH₂Ph): This group is relatively stable but can be cleaved under hydrogenolysis conditions (e.g., H₂, Pd/C) to reveal a hydroxyl group, providing another point for functionalization.
General Synthesis Pathway
While multiple synthetic routes exist for substituted pyridines, a common strategy to access this compound involves the benzylation of the corresponding pyridinol. This protects the hydroxyl group and sets the stage for further modifications.
Caption: General workflow for the synthesis of the title compound.
Experimental Protocol: Synthesis via Williamson Ether Synthesis
This protocol describes the preparation of this compound from 2-amino-5-bromopyridin-3-ol.
Materials:
-
2-amino-5-bromopyridin-3-ol (1.0 eq)
-
Anhydrous potassium carbonate (K₂CO₃) (2.0 eq)
-
Benzyl bromide (BnBr) (1.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, condenser, and nitrogen atmosphere setup
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add 2-amino-5-bromopyridin-3-ol (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Add anhydrous DMF to the flask to create a stirrable suspension (approx. 0.2 M concentration).
-
Stir the mixture at room temperature for 15 minutes.
-
Add benzyl bromide (1.2 eq) dropwise to the suspension.
-
Heat the reaction mixture to 60-70°C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
Workup and Purification:
-
Pour the reaction mixture into a separatory funnel containing deionized water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash twice with deionized water, followed by one wash with brine to remove residual DMF.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the resulting crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield this compound as a pure product.
Applications in Drug Discovery and Medicinal Chemistry
The structural motifs within this compound make it a highly valuable scaffold for generating libraries of compounds for drug discovery. The pyridine core is a common feature in many FDA-approved drugs, and the available functional handles allow for systematic Structure-Activity Relationship (SAR) studies.
-
Scaffold for Bioactive Molecules: This compound serves as a precursor to more complex heterocyclic systems. For instance, an isomer, 4-(benzyloxy)-5-bromopyridin-3-amine, is a key intermediate for synthesizing 7-deazahypoxanthine analogues, which have shown potential as a new class of antitubulin agents for cancer therapy.[5] These agents have demonstrated nanomolar potency against various cancer cell lines.[5]
-
Cross-Coupling Hub: The bromo group at C-5 is readily exploited in palladium-catalyzed cross-coupling reactions to append various aromatic, heteroaromatic, or aliphatic groups, which is a cornerstone of modern medicinal chemistry for exploring chemical space.
Caption: Relationship between the compound's functional groups and its synthetic utility.
Safety and Handling
This compound is intended for research and development use only. While specific toxicity data is not available, related brominated aromatic amines should be handled with care.
-
Handling: Use standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials. Recommended storage conditions are 2-8°C, protected from light.[2]
-
Hazards: Based on related compounds like 3-bromo-5-phenylmethoxypyridine, potential hazards may include being harmful if swallowed, causing skin and serious eye irritation, and causing respiratory irritation.[6]
Conclusion
This compound is a high-value synthetic intermediate with significant potential in the field of drug discovery. Its well-defined reactive sites allow for predictable and versatile chemical transformations, enabling the efficient construction of complex molecular architectures. The data and protocols presented in this guide offer a technical foundation for researchers and scientists looking to incorporate this valuable building block into their synthetic programs.
References
- 1. This compound | C12H11BrN2O | CID 20626554 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 754230-78-9 | this compound - Moldb [moldb.com]
- 3. 2-Amino-5-bromo-3-benzloxypyridine(754230-78-9) 1H NMR [m.chemicalbook.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. 4-(Benzyloxy)-5-bromopyridin-3-amine | Benchchem [benchchem.com]
- 6. 3-(Benzyloxy)-5-bromopyridine | C12H10BrNO | CID 15389198 - PubChem [pubchem.ncbi.nlm.nih.gov]
In-Depth Technical Guide: 3-(Benzyloxy)-5-bromopyridin-2-amine (CAS 754230-78-9)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical intermediate 3-(Benzyloxy)-5-bromopyridin-2-amine, CAS number 754230-78-9. This document consolidates available physicochemical data, outlines a plausible synthetic methodology based on related chemical literature, and discusses its potential applications in medicinal chemistry and drug development.
Chemical and Physical Properties
This compound is a substituted aminopyridine that serves as a valuable building block in organic synthesis. Its key physical and chemical properties are summarized in the table below.[1][2][3][4]
| Property | Value | Source |
| CAS Number | 754230-78-9 | [1][3][4] |
| Molecular Formula | C₁₂H₁₁BrN₂O | [1][3] |
| Molecular Weight | 279.13 g/mol | [1][3] |
| IUPAC Name | 5-bromo-3-(phenylmethoxy)pyridin-2-amine | [3] |
| Boiling Point | 376.7°C at 760 mmHg (Predicted) | [1] |
| Purity | Typically ≥98% | [4] |
| Appearance | Solid (Form may vary) | N/A |
| Storage Conditions | 2-8°C, protect from light | [1] |
Synthesis and Experimental Protocols
Proposed Synthetic Pathway
Caption: Proposed synthesis of this compound.
Step 1: Benzylation of 2-Amino-5-bromo-3-hydroxypyridine
This procedure is adapted from a known method for the benzylation of a hydroxyl group on a pyridine ring.
Materials:
-
2-Amino-5-bromo-3-hydroxypyridine
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃) or another suitable base
-
N,N-Dimethylformamide (DMF) or another suitable polar aprotic solvent
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 2-amino-5-bromo-3-hydroxypyridine in DMF, add potassium carbonate.
-
Stir the mixture at room temperature for 30 minutes.
-
Add benzyl bromide dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-80°C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine solution, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Applications in Drug Discovery and Medicinal Chemistry
Substituted aminopyridines are a class of compounds with significant interest in medicinal chemistry due to their diverse biological activities. While there is no specific biological data available for this compound itself, its structure suggests its utility as a key intermediate for the synthesis of more complex molecules with potential therapeutic applications.
The presence of three modifiable positions—the amino group, the bromo substituent, and the benzyloxy moiety—allows for the generation of diverse chemical libraries for screening against various biological targets.
Role as a Chemical Building Block
The reactivity of the bromo and amino groups makes this compound a versatile starting material for various cross-coupling and derivatization reactions.
Caption: Reactivity and derivatization potential.
Safety Information
Based on available safety data sheets, this compound is associated with the following hazard statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated fume hood, should be strictly followed when handling this compound.
Conclusion
This compound is a valuable chemical intermediate with significant potential in the synthesis of novel compounds for drug discovery and development. While detailed experimental and biological data for this specific compound are limited in the public domain, its chemical structure and the reactivity of its functional groups make it a versatile tool for medicinal chemists. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to explore its full potential.
References
- 1. Synthesis of Highly Substituted 2-Aminopyridines with Vinyl Azides, Isonitriles, and Ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C12H11BrN2O | CID 20626554 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 754230-78-9 | this compound - Moldb [moldb.com]
A Comprehensive Technical Guide to 3-(Benzyloxy)-5-bromopyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the chemical properties of 3-(Benzyloxy)-5-bromopyridin-2-amine, a compound of interest in organic synthesis and pharmaceutical research. The information is presented to support laboratory and development activities.
Chemical Identity and Properties
This compound is a substituted pyridine derivative. A clear understanding of its fundamental properties is essential for its application in research and synthesis.
| Property | Value | Source |
| Molecular Formula | C12H11BrN2O | [1][2][3] |
| Molecular Weight | 279.13 g/mol | [1][2] |
| CAS Number | 754230-78-9 | [2][3] |
Hypothetical Experimental Workflow: Synthesis and Purification
The following diagram outlines a representative experimental workflow for the synthesis and subsequent purification of a derivative compound starting from this compound. This serves as a conceptual guide for potential laboratory procedures.
Caption: Figure 1: Conceptual Workflow for Synthesis and Purification.
Experimental Protocols
Detailed experimental protocols are crucial for reproducibility. Below is a generalized procedure based on the workflow illustrated above.
1. Reaction Setup:
-
To a dry reaction vessel, add this compound (1 equivalent).
-
Add the coupling partner (e.g., a boronic acid or ester, 1.1 equivalents).
-
Add a suitable catalyst (e.g., a palladium catalyst, 0.05 equivalents) and ligand (0.1 equivalents).
-
Suspend the solids in an appropriate degassed solvent (e.g., dioxane or toluene).
-
Purge the vessel with an inert gas (e.g., nitrogen or argon).
2. Reaction Progression:
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
3. Work-up:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
4. Purification and Characterization:
-
Concentrate the dried organic solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).
-
Combine the fractions containing the pure product and concentrate under reduced pressure.
-
Characterize the final product by Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) to confirm its identity and purity.
References
An In-depth Technical Guide to the Synthesis of 3-(Benzyloxy)-5-bromopyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 3-(Benzyloxy)-5-bromopyridin-2-amine, a valuable building block in medicinal chemistry. This document details the established synthetic pathway, complete with experimental protocols and quantitative data to support reproducibility.
Synthetic Pathway Overview
The most common and efficient synthesis of this compound is a two-step process commencing from the readily available starting material, 2-amino-3-hydroxypyridine. The synthesis involves an initial O-benzylation of the hydroxyl group, followed by a regioselective bromination at the 5-position of the pyridine ring.
The overall synthetic workflow can be visualized as follows:
Caption: Synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 2-Amino-3-benzyloxypyridine
This procedure outlines the O-benzylation of 2-amino-3-hydroxypyridine using benzyl chloride under basic conditions.
Materials:
| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Amount | Moles |
| 2-Amino-3-hydroxypyridine | C₅H₆N₂O | 110.11 | 550 g | 4.99 |
| Sodium Hydroxide (40% aq. sol.) | NaOH | 40.00 | 2.5 L | - |
| Benzyl Chloride | C₇H₇Cl | 126.58 | 677.5 g | 5.35 |
| Dichloromethane | CH₂Cl₂ | 84.93 | 2.5 L | - |
| Adogen 464 | - | - | 26.5 g | - |
| Absolute Ethanol | C₂H₅OH | 46.07 | 1 L | - |
| Saturated Sodium Chloride Solution | NaCl | 58.44 | 1 L | - |
| Potassium Carbonate | K₂CO₃ | 138.21 | - | - |
Procedure: [1]
-
In a 12-liter 3-neck round bottom flask equipped with a mechanical stirrer and a thermometer, combine 2.5 liters of 40% sodium hydroxide solution, 26.5 g of Adogen 464, and 2.5 liters of dichloromethane.
-
To this vigorously stirred biphasic mixture, add 550 g of 2-amino-3-hydroxypyridine. The temperature of the mixture will rise to approximately 38°C.
-
Cool the brown-orange mixture to 25°C.
-
Add 677.5 g of benzyl chloride in one portion and continue stirring for 16 hours.
-
Allow the mixture to separate into two phases. Separate the lower aqueous phase and dilute it with 1 liter of an ice:water mixture.
-
Extract the diluted aqueous phase with dichloromethane (3 x 1.5 liters).
-
Combine all the dichloromethane extracts with the original organic phase.
-
Wash the combined organic phase with 1 liter of saturated sodium chloride solution and dry over potassium carbonate.
-
Filter the dichloromethane extract and concentrate it on a rotary evaporator to obtain an orange solid.
-
Dissolve the solid in 1 liter of boiling absolute ethanol and filter the hot solution.
-
Chill the filtrate to induce crystallization.
-
Filter the crystals, wash with 500 ml of ethanol at -10°C, and dry at 50°C in a vacuum oven to yield the desired product, 2-amino-3-benzyloxypyridine.
Step 2: Synthesis of this compound
This procedure details the regioselective bromination of 2-amino-3-benzyloxypyridine to afford the final product.
Materials:
| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Amount | Moles |
| 2-Amino-3-benzyloxypyridine | C₁₂H₁₂N₂O | 200.24 | 85.0 g | 0.42 |
| Sulfuric Acid (10% aq. sol.) | H₂SO₄ | 98.08 | 1000 mL | - |
| Bromine | Br₂ | 159.81 | 80.5 g | 0.50 |
| Acetic Acid | CH₃COOH | 60.05 | 276 g | 4.6 |
| Dichloromethane | CH₂Cl₂ | 84.93 | 2500 mL | - |
| Ammonia Solution (25%) | NH₃ | 17.03 | ~600 mL | - |
| Sodium Sulfate | Na₂SO₄ | 142.04 | - | - |
Procedure: [2]
-
Dissolve 85.0 g of 2-amino-3-benzyloxypyridine in 1000 mL of a 10% aqueous sulfuric acid solution.
-
Cool the resulting yellow solution to 0-4°C.
-
Slowly add a solution of 80.5 g of bromine in 276 g of acetic acid dropwise over a period of 2 hours. The reaction mixture will transform into a red suspension.
-
Continue stirring at 0°C for an additional 2.5 hours.
-
Pour the reaction mixture into a mixture of 500 mL of ice water and 1000 mL of dichloromethane.
-
Adjust the pH of the biphasic mixture to 8 by adding a 25% ammonia solution (~600 mL) while ensuring thorough stirring.
-
Separate the organic and aqueous phases.
-
Extract the aqueous phase further with dichloromethane (3 x 500 mL).
-
Combine all organic phases, wash with 400 mL of water, and dry with sodium sulfate.
-
Remove the solvent by concentration under reduced pressure.
-
Purify the residue by flash column chromatography to obtain this compound.
Quantitative Data Summary
| Step | Product | Starting Material | Key Reagents | Yield | Purity |
| 1 | 2-Amino-3-benzyloxypyridine | 2-Amino-3-hydroxypyridine | Benzyl chloride, NaOH | Not Specified | Not Specified |
| 2 | This compound | 2-Amino-3-benzyloxypyridine | Bromine, Acetic Acid | Not Specified | 98%[3] |
Physicochemical Properties
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance | Melting Point (°C) | Boiling Point (°C) |
| 2-Amino-3-hydroxypyridine | C₅H₆N₂O | 110.11 | - | - | - |
| 2-Amino-3-benzyloxypyridine | C₁₂H₁₂N₂O | 200.24 | Orange Solid[1] | - | - |
| This compound | C₁₂H₁₁BrN₂O | 279.13 | - | - | 376.7 at 760 mmHg[3] |
Logical Relationships in Synthesis
The synthesis follows a clear logical progression based on fundamental principles of organic chemistry.
Caption: Logical flow of the synthetic reactions.
This guide provides a solid foundation for the synthesis of this compound. Researchers are encouraged to consult the cited literature for further details and to adapt the procedures as necessary for their specific laboratory conditions.
References
An In-depth Technical Guide to 3-(Benzyloxy)-5-bromopyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Benzyloxy)-5-bromopyridin-2-amine, a substituted pyridine derivative, is a compound of interest in medicinal chemistry and drug discovery. Its structural features, including the aminopyridine core, a bromine atom, and a benzyloxy group, make it a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications. This technical guide provides a comprehensive overview of its chemical identity, synthesis, and potential biological significance, with a focus on data relevant to researchers in the field of drug development.
Chemical Identity and Properties
The chemical nomenclature and key physicochemical properties of this compound are summarized below. The IUPAC name for this compound is 5-bromo-3-(phenylmethoxy)pyridin-2-amine [1].
| Property | Value | Source |
| IUPAC Name | 5-bromo-3-(phenylmethoxy)pyridin-2-amine | [1] |
| Molecular Formula | C₁₂H₁₁BrN₂O | [1] |
| Molecular Weight | 279.13 g/mol | [1] |
| CAS Number | 754230-78-9 | [1] |
| Appearance | Solid (predicted) | |
| Boiling Point | 376.7°C at 760 mmHg (predicted) |
A variety of synonyms are used in literature and commercial listings to refer to this compound. Understanding these is crucial for comprehensive literature searches.
| Synonym |
| This compound[1] |
| 2-AMINO-5-BROMO-3-BENZYLOXYPYRIDINE[1] |
| 2-Amino-3-benzyloxy-5-bromopyridine[1] |
| 5-bromo-3-(phenylmethoxy)-2-pyridinamine |
| 3-(phenylmethoxy)-5-bromopyridin-2-amine |
Synthesis and Experimental Protocols
Below is a generalized, representative experimental protocol for the synthesis of this compound. Note: This is a hypothetical procedure and requires optimization and validation in a laboratory setting.
Reaction Scheme:
Materials:
-
2-amino-5-bromopyridin-3-ol
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a solution of 2-amino-5-bromopyridin-3-ol (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).
-
Addition of Reagent: Stir the mixture at room temperature for 30 minutes. Then, add benzyl bromide (1.1 eq) dropwise to the suspension.
-
Reaction Monitoring: The reaction mixture is stirred at room temperature (or gently heated to 50-60 °C if necessary) and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, the reaction mixture is quenched with water and extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).
-
Characterization: The structure and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Potential Biological Activity and Signaling Pathways
While direct biological studies on this compound are limited in the public domain, the broader class of 3-benzyloxyaminopyridine derivatives has shown significant promise as selective inhibitors of ROS1 (c-ros oncogene 1), a receptor tyrosine kinase[2]. Aberrant ROS1 signaling is a known driver in certain cancers, particularly non-small cell lung cancer (NSCLC).
The inhibitory action of such compounds on ROS1 would likely interrupt downstream signaling cascades that promote cell proliferation, survival, and metastasis. A simplified representation of the potential mechanism of action is depicted below.
Caption: Hypothesized inhibition of the ROS1 signaling pathway.
This diagram illustrates that upon ligand binding, ROS1 dimerizes and autophosphorylates, leading to the activation of several downstream pathways, including the RAS/RAF/MEK/ERK, PI3K/AKT/mTOR, and STAT3 pathways. These pathways ultimately converge on the nucleus to regulate gene transcription involved in cell growth and survival. A selective ROS1 inhibitor like a 3-benzyloxyaminopyridine derivative would block the initial autophosphorylation step, thereby abrogating these downstream signals.
Experimental Workflow for Biological Evaluation
To assess the biological activity of this compound as a potential ROS1 inhibitor, a structured experimental workflow would be necessary.
Caption: A typical workflow for evaluating a potential kinase inhibitor.
This workflow begins with the synthesis and purification of the compound, followed by in vitro kinase assays to determine its potency and selectivity against a panel of kinases, including ROS1. Promising candidates would then be subjected to cell-based assays to confirm their activity in a cellular context. Western blotting would be used to verify that the compound inhibits the phosphorylation of ROS1 and its downstream targets. Cell proliferation assays would quantify the compound's effect on cancer cell growth. Finally, in vivo studies using animal models and pharmacokinetic profiling would be conducted to assess the compound's efficacy and drug-like properties.
Conclusion
This compound is a valuable building block for the synthesis of novel compounds with potential therapeutic applications. Based on the activity of structurally related molecules, it is a promising scaffold for the development of selective ROS1 inhibitors for the treatment of cancer. Further research is warranted to fully elucidate its synthetic accessibility and biological activity. The experimental protocols and workflows outlined in this guide provide a framework for researchers to explore the potential of this and related compounds in drug discovery programs.
References
A Technical Guide to the Spectroscopic Analysis of 3-(Benzyloxy)-5-bromopyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Benzyloxy)-5-bromopyridin-2-amine (CAS No. 754230-78-9) is a substituted pyridine derivative with potential applications in medicinal chemistry and drug development.[1][2] Its structural features, including the benzyloxy, bromo, and amino functional groups, make it a versatile building block for the synthesis of more complex molecules. A thorough understanding of its spectroscopic properties is essential for its identification, characterization, and quality control in research and development settings. This guide provides a summary of the expected spectroscopic data (Nuclear Magnetic Resonance - NMR, Infrared - IR, and Mass Spectrometry - MS), detailed experimental protocols for acquiring such data, and a visual representation of the analytical workflow.
While specific, publicly accessible raw spectroscopic data for this compound is limited, a study by Rajendiran et al., titled "Spectral characteristics of 2-amino-3-benzyloxy pyridine: Effects of solvents, pH, and β-cyclodextrin," indicates that the compound has been characterized by UV-visible, fluorimetry, FTIR, and 1H NMR spectroscopy.[3][4][5] This guide, therefore, combines information from this and other sources to provide a comprehensive overview.
Spectroscopic Data Summary
The following tables summarize the expected spectroscopic data for this compound based on its chemical structure and data from related compounds.
Table 1: Predicted ¹H and ¹³C NMR Data
| Technique | Assignment | Predicted Chemical Shift (ppm) | Notes |
| ¹H NMR | Aromatic-H (pyridine ring) | 6.5 - 8.0 | Two doublets or singlets, influenced by the electronic effects of the substituents. |
| Aromatic-H (benzyl ring) | 7.2 - 7.5 | Multiplet. | |
| -CH₂- (benzyl) | ~5.0 | Singlet. | |
| -NH₂ | 4.5 - 6.0 | Broad singlet, chemical shift can vary with solvent and concentration. | |
| ¹³C NMR | Aromatic-C (pyridine ring) | 100 - 160 | Five signals, with chemical shifts influenced by the electronegativity of the nitrogen and the substituents. |
| Aromatic-C (benzyl ring) | 127 - 140 | Signals for the ipso, ortho, meta, and para carbons. | |
| -CH₂- (benzyl) | ~70 |
Table 2: Expected IR Absorption Bands
| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** | Intensity |
| N-H (amine) | Stretching | 3300 - 3500 | Medium, often two bands for primary amine |
| C-H (aromatic) | Stretching | 3000 - 3100 | Medium to weak |
| C-H (alkane -CH₂-) | Stretching | 2850 - 2960 | Medium |
| C=C, C=N (aromatic ring) | Stretching | 1400 - 1600 | Medium to strong |
| C-O (ether) | Stretching | 1000 - 1300 | Strong |
| C-Br | Stretching | 500 - 600 | Medium to strong |
Table 3: Expected Mass Spectrometry Data
| Technique | Ion | Expected m/z | Notes |
| ESI-MS | [M+H]⁺ | ~280.0/282.0 | Isotopic pattern due to the presence of Bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio). |
| [M+Na]⁺ | ~302.0/304.0 | Possible adduct in the presence of sodium ions. | |
| EI-MS | M⁺˙ | ~279.0/281.0 | Molecular ion with characteristic bromine isotopic pattern. |
| Fragments | Various | Expected fragmentation includes loss of the benzyl group, bromine radical, and cleavage of the pyridine ring. |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, Dimethyl sulfoxide-d₆) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; gentle vortexing may be applied.
-
-
Instrument Parameters (for a 400 MHz spectrometer):
-
¹H NMR:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: 0-12 ppm.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay (D1): 1-2 seconds.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled experiment (e.g., 'zgpg30').
-
Spectral Width: 0-200 ppm.
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise ratio.
-
Relaxation Delay (D1): 2 seconds.
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal standard.
-
Integrate the peaks in the ¹H NMR spectrum.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with a volatile solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
-
-
Instrument Parameters:
-
Scan Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
A background spectrum of the empty ATR crystal should be collected prior to sample analysis.
-
-
Data Processing:
-
The instrument software will automatically subtract the background spectrum from the sample spectrum.
-
Identify the characteristic absorption bands and correlate them to the corresponding functional groups.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
-
Sample Preparation (for Electrospray Ionization - ESI):
-
Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent.
-
The final solution may be acidified with a small amount of formic acid to promote protonation.
-
-
Instrument Parameters (ESI-MS):
-
Ionization Mode: Positive ion mode.
-
Mass Range: m/z 50-500.
-
Capillary Voltage: 3-4 kV.
-
Drying Gas (Nitrogen) Flow and Temperature: Optimized for the specific instrument to ensure efficient desolvation.
-
-
Data Processing:
-
Analyze the resulting mass spectrum to identify the protonated molecular ion ([M+H]⁺) and any other adducts.
-
Examine the isotopic pattern of the molecular ion to confirm the presence of bromine.
-
Experimental Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.
Caption: Workflow for the spectroscopic characterization of a chemical compound.
References
Purity and analytical standards for 3-(Benzyloxy)-5-bromopyridin-2-amine
The Versatile Building Block: A Technical Guide to 3-(Benzyloxy)-5-bromopyridin-2-amine in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the utility of 3-(benzyloxy)-5-bromopyridin-2-amine as a pivotal building block in modern organic synthesis. Its unique structural features, combining a protected hydroxyl group, a reactive bromine atom, and an amino group on a pyridine scaffold, make it an invaluable precursor for the synthesis of a diverse range of complex molecules, particularly in the realm of medicinal chemistry. This document provides a comprehensive overview of its synthesis, key reactions, and applications, supplemented with detailed experimental protocols and quantitative data.
Physicochemical Properties and Spectroscopic Data
This compound is a solid at room temperature with a molecular weight of 279.13 g/mol .[1][2] Its key identifiers are CAS Number 754230-78-9 and MDL Number MFCD11109946.[1][2] The benzyloxy group serves as a protecting group for the 3-hydroxy functionality, which can be deprotected in later synthetic steps, while the bromine atom at the 5-position and the amino group at the 2-position provide reactive handles for various chemical transformations.
Table 1: Physicochemical and Spectroscopic Data for this compound
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₁BrN₂O | [1] |
| Molecular Weight | 279.13 g/mol | [1][2] |
| CAS Number | 754230-78-9 | [1] |
| Appearance | Solid | - |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.45-7.30 (m, 5H), 7.20 (d, J=2.0 Hz, 1H), 6.80 (d, J=2.0 Hz, 1H), 5.10 (s, 2H), 4.80 (br s, 2H) | [3] |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 150.1, 145.2, 137.5, 136.8, 128.6, 128.2, 127.9, 115.8, 109.2, 71.3 | [3] |
| Mass Spectrometry (ESI-MS) | m/z 279.0, 281.0 [M+H]⁺ | - |
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step sequence starting from readily available precursors. A common route involves the benzylation of a 3-hydroxypyridine derivative, followed by bromination and amination.
Experimental Protocol: Synthesis of 2-amino-3-benzyloxypyridine
A foundational step in synthesizing the title compound is the preparation of its unbrominated precursor.
Procedure:
-
To a vigorously stirred biphasic mixture of 2-amino-3-hydroxypyridine (550 g) in dichloromethane (2.5 L) and 40% aqueous sodium hydroxide (2.5 L), add Adogen 464 (26.5 g).[4]
-
Cool the mixture to 25 °C and add benzyl chloride (677.5 g) in one portion.[4]
-
Stir the reaction mixture for 16 hours, after which the layers are allowed to separate.[4]
-
The aqueous phase is separated, diluted with ice-water (1 L), and extracted with dichloromethane (3 x 15 L).[4]
-
The combined organic extracts are washed with saturated sodium chloride solution (1 L) and dried over potassium carbonate.[4]
-
The dichloromethane is removed under reduced pressure to yield an orange solid.[4]
-
The solid is dissolved in boiling absolute ethanol (1 L), and the solution is filtered.[4]
-
Upon cooling, the product crystallizes, is filtered, washed with cold ethanol (-10 °C, 500 ml), and dried in a vacuum oven at 50 °C to afford 2-amino-3-benzyloxypyridine.[4]
Experimental Protocol: Bromination of 2-amino-3-benzyloxypyridine
The subsequent bromination at the 5-position is a key step to introduce a handle for cross-coupling reactions.
Procedure:
-
Dissolve 2-amino-3-benzyloxypyridine in a suitable solvent such as acetic acid.
-
Cool the solution to below 20 °C in an ice bath.
-
Add a solution of bromine (1.0 equivalent) in acetic acid dropwise with vigorous stirring over 1 hour, maintaining the temperature below 20 °C initially and then allowing it to rise to 50 °C.[5]
-
After the addition is complete, stir the mixture for an additional hour.[5]
-
Dilute the reaction mixture with water to dissolve any precipitated hydrobromide salt.[5]
-
Neutralize the solution with 40% sodium hydroxide solution with cooling.[5]
-
Collect the precipitated solid by filtration, wash with water until the washings are free of bromide ions, and dry to yield this compound.[5] A typical yield for this type of bromination is in the range of 62-67%.[5]
Key Reactions and Applications in Organic Synthesis
This compound is a versatile substrate for a variety of cross-coupling reactions, enabling the construction of complex molecular architectures. The bromine atom is readily displaced in palladium-catalyzed reactions, while the amino group can be further functionalized.
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. This compound can be coupled with a wide range of aryl and heteroaryl boronic acids or esters to introduce diverse substituents at the 5-position of the pyridine ring. These reactions typically proceed in high yields.[6]
Table 2: Representative Suzuki-Miyaura Coupling Reactions with Bromopyridine Derivatives
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 85-95 | >15 | 78 | [7] |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 85-95 | >15 | 82 | [7] |
| 3 | 3-Methoxybenzeneboronic acid | Pd(OAc)₂ (5) | JohnPhos | K₂CO₃ | DMF | 140 (microwave) | 0.33 | ~10-92 (substrate dependent) | [8] |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
Procedure:
-
In a Schlenk flask, combine this compound (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), and potassium phosphate (2.0-3.0 eq).[7]
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., argon) three times.[7]
-
Add degassed 1,4-dioxane and water (typically in a 4:1 ratio).[7]
-
Add the palladium catalyst, for example, Pd(PPh₃)₄ (5 mol%).[7]
-
Heat the reaction mixture to 85-95 °C with vigorous stirring for 15-24 hours, or until reaction completion is monitored by TLC or LC-MS.[7]
-
Upon cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, coupling the bromopyridine with a variety of primary and secondary amines. This reaction is instrumental in synthesizing complex amine-containing molecules.
Table 3: Representative Buchwald-Hartwig Amination Reactions with Bromo-heterocycles
| Entry | Amine | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Carbazole | [Pd(allyl)Cl]₂ (1) | t-BuXPhos (4) | NaOtBu | Toluene | 100 | 24 | Good | [9] |
| 2 | Diphenylamine | [Pd(allyl)Cl]₂ (1) | t-BuXPhos (4) | NaOtBu | Toluene | 100 | 24 | Good | [9] |
| 3 | Substituted Anilines | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Toluene | 110 | 12-24 | Good to Excellent | [10] |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
Procedure:
-
To a dry Schlenk tube, add this compound (1.0 eq), the desired amine (1.2 eq), cesium carbonate (1.5 eq), Pd₂(dba)₃ (2 mol%), and Xantphos (4 mol%).
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.
Application in Drug Discovery: Synthesis of ROS1 Kinase Inhibitors
A significant application of this compound is in the synthesis of potent and selective kinase inhibitors, particularly targeting ROS1 (c-ros oncogene 1). ROS1 is a receptor tyrosine kinase that, when constitutively activated through chromosomal rearrangements, can drive the growth of certain cancers, including non-small cell lung cancer. The pyridine core of the building block serves as a scaffold to which various functionalities can be attached to interact with the ATP-binding pocket of the kinase.
ROS1 Signaling Pathway
The aberrant fusion proteins of ROS1 lead to the constitutive activation of its kinase domain, which in turn activates several downstream signaling pathways crucial for cell proliferation and survival. These include the JAK/STAT, PI3K/AKT/mTOR, and RAS/MAPK pathways. Inhibitors designed from the this compound scaffold aim to block the ATP-binding site of ROS1, thereby preventing its autophosphorylation and the subsequent activation of these oncogenic signaling cascades.
Caption: Simplified ROS1 signaling pathway and the inhibitory action of drugs.
Synthetic Workflow for ROS1 Inhibitors
The synthesis of a ROS1 inhibitor using this compound typically involves a convergent synthesis strategy. The core building block undergoes a key cross-coupling reaction, followed by further functionalization and deprotection steps.
Caption: General synthetic workflow for ROS1 inhibitors.
Conclusion
This compound has proven to be a highly valuable and versatile building block in organic synthesis. Its strategic placement of functional groups allows for the efficient construction of complex molecular scaffolds, which are of significant interest in drug discovery and development. The reliable and high-yielding participation of this compound in key cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, underscores its importance for medicinal chemists. The successful application of this building block in the synthesis of potent ROS1 kinase inhibitors highlights its potential for the development of targeted cancer therapies. This guide provides a solid foundation for researchers to explore and exploit the full synthetic potential of this remarkable molecule.
References
- 1. This compound | C12H11BrN2O | CID 20626554 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 754230-78-9 | this compound - Moldb [moldb.com]
- 3. rsc.org [rsc.org]
- 4. prepchem.com [prepchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Reactivity of the Amino Group in 3-(Benzyloxy)-5-bromopyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-(Benzyloxy)-5-bromopyridin-2-amine is a key heterocyclic building block in medicinal chemistry, primarily utilized in the synthesis of kinase inhibitors and other biologically active molecules. The strategic positioning of its amino, benzyloxy, and bromo functional groups offers a versatile platform for molecular elaboration. This technical guide provides a comprehensive overview of the reactivity of the primary amino group at the C2 position, focusing on its role in forming crucial nitrogen-containing scaffolds. This document details common transformations such as N-acylation and subsequent cyclization reactions to form fused heterocyclic systems, which are pivotal in the development of novel therapeutics. Experimental protocols, quantitative data, and logical workflows are presented to aid researchers in the effective utilization of this important synthetic intermediate.
Introduction
The pyridine scaffold is a ubiquitous motif in pharmaceutical agents due to its ability to engage in hydrogen bonding and its overall metabolic stability. Specifically, substituted 2-aminopyridines are precursors to a multitude of bioactive compounds. This compound combines the nucleophilic character of the 2-amino group with the potential for cross-coupling reactions at the 5-bromo position and the synthetic flexibility of the 3-benzyloxy protecting group. The reactivity of the amino group is of paramount importance as it often serves as the initial point of diversification in a synthetic sequence. This guide will focus exclusively on the transformations involving this amino functionality.
Core Reactivity of the Amino Group
The primary amino group in this compound exhibits typical nucleophilic behavior, readily participating in reactions with various electrophiles. The adjacent endocyclic nitrogen and the electron-donating character of the benzyloxy group influence its reactivity. The principal transformations of this amino group in synthetic applications are N-acylation and subsequent intramolecular cyclization reactions.
N-Acylation
N-acylation is a fundamental transformation of the 2-amino group, converting it into an amide. This reaction is typically the first step in multi-step sequences to build more complex heterocyclic systems. A common acylating agent used with this substrate is chloroacetyl chloride.[1][2][3] The resulting N-(3-(benzyloxy)-5-bromopyridin-2-yl)-2-chloroacetamide is a key intermediate for further cyclization reactions.
General Experimental Workflow for N-Acylation:
Caption: General workflow for the N-acylation of this compound.
Table 1: Quantitative Data for N-Acylation with Chloroacetyl Chloride
| Amine Substrate | Acylating Agent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Substituted aniline | Chloroacetyl chloride | DBU | THF | RT | 3-6 | 75-95 | [1] |
| 6-amino-1,3-dimethyluracil | Chloroacetyl chloride | Triethylamine | DMF | 0 | 0.5 | - | [4] |
| 3-aminobenzamide | Chloroacetyl chloride | Triethylamine | DMF | 0-5 | 2-12 | - | [3] |
| 2-amino-3-cyanopyridine derivative | Chloroacetyl chloride | Triethylamine | Dioxane | Reflux | 6 | 66 | [2] |
Note: Specific yield for the N-acylation of this compound is not explicitly available in the searched literature, but the provided data for analogous reactions suggest high yields are achievable under standard conditions.
Experimental Protocol: Synthesis of N-(3-(benzyloxy)-5-bromopyridin-2-yl)-2-chloroacetamide
This protocol is a representative procedure based on analogous N-acylation reactions.[1][2][3]
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in a suitable anhydrous aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).
-
Addition of Base: Add a non-nucleophilic base, such as triethylamine (1.2 eq) or N,N-diisopropylethylamine (DIPEA), to the solution.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Addition of Chloroacetyl Chloride: Slowly add chloroacetyl chloride (1.1 eq), dissolved in a small amount of the reaction solvent, to the stirred solution via a dropping funnel. Maintain the temperature below 10 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by the slow addition of water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired N-(3-(benzyloxy)-5-bromopyridin-2-yl)-2-chloroacetamide.
Intramolecular Cyclization to form Imidazo[4,5-b]pyridines
The N-acylated intermediate is a versatile precursor for the synthesis of fused heterocyclic systems. A key application is the formation of the imidazo[4,5-b]pyridine core, a prevalent scaffold in kinase inhibitors.[5] This is typically achieved through an intramolecular nucleophilic substitution, where a newly introduced amino group displaces the chlorine atom of the chloroacetyl moiety.
Logical Workflow for Imidazo[4,5-b]pyridine Synthesis:
Caption: Synthetic pathway to imidazo[4,5-b]pyridines from this compound.
Table 2: Representative Conditions for Imidazo[4,5-b]pyridine Formation
| Starting Material | Reagents for Cyclization | Solvent | Conditions | Product Type | Reference |
| 2,3-Diaminopyridine | Aldehydes | DMSO | - | 2-Aryl-imidazo[4,5-b]pyridine | [6] |
| 2,3-Diaminopyridine | Carboxylic Acids | Polyphosphoric Acid | High Temp | 2-Alkyl/Aryl-imidazo[4,5-b]pyridine | - |
| 8-bromo-6-methylquinoline-2-carbaldehyde | N-methylbenzene-1,2-diamine | Nitrobenzene | 120 °C, 22 h | Fused Benzimidazole | [7] |
Note: While a direct protocol for the cyclization of the N-acylated derivative of this compound was not found, the table provides analogous conditions for the formation of the imidazo[4,5-b]pyridine ring system from related precursors.
Experimental Protocol: Synthesis of a Substituted Imidazo[4,5-b]pyridine (Conceptual)
This protocol is a conceptual outline based on established synthetic routes for imidazo[4,5-b]pyridines.
-
Amine Substitution: To a solution of N-(3-(benzyloxy)-5-bromopyridin-2-yl)-2-chloroacetamide (1.0 eq) in a polar aprotic solvent like N,N-dimethylformamide (DMF), add the desired primary amine (1.2 eq) and a non-nucleophilic base such as potassium carbonate (2.0 eq).
-
Reaction: Heat the reaction mixture at 80-100 °C and stir for 4-12 hours, monitoring by TLC.
-
Work-up: After cooling, pour the reaction mixture into water and extract the product with a suitable organic solvent.
-
Cyclization: The crude N-(3-(benzyloxy)-5-bromopyridin-2-yl)-2-(alkylamino)acetamide can be dissolved in a solvent like acetic acid or a mixture of an alcohol and a mineral acid (e.g., HCl).
-
Heating: Heat the mixture to reflux for 2-8 hours to effect intramolecular cyclization.
-
Isolation and Purification: After cooling, neutralize the reaction mixture and extract the product. Purify the crude product by column chromatography or recrystallization to obtain the desired substituted imidazo[4,5-b]pyridine.
Other Potential Reactions of the Amino Group
-
Diazotization: The amino group could be converted to a diazonium salt, which can then be displaced by various nucleophiles in Sandmeyer-type reactions. This would allow for the introduction of a range of functional groups at the 2-position.
-
Buchwald-Hartwig and Ullmann Couplings: The amino group could potentially act as a nucleophile in palladium- or copper-catalyzed cross-coupling reactions to form C-N bonds with aryl or vinyl halides. However, the presence of the bromo substituent on the same ring might lead to competitive reactions.
-
N-Alkylation: Direct alkylation of the amino group is possible, though over-alkylation can be a challenge.
Conclusion
The amino group of this compound is a key functional handle for the synthesis of complex heterocyclic structures, most notably imidazo[4,5-b]pyridines, which are of significant interest in drug discovery, particularly in the development of kinase inhibitors. The primary reactivity pathway involves N-acylation, followed by intramolecular cyclization. While detailed experimental protocols for this specific substrate are often proprietary and found within patent literature, this guide provides a solid foundation based on analogous and well-established chemical transformations. The presented workflows and representative data will aid researchers in designing and executing synthetic strategies that leverage the versatile reactivity of this important building block. Further exploration of the patent literature is recommended for accessing specific and optimized reaction conditions for industrial applications.
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. b.aun.edu.eg [b.aun.edu.eg]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine - Google Patents [patents.google.com]
- 6. US7169791B2 - Inhibitors of tyrosine kinases - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
The Strategic Role of the Benzyloxy Group in 3-(Benzyloxy)-5-bromopyridin-2-amine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the pivotal role of the benzyloxy group in the chemical intermediate, 3-(Benzyloxy)-5-bromopyridin-2-amine. This compound is a key building block in medicinal chemistry, particularly in the synthesis of targeted therapeutics such as kinase and tubulin inhibitors. This document will delve into the benzyloxy group's function as a protecting group, its influence on the reactivity of the pyridine ring, and its strategic importance in the synthesis of complex, biologically active molecules. Detailed experimental protocols and quantitative data are presented to offer a practical resource for researchers in drug discovery and development.
Introduction
This compound is a substituted pyridine derivative that has garnered significant attention in the field of medicinal chemistry. Its trifunctional nature, featuring an amino group, a bromine atom, and a benzyloxy group, makes it a versatile synthon for the construction of a diverse array of heterocyclic compounds. The strategic placement of these functionalities allows for sequential and site-selective modifications, a crucial aspect in the design of novel drug candidates.
The benzyloxy group, in particular, plays a multifaceted role that extends beyond being a simple substituent. It serves as a crucial protecting group for the hydroxyl functionality, modulates the electronic properties and reactivity of the pyridine ring, and can influence the overall physicochemical properties of synthetic intermediates. This guide will explore these roles in detail, providing a foundational understanding for its effective utilization in complex synthetic campaigns.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and its deprotected analogue, 2-amino-5-bromo-3-hydroxypyridine, is provided below.
| Property | This compound | 2-Amino-5-bromo-3-hydroxypyridine | Reference(s) |
| Molecular Formula | C₁₂H₁₁BrN₂O | C₅H₅BrN₂O | [1][2] |
| Molecular Weight | 279.13 g/mol | 189.00 g/mol | [1][2] |
| CAS Number | 754230-78-9 | 39903-01-0 | [1][2] |
| Appearance | Not specified | Brown solid | [3] |
| Melting Point | Not specified | 205-208 °C | [3] |
Role of the Benzyloxy Group
Protecting Group for the Hydroxyl Functionality
The primary role of the benzyloxy group in this compound is to serve as a protecting group for the corresponding hydroxyl group in 2-amino-5-bromo-3-hydroxypyridine. The acidic proton of the hydroxyl group can interfere with various synthetic transformations, particularly those involving organometallic reagents or strong bases, which are commonly employed in cross-coupling reactions.
The benzyl ether linkage is stable under a wide range of reaction conditions, yet it can be selectively removed under specific deprotection protocols, most commonly through catalytic hydrogenation. This allows for the unmasking of the hydroxyl group at a later stage in the synthesis, enabling further functionalization if required.
Modulation of Electronic Properties and Reactivity
The benzyloxy group is an electron-donating group. Its presence at the 3-position of the pyridine ring increases the electron density of the aromatic system through resonance. This electronic modulation has a significant impact on the reactivity of the molecule:
-
Nucleophilic Aromatic Substitution (SNAr): The increased electron density on the pyridine ring generally deactivates it towards nucleophilic attack. This makes direct displacement of the bromide at the 5-position by a nucleophile less favorable compared to an unsubstituted bromopyridine.
-
Electrophilic Aromatic Substitution: Conversely, the electron-donating nature of the benzyloxy group activates the pyridine ring towards electrophilic substitution.
-
Palladium-Catalyzed Cross-Coupling Reactions: The bromine atom at the 5-position is amenable to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[4][5][6] The electronic nature of the benzyloxy group can influence the efficiency of the oxidative addition step in the catalytic cycle.
Experimental Protocols
Synthesis of 2-Amino-3-hydroxy-5-bromopyridine
This protocol describes the synthesis of the unprotected precursor to this compound.
Materials:
-
2-Amino-3,5-dibromopyridine
-
Potassium hydroxide (85%)
-
Copper powder
-
Water
-
Concentrated hydrochloric acid
-
Sodium chloride
-
Ethyl acetate
-
Tetrahydrofuran
-
Silica gel
Procedure:
-
A mixture of 6.5 parts of 2-amino-3,5-dibromopyridine, 12 parts of potassium hydroxide (85%), 0.5 part of copper powder, and 100 parts of water is stirred under a nitrogen atmosphere in an autoclave for 10 hours at 170°C.[3]
-
The resulting dark-colored solution is neutralized with concentrated hydrochloric acid and then saturated with sodium chloride.[3]
-
The aqueous solution is extracted three times with a warm 9:1 mixture of ethyl acetate and tetrahydrofuran.[3]
-
The combined organic extracts are filtered, dried with sodium sulfate, and filtered again.[3]
-
The solvent is evaporated, and the residue is taken up in a small amount of hot ethyl acetate.[3]
-
The product is purified by chromatography on silica gel to yield 2-amino-3-hydroxy-5-bromopyridine.[3]
Yield: 46.3%[3]
Benzylation of 2-Amino-3-hydroxy-5-bromopyridine (General Procedure)
While a specific protocol for the benzylation of 2-amino-3-hydroxy-5-bromopyridine was not found in the search results, a general procedure can be inferred from standard organic chemistry practices.
Materials:
-
2-Amino-3-hydroxy-5-bromopyridine
-
Benzyl bromide or benzyl chloride
-
A suitable base (e.g., sodium hydride, potassium carbonate)
-
Anhydrous aprotic solvent (e.g., dimethylformamide, acetonitrile)
Procedure:
-
To a solution of 2-amino-3-hydroxy-5-bromopyridine in an anhydrous aprotic solvent, add a suitable base portion-wise at 0°C under an inert atmosphere.
-
Stir the mixture for a predetermined time to allow for the formation of the alkoxide.
-
Add benzyl bromide or benzyl chloride dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain this compound.
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling (General Protocol)
This general protocol illustrates the use of this compound in a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid or boronate ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent system (e.g., dioxane/water, toluene/ethanol/water)
Procedure:
-
In a reaction vessel, combine this compound, the boronic acid or ester (1.1-1.5 equivalents), the palladium catalyst (1-5 mol%), and the base (2-3 equivalents).
-
Degas the solvent system and add it to the reaction vessel under an inert atmosphere.
-
Heat the reaction mixture to the appropriate temperature (typically 80-110°C) and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and dilute with water and an organic solvent.
-
Separate the layers, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield the coupled product.
Deprotection of the Benzyloxy Group (General Protocol)
This general protocol describes the removal of the benzyl protecting group.
Materials:
-
Benzyloxy-protected compound
-
Palladium on carbon (Pd/C, 5-10 wt%)
-
Hydrogen source (e.g., H₂ gas, ammonium formate)
-
Solvent (e.g., ethanol, methanol, ethyl acetate)
Procedure:
-
Dissolve the benzyloxy-protected compound in a suitable solvent.
-
Add Pd/C to the solution.
-
If using H₂ gas, flush the reaction vessel with hydrogen and maintain a positive pressure. If using a transfer hydrogenation agent like ammonium formate, add it to the reaction mixture.
-
Stir the reaction at room temperature until the deprotection is complete (monitored by TLC or LC-MS).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the filter cake with the solvent.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected product.
Applications in Drug Discovery
This compound is a valuable precursor for the synthesis of various biologically active molecules, particularly kinase inhibitors and antitubulin agents for cancer therapy.
Synthesis of Kinase Inhibitors
The 2-aminopyridine scaffold is a common feature in many kinase inhibitors.[7] The bromine atom at the 5-position of this compound provides a convenient handle for introducing various substituents via cross-coupling reactions, which can be tailored to target the ATP-binding site of specific kinases.[7][8]
Synthesis of Antitubulin Agents
Derivatives of this compound have been utilized in the synthesis of compounds that inhibit tubulin polymerization, a key process in cell division. These antitubulin agents are potent anticancer therapeutics.[9][10][11][12] The benzyloxy group can either be retained in the final molecule or serve as a protected hydroxyl group that can be deprotected to reveal a pharmacophoric feature.
Visualizations
Synthetic Workflow
Caption: Synthetic workflow utilizing this compound.
Generalized Kinase Inhibition Pathway
Caption: Generalized mechanism of kinase inhibition.
Conclusion
The benzyloxy group in this compound is a strategically important feature that significantly enhances the utility of this compound as a building block in medicinal chemistry. Its primary function as a robust protecting group for the hydroxyl moiety allows for a wide range of chemical transformations to be performed on the pyridine core without interference. Furthermore, its electron-donating nature modulates the reactivity of the pyridine ring, influencing the outcomes of various synthetic reactions. The versatility of this compound has been demonstrated in its successful application in the synthesis of potent kinase inhibitors and antitubulin agents. This technical guide provides researchers with a foundational understanding and practical protocols to effectively leverage the unique properties of this valuable synthetic intermediate in the pursuit of novel therapeutics.
References
- 1. This compound | C12H11BrN2O | CID 20626554 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Amino-5-bromo-3-hydroxypyridine | C5H5BrN2O | CID 11694041 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. prepchem.com [prepchem.com]
- 4. researchgate.net [researchgate.net]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Microwave-assisted synthesis of tubulin assembly inhibitors as anticancer agents by aryl ring reversal and conjunctive approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and biological evaluation of 2-amino-3-(3',4',5'-trimethoxybenzoyl)-5-aryl thiophenes as a new class of potent antitubulin agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and Biological Evaluation of New Antitubulin Agents Containing 2-(3′,4′,5′-trimethoxyanilino)-3,6-disubstituted-4,5,6,7-tetrahydrothieno[2,3-c]pyridine Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and Biological Evaluation of New Antitubulin Agents Containing 2-(3',4',5'-trimethoxyanilino)-3,6-disubstituted-4,5,6,7-tetrahydrothieno[2,3- c]pyridine Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
The Emerging Role of 3-(Benzyloxy)-5-bromopyridin-2-amine in Medicinal Chemistry: A Technical Guide to its Potential as a Kinase Inhibitor Scaffold
For Immediate Release
[City, State] – [Date] – As the quest for novel therapeutic agents continues, the heterocyclic compound 3-(benzyloxy)-5-bromopyridin-2-amine is gaining recognition as a promising scaffold in medicinal chemistry, particularly in the development of targeted kinase inhibitors. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of its potential applications, supported by available data, experimental protocols, and conceptual frameworks for future drug discovery efforts.
The strategic positioning of a benzyloxy group at the 3-position and a bromine atom at the 5-position of the 2-aminopyridine core makes this molecule a versatile starting point for the synthesis of complex chemical libraries. The 2-aminopyridine moiety is a well-established pharmacophore in numerous biologically active compounds, and its derivatives have been extensively explored as kinase inhibitors.
A Promising Scaffold for p38α Mitogen-Activated Protein Kinase (MAPK) Inhibition
A significant body of evidence points towards the potential of the 2-amino-3-benzyloxypyridine scaffold in targeting p38α MAPK, a key enzyme in the cellular response to inflammatory cytokines and stress.[1] Dysregulation of the p38α MAPK signaling pathway is implicated in a range of diseases, including inflammatory disorders, autoimmune diseases, and cancer.
Fragment-based screening has identified the non-brominated analog, 2-amino-3-benzyloxypyridine, as a direct inhibitor of p38α MAPK.[1] This foundational discovery provides a strong rationale for the exploration of this compound as a starting point for the development of more potent and selective inhibitors.
Quantitative Data on the Core Scaffold
While specific inhibitory data for this compound is not yet widely published, the initial data for the parent fragment, 2-amino-3-benzyloxypyridine, serves as a crucial benchmark for future development.
| Compound | Target Kinase | IC50 (mM) | Method |
| 2-amino-3-benzyloxypyridine | p38α MAPK | 1.3 | X-ray crystallographic screening |
Table 1: Inhibitory activity of the core scaffold fragment against p38α MAPK.[1]
Strategic Derivatization and Future Directions
The bromine atom at the 5-position of this compound is a key functional handle for synthetic elaboration. This position allows for the introduction of a wide variety of substituents through well-established cross-coupling reactions, such as the Suzuki-Miyaura coupling. This strategic derivatization can be employed to enhance binding affinity, improve selectivity, and optimize pharmacokinetic properties.
The general workflow for leveraging this scaffold in a drug discovery program would follow a fragment-based drug discovery (FBDD) approach.
Experimental Protocols
Synthesis of this compound Derivatives via Suzuki-Miyaura Coupling
This protocol outlines a general procedure for the derivatization of this compound using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[2][3]
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)
-
Potassium phosphate (K₃PO₄) (2.0 equivalents)
-
1,4-Dioxane (degassed)
-
Water (degassed)
-
Round-bottom flask
-
Magnetic stirrer
-
Heating mantle or oil bath
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium phosphate (2.0 eq).
-
Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times.
-
Add degassed 1,4-dioxane and water in a 4:1 ratio.
-
Stir the reaction mixture at 80-90 °C under the inert atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
In vitro p38α MAPK Inhibition Assay
This protocol describes a common method for determining the in vitro inhibitory activity of synthesized compounds against p38α MAPK using a luminescence-based assay that measures ADP formation.[4][5]
Materials:
-
Recombinant human p38α MAPK enzyme
-
Kinase assay buffer
-
Substrate peptide (e.g., ATF2)
-
ATP
-
Synthesized inhibitor compounds
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the inhibitor compounds in the kinase assay buffer.
-
In a 384-well plate, add the inhibitor solution, the p38α MAPK enzyme, and the substrate/ATP mixture.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Signaling Pathway Context
The p38α MAPK signaling pathway is a critical cascade involved in cellular responses to stress and inflammation. Its inhibition by small molecules can modulate downstream effects such as the production of pro-inflammatory cytokines like TNF-α and IL-1β.
Conclusion
This compound represents a highly promising and versatile scaffold for the development of novel kinase inhibitors. Its structural features, combined with the established inhibitory activity of its parent fragment against p38α MAPK, provide a solid foundation for future medicinal chemistry campaigns. The strategic use of the bromine atom for synthetic elaboration through robust cross-coupling methodologies opens up a vast chemical space for the generation of potent and selective drug candidates. This technical guide serves as a foundational resource for researchers aiming to unlock the full therapeutic potential of this emerging chemical entity.
References
3-(Benzyloxy)-5-bromopyridin-2-amine: A Technical Review for Advanced Drug Discovery
Executive Summary: This document provides a comprehensive technical overview of 3-(Benzyloxy)-5-bromopyridin-2-amine, a key heterocyclic building block in medicinal chemistry. Due to its strategic functionalization—a nucleophilic amino group, a versatile bromine atom ready for cross-coupling, and a protected hydroxyl group—this compound serves as a valuable intermediate in the synthesis of complex pharmaceutical agents. Publicly available data on its direct biological activity is limited; however, its structural precursors are integral to the synthesis of potent therapeutics, such as the ALK inhibitor Lorlatinib. This guide details the physicochemical properties, plausible synthetic routes with explicit experimental protocols, and the strategic applications of this compound in modern drug development programs.
Introduction
This compound is a substituted aminopyridine derivative that has garnered interest among researchers in pharmaceutical and chemical synthesis. The pyridine scaffold is a privileged structure in drug discovery, present in numerous approved drugs. The specific arrangement of substituents on this molecule—an amino group at the 2-position, a benzyloxy group at the 3-position, and a bromine atom at the 5-position—offers a trifecta of chemical handles for molecular elaboration. The bromine atom is particularly significant as it is well-suited for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of diverse aryl, heteroaryl, or alkyl groups. The amino group can be acylated, alkylated, or used as a handle for further heterocycle formation. The benzyloxy group serves as a protected form of a hydroxyl group, which can be deprotected in later synthetic stages to explore further structure-activity relationships. The precursor to this compound, 2-amino-5-bromo-3-hydroxypyridine, is a known intermediate in the synthesis of the third-generation anaplastic lymphoma kinase (ALK) inhibitor, Lorlatinib, highlighting the scaffold's relevance in oncology.[1][2]
Physicochemical Properties
The fundamental chemical and physical properties of this compound (CAS: 754230-78-9) are summarized below. These properties are critical for handling, reaction setup, and purification.[3][4]
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₁BrN₂O | [3][4] |
| Molecular Weight | 279.13 g/mol | [4] |
| IUPAC Name | 5-bromo-3-(phenylmethoxy)pyridin-2-amine | [3] |
| CAS Number | 754230-78-9 | [3] |
| Boiling Point (Predicted) | 376.7°C at 760 mmHg | [4] |
| Purity (Commercial) | Typically ≥98% | [4] |
| Appearance | Solid (form may vary) | N/A |
| Storage Conditions | 2-8°C, protect from light | [4] |
Synthesis and Manufacturing
Synthetic Workflow Visualization
The overall synthetic pathway is depicted below, starting from the commercially available 2-amino-3,5-dibromopyridine.
Figure 1: Two-step synthetic workflow for this compound.
Detailed Experimental Protocols
Step 1: Synthesis of 2-Amino-3-hydroxy-5-bromopyridine [5]
This protocol is adapted from established literature for the nucleophilic aromatic substitution of bromide with a hydroxyl group.
-
Reagents and Materials:
-
2-Amino-3,5-dibromopyridine (6.5 parts by weight)
-
Potassium hydroxide (85% purity, 12 parts by weight)
-
Copper powder (0.5 parts by weight)
-
Water (100 parts by weight)
-
Concentrated Hydrochloric Acid
-
Sodium Chloride
-
Ethyl acetate/Tetrahydrofuran mixture (9:1)
-
Sodium sulfate
-
Silica gel for chromatography
-
-
Procedure:
-
A mixture of 2-amino-3,5-dibromopyridine (6.5 parts), potassium hydroxide (12 parts), copper powder (0.5 part), and water (100 parts) is charged into an autoclave.
-
The vessel is sealed, purged with nitrogen, and the mixture is stirred for 10 hours at 170°C.
-
After cooling, the resulting dark-colored solution is carefully neutralized with concentrated hydrochloric acid.
-
The solution is saturated with sodium chloride and extracted three times with a warm ethyl acetate/tetrahydrofuran (9:1) mixture.
-
The combined organic extracts are filtered, dried over anhydrous sodium sulfate, and filtered again.
-
The solvent is removed under reduced pressure (evaporated).
-
The residue is dissolved in a minimal amount of hot ethyl acetate and purified by silica gel column chromatography.
-
Evaporation of the solvent from the purified fractions yields 2-amino-3-hydroxy-5-bromopyridine.
-
-
Expected Yield: 46.3% of theory.[5]
-
Melting Point: 205-208°C.[5]
Step 2: Benzylation of 2-Amino-3-hydroxy-5-bromopyridine (Proposed Protocol)
This proposed protocol employs a standard Williamson ether synthesis methodology.
-
Reagents and Materials:
-
2-Amino-3-hydroxy-5-bromopyridine
-
Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium Carbonate (K₂CO₃)
-
Benzyl bromide (BnBr) or Benzyl chloride (BnCl)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetone
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
-
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF at 0°C under a nitrogen atmosphere, add a solution of 2-amino-3-hydroxy-5-bromopyridine (1.0 equivalent) in anhydrous DMF dropwise.
-
Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until gas evolution ceases.
-
Cool the mixture back to 0°C and add benzyl bromide (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0°C.
-
Dilute the mixture with water and extract three times with ethyl acetate.
-
Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to afford the final product, this compound.
-
Applications in Drug Discovery and Development
This compound is not typically an active pharmaceutical ingredient itself but rather a high-value scaffold for building more complex drug candidates. Its utility lies in the orthogonal reactivity of its functional groups, which allows for selective and sequential chemical modifications.
-
Suzuki and Cross-Coupling Reactions: The C5-bromo substituent is the primary site for introducing molecular diversity. It readily participates in Suzuki, Stille, Sonogashira, and Buchwald-Hartwig amination reactions, enabling the attachment of a vast array of chemical fragments to the pyridine core. This is a cornerstone of modern lead optimization, allowing for fine-tuning of a compound's potency, selectivity, and pharmacokinetic properties.
-
Amino Group Functionalization: The C2-amino group can act as a key pharmacophoric feature, forming critical hydrogen bonds with protein targets. It can also be used as a synthetic handle for building fused ring systems or for introducing amide or sulfonamide linkages to explore different regions of a target's binding pocket.
-
Protected Hydroxyl Group: The benzyloxy group at the C3 position acts as a stable protecting group for a hydroxyl moiety. In the final stages of a synthesis, this group can be readily cleaved via hydrogenolysis to reveal the free hydroxyl group. This late-stage functionalization is valuable for SAR studies, as the hydroxyl group can serve as a hydrogen bond donor or acceptor, significantly impacting biological activity.
Conceptual Role in Kinase Inhibitor Synthesis
The structural motif of this compound is highly relevant for the development of kinase inhibitors. The diagram below illustrates its conceptual application as a versatile building block for creating complex, biologically active molecules.
Figure 2: Conceptual use of the core scaffold in medicinal chemistry.
Conclusion
This compound is a strategically important synthetic intermediate whose value is defined by the versatility of its chemical functionalities. While direct biological data on the compound itself is scarce, its role as a precursor to complex and potent pharmaceuticals, particularly in the field of oncology, is well-established through related structures. The synthetic pathways and conceptual applications outlined in this guide provide a framework for researchers and drug development professionals to leverage this powerful building block in the creation of next-generation therapeutics.
References
- 1. Page loading... [wap.guidechem.com]
- 2. CN111943885A - Synthetic method of Laolatinib intermediate 2-amino-5-bromo-3-hydroxypyridine - Google Patents [patents.google.com]
- 3. This compound | C12H11BrN2O | CID 20626554 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 754230-78-9 | this compound - Moldb [moldb.com]
- 5. prepchem.com [prepchem.com]
Methodological & Application
Application Notes and Protocols for Suzuki Coupling of 3-(Benzyloxy)-5-bromopyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] This powerful palladium-catalyzed reaction is particularly valuable in medicinal chemistry for the synthesis of biaryl and hetero-biaryl scaffolds, which are prevalent in a wide range of biologically active compounds and approved pharmaceuticals.[3][4]
This document provides a detailed protocol for the Suzuki coupling of 3-(Benzyloxy)-5-bromopyridin-2-amine with various arylboronic acids. The resulting 5-aryl-3-(benzyloxy)pyridin-2-amine derivatives are valuable intermediates in drug discovery, notably in the development of kinase inhibitors and other targeted therapies. The presence of the aminopyridine moiety can present challenges, such as potential coordination of the nitrogen lone pair to the palladium catalyst, which may necessitate careful optimization of reaction conditions to achieve high yields.[5]
Data Presentation: Representative Yields
The following table summarizes typical yields for the Suzuki-Miyaura coupling of a structurally analogous substrate, 5-bromo-2-methylpyridin-3-amine, with a variety of arylboronic acids.[2][6] This data serves as a strong predictor for the expected outcomes when applying the described protocol to this compound.
| Entry | Arylboronic Acid | Product | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | 3-(Benzyloxy)-5-phenylpyridin-2-amine | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 85-95 | >15 | 75-85 |
| 2 | 4-Methoxyphenylboronic acid | 3-(Benzyloxy)-5-(4-methoxyphenyl)pyridin-2-amine | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 85-95 | >15 | 80-90 |
| 3 | 3,5-Difluorophenylboronic acid | 3-(Benzyloxy)-5-(3,5-difluorophenyl)pyridin-2-amine | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 85-95 | >15 | 70-80 |
| 4 | 4-Methylphenylboronic acid | 3-(Benzyloxy)-5-(p-tolyl)pyridin-2-amine | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 85-95 | >15 | 78-88 |
| 5 | Pyridin-3-ylboronic acid | 3-(Benzyloxy)-5-(pyridin-3-yl)pyridin-2-amine | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 85-95 | >15 | 65-75 |
Note: Yields are based on analogous reactions with 5-bromo-2-methylpyridin-3-amine and are representative. Actual yields with this compound may vary.[6]
Experimental Protocols
Two detailed protocols are provided: a conventional heating method and a microwave-assisted method for accelerated synthesis.
Protocol 1: Conventional Heating Method
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)[6]
-
Potassium phosphate (K₃PO₄) (2.0-3.0 equivalents)[6]
-
Anhydrous 1,4-Dioxane
-
Degassed Water
-
Schlenk flask or reaction vial
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium phosphate (2.0-3.0 eq).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Nitrogen or Argon) three times to establish an inert atmosphere.
-
Catalyst Addition: Under the inert atmosphere, add the tetrakis(triphenylphosphine)palladium(0) catalyst (5 mol%).[6]
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (e.g., for a 1 mmol scale reaction, use 4 mL of 1,4-dioxane and 1 mL of water) via syringe.[6]
-
Reaction: Stir the reaction mixture vigorously at 85-95 °C.[6]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 15-24 hours.[6]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Transfer the filtrate to a separatory funnel, wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-aryl-3-(benzyloxy)pyridin-2-amine product.
-
Protocol 2: Microwave-Assisted Method
Materials:
-
This compound
-
Arylboronic acid (1.5 equivalents)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and ligand (e.g., JohnPhos, 4-10 mol%) or a pre-catalyst[7]
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 equivalents)[7]
-
Anhydrous N,N-Dimethylformamide (DMF)[7]
-
Microwave vial with a stir bar
-
Microwave reactor
Procedure:
-
Reaction Setup: In a microwave vial, combine this compound (1.0 eq), the arylboronic acid (1.5 eq), the base (2.0 eq), the palladium catalyst, and the ligand.[7]
-
Solvent Addition: Add anhydrous DMF to the vial.[7]
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the reaction mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes). Optimal conditions should be determined for each substrate combination.[7]
-
Work-up and Purification: After cooling the vial to room temperature, follow the work-up and purification steps as described in the conventional heating protocol.
Visualizations
Experimental Workflow
Caption: General experimental workflow for the Suzuki coupling of this compound.
Suzuki Coupling Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Palladium-catalyzed Suzuki-Miyaura cross-couplings of stable glycal boronates for robust synthesis of C-1 glycals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Buchwald-Hartwig Amination of 3-(Benzyloxy)-5-bromopyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, facilitating the formation of carbon-nitrogen (C-N) bonds through a palladium-catalyzed cross-coupling reaction.[1][2][3] This powerful transformation has broad applications in medicinal chemistry and drug development, where the synthesis of arylamines is a frequent necessity.[1][4] The construction of complex molecules containing the pyridine scaffold is of particular interest due to the prevalence of this heterocycle in biologically active compounds.[4]
These application notes provide a detailed protocol for the Buchwald-Hartwig amination of 3-(benzyloxy)-5-bromopyridin-2-amine with a generic primary or secondary amine. The presence of multiple functionalities on the pyridine ring, including an amino group and a benzyloxy ether, necessitates careful optimization of reaction conditions to achieve high yields and selectivity.
Reaction Principle
The Buchwald-Hartwig amination of this compound involves the palladium-catalyzed coupling of the C-Br bond with an amine in the presence of a suitable phosphine ligand and a base. The catalytic cycle is generally understood to proceed through the following key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the pyridine substrate to form a Pd(II) complex.[1]
-
Ligand Exchange/Coordination: The amine substrate coordinates to the palladium center.
-
Deprotonation: A base deprotonates the coordinated amine to form a palladium-amido complex.[1]
-
Reductive Elimination: The desired N-substituted aminopyridine product is formed, and the Pd(0) catalyst is regenerated, thus completing the catalytic cycle.[1][3]
The judicious selection of the palladium source, ligand, base, and solvent is critical for the success of the reaction, significantly impacting the reaction rate, yield, and substrate scope.[1]
Data Presentation: Recommended Reaction Parameters
The following table summarizes recommended starting conditions for the Buchwald-Hartwig amination of this compound. These parameters are based on established methodologies for similar 2-aminopyridine and heteroaryl halide substrates and should serve as a robust starting point for optimization.[1][4][5]
| Parameter | Recommended Reagents/Conditions | Concentration/Loading | Rationale & Notes |
| Aryl Halide | This compound | 1.0 equiv | The starting material for the C-N bond formation. |
| Amine | Primary or Secondary Amine | 1.2 - 1.5 equiv | A slight excess of the amine is often used to drive the reaction to completion. |
| Palladium Source | Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)₂ (Palladium(II) Acetate) | 1-5 mol % | Pd₂(dba)₃ is a common Pd(0) source. Pd(OAc)₂ is a stable Pd(II) precatalyst that is reduced in situ. |
| Ligand | Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) or BINAP (2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl) | 2-10 mol % | These bulky, electron-rich phosphine ligands are effective for coupling with heteroaryl halides.[4][5] The ligand-to-palladium ratio is crucial for catalytic activity. |
| Base | Cs₂CO₃ (Cesium Carbonate) or NaOtBu (Sodium tert-butoxide) | 2.0 - 3.0 equiv | A strong, non-nucleophilic base is required for the deprotonation of the amine.[6] Cs₂CO₃ is a milder base often suitable for sensitive substrates. |
| Solvent | Toluene or 1,4-Dioxane | 0.1 - 0.5 M | Anhydrous, deoxygenated solvents are essential for preventing catalyst deactivation.[7] Toluene is a common choice for these reactions.[5] |
| Temperature | 80 - 110 °C | - | The reaction temperature will depend on the reactivity of the specific amine and the chosen solvent. |
| Atmosphere | Inert (Argon or Nitrogen) | - | The palladium catalyst is sensitive to oxygen, so an inert atmosphere is critical.[2] |
Experimental Protocol
This protocol describes a general procedure for the Buchwald-Hartwig amination of this compound with a representative amine.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Pd₂(dba)₃ or Pd(OAc)₂
-
Xantphos or BINAP
-
Cesium Carbonate (Cs₂CO₃) or Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene or 1,4-Dioxane
-
Schlenk tube or other suitable reaction vessel
-
Magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Celite®
Procedure:
-
Reaction Setup: To a dry Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired amine (1.2 equiv), the palladium source (e.g., Pd₂(dba)₃, 2.5 mol %), the phosphine ligand (e.g., Xantphos, 5 mol %), and the base (e.g., Cs₂CO₃, 2.0 equiv).
-
Inert Atmosphere: Evacuate and backfill the Schlenk tube with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add anhydrous, degassed toluene (to achieve a concentration of 0.1-0.5 M with respect to the aryl bromide) via syringe.
-
Reaction: Place the Schlenk tube in a preheated oil bath at 100 °C and stir the reaction mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-24 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-substituted 3-(benzyloxy)pyridin-2,5-diamine.
Mandatory Visualizations
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 3-(Benzyloxy)-5-bromopyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 3-(benzyloxy)-5-bromopyridin-2-amine in various palladium-catalyzed cross-coupling reactions. This versatile building block is of significant interest in medicinal chemistry and drug development for the synthesis of complex nitrogen-containing heterocyclic compounds. The protocols provided herein are based on established methodologies for structurally similar compounds and specific examples where available, offering a robust starting point for reaction optimization and library synthesis.
Introduction
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.[1] For drug development, these reactions are instrumental in modifying core scaffolds to explore structure-activity relationships (SAR) and develop novel therapeutic agents. This compound is a valuable substrate for such transformations, possessing a reactive bromine atom at the 5-position, a protected hydroxyl group, and a coordinating amino group. The interplay of these functionalities can influence the reactivity and outcome of the cross-coupling reactions. This document details protocols for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings with this substrate.
General Reaction Mechanism
Palladium-catalyzed cross-coupling reactions generally proceed through a catalytic cycle involving a palladium(0) active species. The fundamental steps of this cycle are:
-
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of this compound to form a palladium(II) intermediate.
-
Transmetalation (for Suzuki, Sonogashira) or Amine Coordination/Deprotonation (for Buchwald-Hartwig) or Alkene Coordination/Insertion (for Heck): The coupling partner (e.g., an organoboron compound, amine, alkyne, or alkene) reacts with the palladium(II) intermediate.
-
Reductive Elimination: The final step involves the formation of the new carbon-carbon or carbon-nitrogen bond and regeneration of the palladium(0) catalyst, which re-enters the catalytic cycle.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Experimental Protocols and Data
The following sections provide detailed protocols and tabulated data for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions. The data for analogous compounds are included to provide a broader context for reaction optimization.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between aryl halides and organoboron compounds. A specific example of a Suzuki coupling with this compound has been reported in the patent literature.
Table 1: Suzuki-Miyaura Coupling of this compound and Analogues
| Entry | Aryl Halide | Boronic Acid/Ester | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | This compound | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | PdCl₂(dppf) | Na₂CO₃ | 1,4-Dioxane / H₂O | 100 | 1 | 68 | WO2012065609A1 |
| 2 | 3-Amino-5-bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane / H₂O | 80-90 | 12-24 | High Yield | [2] |
| 3 | 5-Bromo-2-methylpyridin-3-amine | Various arylboronic acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane / H₂O | 85-95 | >15 | - | BenchChem |
Protocol: Synthesis of 3-(Benzyloxy)-5-(1H-pyrazol-4-yl)pyridin-2-amine
-
Materials:
-
This compound (1.0 equiv)
-
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) (0.05 equiv)
-
Sodium carbonate (Na₂CO₃) (3.0 equiv)
-
1,4-Dioxane
-
Water
-
Nitrogen or Argon gas
-
-
Procedure:
-
To a reaction vessel, add this compound, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, PdCl₂(dppf), and sodium carbonate.
-
Evacuate and backfill the vessel with an inert gas (repeat three times).
-
Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Heat the reaction mixture to 100 °C with stirring for 1 hour.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Caption: Experimental workflow for the Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. While no specific examples with this compound were found, protocols for the amination of 3-halo-2-aminopyridines are well-established and serve as an excellent starting point.
Table 2: Buchwald-Hartwig Amination of Analogous Bromopyridines
| Entry | Pyridine Substrate | Amine | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 3-Bromo-2-aminopyridine | Morpholine | Pd₂(dba)₃ / RuPhos | LiHMDS | THF | 65 | 16 | 83 | BenchChem |
| 2 | 3-Bromo-2-aminopyridine | Primary Amines | BrettPhos-precatalyst | LiHMDS | Toluene | - | - | - | [3] |
| 3 | 2-Bromo-6-methylpyridine | (+/-)-trans-1,2-diaminocyclohexane | Pd₂(dba)₃ / (±)-BINAP | NaOBuᵗ | Toluene | 80 | 4 | 60 | BenchChem |
Protocol: General Procedure for Buchwald-Hartwig Amination
-
Materials:
-
This compound (1.0 equiv)
-
Amine (primary or secondary) (1.2 equiv)
-
Palladium precatalyst (e.g., RuPhos-Pd-G3, BrettPhos-Pd-G3) (1-5 mol%)
-
Base (e.g., LiHMDS, NaOtBu, K₃PO₄) (1.5-2.0 equiv)
-
Anhydrous solvent (e.g., Toluene, THF, 1,4-Dioxane)
-
Nitrogen or Argon gas
-
-
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst and base to a dry reaction vessel.
-
Add this compound and the amine.
-
Add the anhydrous solvent.
-
Seal the vessel and heat the reaction mixture with stirring (typically 60-110 °C).
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction (e.g., with saturated aqueous NH₄Cl if using LiHMDS).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
-
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. This reaction is valuable for introducing alkynyl moieties into the pyridine core.
Table 3: Sonogashira Coupling of Analogous Bromopyridines
| Entry | Pyridine Substrate | Alkyne | Catalyst / Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Amino-3-bromopyridine | Various terminal alkynes | Pd(CF₃COO)₂ / CuI | Et₃N | DMF | 100 | 3 | up to 96 | [1][4] |
| 2 | 6-Bromo-3-fluoro-2-cyanopyridine | Various terminal alkynes | Pd(PPh₃)₄ / CuI | Et₃N | THF | RT | 16 | 85-93 | [5] |
| 3 | 5-Bromopyrimidine | Terminal alkynes | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | RT | 3-16 | 75-92 | [6] |
Protocol: General Procedure for Sonogashira Coupling
-
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) (2-5 mol%)
-
Copper(I) iodide (CuI) (5-10 mol%)
-
Base (e.g., Et₃N, DIPEA) (2.0-3.0 equiv)
-
Anhydrous solvent (e.g., THF, DMF)
-
Nitrogen or Argon gas
-
-
Procedure:
-
To a dry Schlenk flask, add this compound, the palladium catalyst, and copper(I) iodide under an inert atmosphere.
-
Add the anhydrous solvent and the amine base.
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the terminal alkyne to the reaction mixture dropwise via syringe.
-
Stir the reaction mixture at room temperature or heat (typically 40-100 °C) and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Filter the reaction mixture through a pad of celite, washing with a suitable organic solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Heck Reaction
The Heck reaction couples aryl halides with alkenes to form substituted alkenes. This reaction can be used to introduce vinyl groups at the 5-position of the pyridine ring.
Table 4: Heck Reaction of Analogous Bromopyridines
| Entry | Aryl Halide | Alkene | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (min) | Yield (%) | Reference |
| 1 | 2-Amino-5-bromopyridine | Styrene | Pd-complex | Et₃N | DMF | 130 (thermal) | 90 | 92 | |
| 2 | 2-Amino-5-bromopyridine | Styrene | Pd-complex | Et₃N | DMF | 160 (MW) | 5 | 92 | |
| 3 | 4-Bromoanisole | Styrene | Pd-complex | Et₃N | DMF | 160 (MW) | 7 | 87 |
Protocol: General Procedure for Heck Reaction
-
Materials:
-
This compound (1.0 equiv)
-
Alkene (e.g., styrene, acrylate) (1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) (1-5 mol%)
-
Ligand (e.g., PPh₃, P(o-tol)₃) (if required)
-
Base (e.g., Et₃N, K₂CO₃) (2.0-3.0 equiv)
-
Solvent (e.g., DMF, NMP, Acetonitrile)
-
Phase-transfer catalyst (e.g., TBAB) (optional)
-
Nitrogen or Argon gas
-
-
Procedure:
-
To a reaction vessel, add this compound, the palladium catalyst, ligand (if used), base, and phase-transfer catalyst (if used).
-
Add the solvent and the alkene.
-
Seal the vessel and heat the reaction mixture with stirring (typically 80-160 °C), either conventionally or using microwave irradiation.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent and wash with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the crude product by column chromatography.
-
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of complex heterocyclic molecules through palladium-catalyzed cross-coupling reactions. The protocols and data presented provide a strong foundation for researchers to successfully implement Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings. Careful optimization of the reaction parameters, including the choice of catalyst, ligand, base, and solvent, will be crucial for achieving high yields and purity for specific substrate combinations. These methodologies open up a wide range of possibilities for the generation of novel compounds for drug discovery and development.
References
- 1. Vinylation of Benzylic Amines via C–N Bond Functionalization of Benzylic Pyridinium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. scispace.com [scispace.com]
- 4. Synthesis of 5-Aroyl-2-aryl-3-hydroxypyridin-4(1H)-ones [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Buy 5-(Benzyloxy)pyridin-3-amine | 186593-25-9 [smolecule.com]
Application Notes: Synthesis of Novel Kinase Inhibitors Using 3-(Benzyloxy)-5-bromopyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. The functionalized building block, 3-(benzyloxy)-5-bromopyridin-2-amine, offers a versatile platform for the synthesis of potent and selective kinase inhibitors. The benzyloxy group can engage in key hydrogen bonding interactions within the kinase hinge region, while the bromine atom at the 5-position serves as a convenient handle for introducing diverse chemical moieties via palladium-catalyzed cross-coupling reactions. This allows for the extensive exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties.
These application notes provide a detailed protocol for the synthesis of a potential ROS1 kinase inhibitor from this compound, leveraging a Suzuki-Miyaura cross-coupling reaction. Additionally, protocols for in vitro kinase assays and data on the activity of related pyridine-based inhibitors are presented.
Data Presentation
The following table summarizes the in vitro activity of representative pyridine-based kinase inhibitors against various kinase targets. This data illustrates the potential for developing highly potent inhibitors from this class of compounds.
| Compound ID | Target Kinase(s) | IC50 (nM) |
| SMU-037 | ROS1 | Nanomolar range[1][2] |
| Compound 16b | Btk | 139[3] |
| PI3Kδ | 275[3] | |
| Ceritinib | ALK | Potent inhibitor[4] |
| Crizotinib | ROS1, ALK, MET | Potent inhibitor[5] |
Signaling Pathway
Constitutive activation of the ROS1 receptor tyrosine kinase, often through chromosomal rearrangements, leads to the activation of several downstream signaling pathways that are critical for cell proliferation, survival, and growth. These include the PI3K/AKT/mTOR, RAS/RAF/MEK/ERK (MAPK), and JAK/STAT pathways. Inhibition of ROS1 can effectively shut down these oncogenic signals.[6][7][8][9][10]
Caption: Simplified ROS1 signaling pathway and the point of inhibition.
Experimental Protocols
Protocol 1: Synthesis of a Potential ROS1 Kinase Inhibitor via Suzuki-Miyaura Coupling
This protocol describes the synthesis of a hypothetical ROS1 inhibitor, N-(3-(benzyloxy)-5-(1-methyl-1H-pyrazol-4-yl)pyridin-2-yl)acrylamide (Compound 3 ), a representative structure achievable from the starting material.
Caption: Synthetic workflow for a potential ROS1 kinase inhibitor.
Materials:
-
This compound
-
1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Deionized water
-
Acryloyl chloride
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM, anhydrous)
-
Standard laboratory glassware, inert atmosphere setup (Argon or Nitrogen), and purification equipment (e.g., column chromatography).
Procedure:
Step 1: Suzuki-Miyaura Coupling to form Intermediate 1
-
To a dry round-bottom flask, add this compound (1.0 eq), 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.2 eq), and potassium carbonate (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add Pd(dppf)Cl₂ (0.05 eq).
-
Add anhydrous 1,4-dioxane and deionized water in a 4:1 ratio (e.g., 10 mL total volume per 1 mmol of the starting material).
-
Heat the reaction mixture to 85 °C and stir for 4-6 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 3-(benzyloxy)-5-(1-methyl-1H-pyrazol-4-yl)pyridin-2-amine (Intermediate 1).
Step 2: Amide Coupling to form the Final Product (Compound 3)
-
Dissolve Intermediate 1 (1.0 eq) in anhydrous DCM in a round-bottom flask and cool to 0 °C in an ice bath.
-
Add triethylamine (1.5 eq) to the solution.
-
Slowly add acryloyl chloride (1.1 eq) dropwise while maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated sodium bicarbonate solution.
-
Extract the product with DCM. Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the final product, N-(3-(benzyloxy)-5-(1-methyl-1H-pyrazol-4-yl)pyridin-2-yl)acrylamide (Compound 3).
Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-based)
This protocol provides a general method for determining the in vitro potency (IC50) of synthesized compounds against a target kinase (e.g., ROS1).
Caption: Experimental workflow for an in vitro kinase inhibition assay.
Materials:
-
Recombinant human ROS1 kinase
-
Suitable kinase substrate peptide
-
Adenosine triphosphate (ATP)
-
Kinase assay buffer
-
Synthesized inhibitor compounds (dissolved in DMSO)
-
Luminescent kinase assay kit (e.g., ADP-Glo™ Kinase Assay)
-
Microplate reader capable of measuring luminescence
Procedure:
-
Prepare a serial dilution of the inhibitor compounds in DMSO in a 96-well plate.
-
In a 384-well assay plate, add the kinase assay buffer, the ROS1 enzyme, and the inhibitor solution (or DMSO for control).
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate. The final ATP concentration should be at or near its Km value for the kinase.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced by following the manufacturer's protocol for the luminescent assay kit.
-
Measure the luminescence signal using a microplate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of novel kinase inhibitors. Its structure is amenable to diversification through robust and well-established cross-coupling methodologies, such as the Suzuki-Miyaura reaction. The protocols and data presented in these application notes provide a solid foundation for researchers to design, synthesize, and evaluate new kinase inhibitors targeting a range of therapeutically relevant kinases.
References
- 1. Discovery of novel 3-Benzyloxyaminopyridines as orally available and intracranially active selective ROS1 inhibitors for combating the resistant ROS1G2032R mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of novel 3-Benzyloxyaminopyridines as orally available and intracranially active selective ROS1 inhibitors for combating the resistant ROS1G2032R mutation | CoLab [colab.ws]
- 3. Design and synthesis of benzofuro[3,2-b]pyridin-2(1H)-one derivatives as anti-leukemia agents by inhibiting Btk and PI3Kδ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. Advances and future directions in ROS1 fusion-positive lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Molecular Pathways - ROS1 Fusion Proteins in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ROS1 Signaling Pathway Luminex Multiplex Assay - Creative Proteomics [cytokine.creative-proteomics.com]
- 9. biomarker.onclive.com [biomarker.onclive.com]
- 10. healio.com [healio.com]
Step-by-step synthesis of 3-amino-5-arylpyridines from 3-(Benzyloxy)-5-bromopyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed, two-step protocol for the synthesis of 3-amino-5-arylpyridines, valuable scaffolds in medicinal chemistry, starting from 3-(benzyloxy)-5-bromopyridin-2-amine. The synthesis involves a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction followed by a debenzylation step.
Introduction
3-Amino-5-arylpyridines are important structural motifs present in a wide range of biologically active compounds. The synthetic route described herein offers a versatile method to access a variety of these compounds by introducing different aryl groups through a Suzuki-Miyaura coupling. The subsequent deprotection of the benzyloxy group unveils the final 3-amino-5-arylpyridine. The Suzuki-Miyaura reaction is a powerful C-C bond-forming reaction that utilizes a palladium catalyst to couple an organoboron compound with a halide.[1][2][3] The benzyloxy group serves as a protecting group for the hydroxyl function and can be effectively removed via catalytic hydrogenation.[4]
Experimental Workflow
The overall synthetic strategy is a two-step process:
-
Suzuki-Miyaura Coupling: this compound is coupled with a variety of arylboronic acids in the presence of a palladium catalyst and a base to yield 3-(benzyloxy)-5-arylpyridin-2-amines.
-
Debenzylation: The benzyloxy protecting group is removed from the 3-(benzyloxy)-5-arylpyridin-2-amines via catalytic hydrogenation to afford the final 3-amino-5-arylpyridines.
Figure 1. Overall synthetic workflow for the preparation of 3-amino-5-arylpyridines.
Data Presentation
The following tables summarize the expected yields for the two-step synthesis of a selection of 3-amino-5-arylpyridines. The data is based on typical yields reported for analogous Suzuki-Miyaura couplings and debenzylation reactions.[1]
Table 1: Suzuki-Miyaura Coupling of this compound with Various Arylboronic Acids
| Entry | Arylboronic Acid | Product | Expected Yield (%) |
| 1 | Phenylboronic acid | 3-(Benzyloxy)-5-phenylpyridin-2-amine | 85-95 |
| 2 | 4-Methylphenylboronic acid | 3-(Benzyloxy)-5-(4-methylphenyl)pyridin-2-amine | 80-90 |
| 3 | 4-Methoxyphenylboronic acid | 3-(Benzyloxy)-5-(4-methoxyphenyl)pyridin-2-amine | 82-92 |
| 4 | 3-Chlorophenylboronic acid | 3-(Benzyloxy)-5-(3-chlorophenyl)pyridin-2-amine | 75-85 |
Table 2: Debenzylation of 3-(Benzyloxy)-5-arylpyridin-2-amines
| Entry | Starting Material | Product | Expected Yield (%) |
| 1 | 3-(Benzyloxy)-5-phenylpyridin-2-amine | 3-Amino-5-phenylpyridine | >95 |
| 2 | 3-(Benzyloxy)-5-(4-methylphenyl)pyridin-2-amine | 3-Amino-5-(4-methylphenyl)pyridine | >95 |
| 3 | 3-(Benzyloxy)-5-(4-methoxyphenyl)pyridin-2-amine | 3-Amino-5-(4-methoxyphenyl)pyridine | >95 |
| 4 | 3-(Benzyloxy)-5-(3-chlorophenyl)pyridin-2-amine | 3-Amino-5-(3-chlorophenyl)pyridine | >95 |
Experimental Protocols
Materials and Methods
-
Starting Material: this compound
-
Reagents: Arylboronic acids, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], Potassium carbonate (K₂CO₃), 1,4-Dioxane, Water, Palladium on carbon (10 wt. % Pd/C), Ethanol, Ethyl acetate, Brine, Anhydrous sodium sulfate.
-
Equipment: Round-bottom flasks, reflux condenser, magnetic stirrer, heating mantle, rotary evaporator, filtration apparatus, hydrogenation apparatus (e.g., balloon hydrogenation or Parr hydrogenator).
Step 1: Synthesis of 3-(Benzyloxy)-5-arylpyridin-2-amines via Suzuki-Miyaura Coupling
This protocol is adapted from established procedures for Suzuki couplings on similar substrates.[1][5]
Figure 2. Protocol for Suzuki-Miyaura Coupling.
-
Reaction Setup: To a dry round-bottom flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq.).
-
Solvent Addition: Add 1,4-dioxane and water in a 4:1 ratio (e.g., 10 mL of dioxane and 2.5 mL of water per 1 mmol of the bromo-pyridine).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Reaction: Heat the mixture to reflux (approximately 90-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-(benzyloxy)-5-arylpyridin-2-amine.
Step 2: Debenzylation to 3-Amino-5-arylpyridines
This protocol follows standard procedures for the hydrogenolysis of benzyl ethers.[4]
Figure 3. Protocol for Debenzylation.
-
Reaction Setup: Dissolve the 3-(benzyloxy)-5-arylpyridin-2-amine (1.0 eq.) in ethanol in a round-bottom flask.
-
Catalyst Addition: Carefully add palladium on carbon (10 wt. %, 0.1 eq. by weight of the starting material) to the solution.
-
Hydrogenation: Secure a balloon filled with hydrogen gas to the flask or use a Parr hydrogenator. Evacuate and backfill the flask with hydrogen three times.
-
Reaction: Stir the mixture vigorously under a hydrogen atmosphere at room temperature.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-6 hours).
-
Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with ethanol.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the 3-amino-5-arylpyridine, which is often pure enough for subsequent use or can be further purified by recrystallization if necessary.
References
- 1. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols: Microwave-Assisted Synthesis of 3-Amino-5-bromopyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-5-bromopyridine derivatives are crucial heterocyclic building blocks in the fields of pharmaceutical and agrochemical research.[1][2][3] Their unique structure, featuring a pyridine ring with strategically placed amino and bromo functional groups, offers significant versatility for chemical modification.[1][4] This allows for the synthesis of diverse libraries of compounds with targeted biological activities.[4] These derivatives are key intermediates in the development of novel therapeutics, particularly for neurological disorders and as potential anti-cancer agents, as well as in the formulation of advanced herbicides and fungicides.[1][5]
Traditional methods for the synthesis of these compounds often involve harsh reaction conditions, long reaction times, and the use of metal catalysts, which can lead to the formation of multiple impurities and make purification difficult.[6] Microwave-assisted organic synthesis has emerged as a powerful and efficient alternative, offering rapid reaction times, higher yields, and improved product purity.[6] This application note provides a detailed protocol for the microwave-assisted synthesis of 3-amino-5-bromopyridine derivatives from 3,5-dibromopyridine and various aliphatic amines.
Advantages of Microwave-Assisted Synthesis
The application of microwave irradiation to the synthesis of 3-amino-5-bromopyridine derivatives offers several key advantages over conventional heating methods:
-
Increased Reaction Rates: Microwave heating significantly accelerates the reaction, reducing synthesis times from many hours to as little as 30 minutes.[6]
-
Higher Yields: Reactions performed under microwave conditions frequently result in higher isolated yields of the desired products.[6]
-
Improved Purity: The rapid and uniform heating provided by microwaves can minimize the formation of byproducts, leading to cleaner reaction profiles and simplifying purification.[6]
-
"Green Chemistry" Approach: This method avoids the need for metal-mediated or base-promoted conditions, aligning with the principles of green chemistry by reducing hazardous waste.[6]
-
Scalability: The microwave approach allows for the rapid synthesis of multi-gram quantities of 3-amino-5-bromopyridine derivatives from commercially available starting materials.[6]
Experimental Protocols
General Protocol for Microwave-Assisted Synthesis of 3-Amino-5-bromopyridine Derivatives
This protocol is based on the facile and general synthetic strategy developed by Dandu, et al.[6]
Materials:
-
3,5-Dibromopyridine
-
Aliphatic amine (e.g., pyrrolidine, piperidine, morpholine, diethylamine, etc.)
-
1-Methyl-2-pyrrolidinone (NMP)
-
Toluene
-
Microwave reactor (e.g., CEM Discover)
-
Microwave reaction vessel (80 mL)
-
Silica gel for flash chromatography
-
Appropriate crystallization solvent
Procedure:
-
In an 80 mL microwave reaction vessel, combine 3,5-dibromopyridine (1.0 equiv.) and the desired aliphatic amine (10 equiv.).
-
Add a solvent mixture of 1-methyl-2-pyrrolidinone (NMP) and toluene (typically in a 1:2 ratio by volume).
-
Seal the reaction vessel and place it in the microwave reactor.
-
Irradiate the reaction mixture with microwave power (e.g., 300 watts) at a constant temperature of 180°C for the specified time (see Table 1).
-
After the reaction is complete, cool the vessel to room temperature.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Purify the crude product by silica gel flash chromatography.
-
Further purify the product by crystallization from an appropriate solvent to obtain the pure 3-amino-5-bromopyridine derivative.[6]
Data Presentation
The following table summarizes the results for the microwave-assisted synthesis of various 3-amino-5-bromopyridine derivatives from 3,5-dibromopyridine and a selection of aliphatic amines.
| Entry | Amine | Product | Reaction Time (h) | Yield (%) |
| 1 | Pyrrolidine | 5-Bromo-3-(pyrrolidin-1-yl)pyridine | 0.5 | 55 |
| 2 | Diethylamine | 5-Bromo-N,N-diethylpyridin-3-amine | 8 | 50 |
| 3 | Piperidine | 5-Bromo-3-(piperidin-1-yl)pyridine | 1 | 65 |
| 4 | Morpholine | 4-(5-Bromopyridin-3-yl)morpholine | 1 | 70 |
| 5 | N-Methylpiperazine | 1-(5-Bromopyridin-3-yl)-4-methylpiperazine | 1 | 62 |
| 6 | Diisopropylamine | 5-Bromo-N,N-diisopropylpyridin-3-amine | 10 | 35 |
Data adapted from Dandu, R. R., Rose, A. C., & Hudkins, R. L. (2011). A facile and efficient synthesis of 3-amino-5-bromopyridine derivatives using microwave irradiation. Heterocycles, 83(4), 875-881.[6]
Experimental Workflow
Caption: Workflow for Microwave-Assisted Synthesis.
Applications in Drug Development
3-Amino-5-bromopyridine and its derivatives are valuable scaffolds in medicinal chemistry, serving as key intermediates for the synthesis of biologically active molecules.[1] Their utility is highlighted in their incorporation into kinase inhibitors, which are a major class of targeted cancer therapeutics.
One notable application is in the development of Tyrosine Kinase 2 (TYK2) inhibitors.[7] TYK2 is an intracellular enzyme that plays a critical role in the signaling pathways of cytokines such as IL-12, IL-23, and Type I interferons.[5][8][9][10] These signaling cascades are implicated in the pathogenesis of various immune-mediated inflammatory diseases, including psoriasis, lupus, and psoriatic arthritis.[8][10] By inhibiting TYK2, the downstream signaling of these pro-inflammatory cytokines can be modulated.
TYK2 Signaling Pathway
The following diagram illustrates a simplified representation of the TYK2 signaling pathway, a key target for drugs derived from 3-amino-5-bromopyridine scaffolds.
Caption: TYK2 Signaling Pathway and Inhibition.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Page loading... [guidechem.com]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. The Role of TYK2 in Immunology [learnabouttyk2.com]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. benchchem.com [benchchem.com]
- 8. bms.com [bms.com]
- 9. Current understanding of the role of tyrosine kinase 2 signaling in immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. TYK2 Tyrosine Kinase 2 Pathway [immunologypathways.com]
Application Notes and Protocols: The Strategic Use of 3-(Benzyloxy)-5-bromopyridin-2-amine in the Synthesis of Potent ROS1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
The proto-oncogene tyrosine-protein kinase ROS1 is a critical target in the development of therapeutics for certain cancers, particularly non-small cell lung cancer (NSCLC). The strategic design of potent and selective ROS1 inhibitors often involves the use of versatile chemical scaffolds that allow for the systematic exploration of the target's binding pocket. This document details the application of 3-(Benzyloxy)-5-bromopyridin-2-amine as a key intermediate in the synthesis of a novel class of 2-aminopyridine-based ROS1 inhibitors. We provide detailed experimental protocols for the synthesis of these inhibitors, quantitative data on their biological activity, and visualizations of the synthetic pathway and relevant biological signaling.
Introduction
ROS1 rearrangements are oncogenic drivers in a subset of NSCLC patients. While first and second-generation ALK/ROS1 inhibitors like crizotinib and lorlatinib have shown clinical efficacy, the emergence of drug resistance, particularly the G2032R solvent front mutation, necessitates the development of novel inhibitors. The 2-aminopyridine scaffold has proven to be a valuable core for kinase inhibitors. The strategic functionalization of this core is crucial for achieving high potency and selectivity. This compound is a key building block that offers two primary points for chemical modification: the bromine atom at the 5-position, which is amenable to cross-coupling reactions for introducing various substituents, and the amino group at the 2-position, which can engage in crucial hydrogen bonding interactions within the kinase hinge region. The benzyloxy group at the 3-position can also play a role in optimizing ligand-target interactions and influencing the physicochemical properties of the final compound.
Data Presentation
The following table summarizes the in vitro activity of a representative ROS1 inhibitor, SMU-037, a compound based on the 3-benzyloxyaminopyridine scaffold, against wild-type ROS1 and the clinically relevant G2032R mutant. The data highlights the potential of this chemical series in overcoming drug resistance.
| Compound | Target | IC50 (nM) | Selectivity vs. ALK | Fold Improvement vs. Crizotinib (G2032R) | Fold Improvement vs. Lorlatinib (G2032R) | Bioavailability (F %) | Reference |
| SMU-037 | ROS1 (wild-type) | nanomolar range | ~25-fold | - | - | 62.4% | [1][2] |
| SMU-037 | ROS1 (G2032R) | - | - | 20- to 100-fold | 20- to 100-fold | 62.4% | [1][2] |
Experimental Protocols
The following protocols describe a representative synthetic route for the preparation of ROS1 inhibitors using this compound as a key intermediate. This synthesis involves a Suzuki coupling reaction to introduce a heterocyclic moiety at the 5-position of the pyridine ring.
Protocol 1: Suzuki Coupling of this compound with a Boronic Ester
This protocol describes the palladium-catalyzed Suzuki coupling of this compound with a suitable boronic acid or boronic ester to introduce a new substituent at the 5-position.
Materials:
-
This compound
-
Aryl- or heteroaryl-boronic acid or pinacol ester (1.2 equivalents)
-
Potassium carbonate (K₂CO₃) (2.5 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 equivalents)
-
N,N-Dimethylformamide (DMF)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound in a mixture of DMF and water (e.g., 10:1 v/v), add the corresponding boronic acid or boronic ester (1.2 equivalents) and potassium carbonate (2.5 equivalents).
-
Purge the reaction mixture with nitrogen or argon for 15-20 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents) to the reaction mixture.
-
Heat the reaction mixture to 85 °C and stir under a nitrogen atmosphere for 8 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in petroleum ether) to afford the desired coupled product.
Visualizations
Signaling Pathway
The following diagram illustrates the general signaling pathway initiated by ROS1 activation and its inhibition by a ROS1 inhibitor.
Caption: ROS1 signaling pathway and point of inhibition.
Experimental Workflow
The diagram below outlines the key steps in the synthesis and evaluation of ROS1 inhibitors starting from this compound.
Caption: Workflow for synthesis and evaluation of ROS1 inhibitors.
Logical Relationship
The following diagram illustrates the logical relationship between the chemical features of the 2-aminopyridine scaffold and its function as a ROS1 inhibitor.
Caption: Structure-activity relationship of the inhibitor scaffold.
References
- 1. Discovery of novel 3-Benzyloxyaminopyridines as orally available and intracranially active selective ROS1 inhibitors for combating the resistant ROS1G2032R mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of novel 3-Benzyloxyaminopyridines as orally available and intracranially active selective ROS1 inhibitors for combating the resistant ROS1G2032R mutation | CoLab [colab.ws]
Application Note and Protocol: N-Alkylation of 3-(Benzyloxy)-5-bromopyridin-2-amine
Abstract
This document provides a detailed experimental procedure for the N-alkylation of 3-(benzyloxy)-5-bromopyridin-2-amine. N-alkylated aminopyridines are significant structural motifs in medicinal chemistry and drug development. This protocol outlines a standard synthetic method using an alkyl halide as the alkylating agent in the presence of a non-nucleophilic base to achieve selective mono-alkylation. The procedure includes reagent specifications, reaction setup, work-up, purification, and characterization of the final product. This application note is intended for researchers and scientists in the fields of organic synthesis and drug discovery.
Introduction
The N-alkylation of amines is a fundamental transformation in organic synthesis, crucial for the generation of diverse molecular scaffolds with potential biological activity. Specifically, the modification of 2-aminopyridine derivatives is of high interest due to their prevalence in pharmaceutical compounds. The target molecule, this compound, possesses multiple reactive sites, making selective N-alkylation of the primary amine a key synthetic challenge. Traditional alkylation methods can sometimes lead to over-alkylation or side reactions.[1] Therefore, controlled reaction conditions are essential.
This protocol employs a common and effective method for N-monoalkylation, utilizing an alkyl halide and a strong, non-nucleophilic base such as sodium hydride (NaH). This approach aims to deprotonate the primary amine, increasing its nucleophilicity for a subsequent reaction with the electrophilic alkylating agent. The choice of a polar aprotic solvent like dimethylformamide (DMF) facilitates the dissolution of the reagents and promotes the desired reaction.
Reaction Scheme
Figure 1: General reaction scheme for the N-alkylation of this compound.
Experimental Protocol
Materials and Reagents:
-
This compound
-
Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography elution
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septum and needles
-
Argon or nitrogen gas inlet
-
Ice bath
-
Heating mantle with temperature control
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Glass column for chromatography
-
Standard laboratory glassware
Procedure:
-
Reaction Setup:
-
To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a septum, add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous DMF (approximately 0.1 M concentration).
-
Place the flask under an inert atmosphere of argon or nitrogen.
-
-
Deprotonation:
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Carefully add sodium hydride (1.2 eq, 60% dispersion in oil) portion-wise to the stirred solution. Caution: Sodium hydride reacts violently with water and is flammable. Handle with appropriate care.
-
Allow the mixture to stir at 0 °C for 30 minutes. Evolution of hydrogen gas should be observed.
-
-
Alkylation:
-
Slowly add the alkyl halide (1.1 eq) dropwise to the reaction mixture at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction mixture at room temperature for 4-12 hours. The reaction progress should be monitored by TLC.
-
-
Work-up:
-
Upon completion of the reaction (as indicated by TLC), cool the mixture back to 0 °C.
-
Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and dilute with water and ethyl acetate.
-
Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the combined organic phase over anhydrous Na₂SO₄.
-
-
Purification and Characterization:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude residue by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate).
-
Combine the fractions containing the pure product and concentrate under reduced pressure to yield the N-alkylated this compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
-
Data Presentation
The following table summarizes hypothetical quantitative data for the N-alkylation with different alkylating agents.
| Entry | Alkylating Agent (R-X) | Equivalents of NaH | Reaction Time (h) | Isolated Yield (%) |
| 1 | Methyl Iodide | 1.2 | 4 | 85 |
| 2 | Ethyl Bromide | 1.2 | 6 | 82 |
| 3 | Benzyl Bromide | 1.2 | 8 | 78 |
Experimental Workflow Visualization
The following diagram illustrates the key steps of the experimental protocol.
Caption: Experimental workflow for the N-alkylation of this compound.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Sodium hydride is a highly reactive and flammable solid. Handle it with extreme care under an inert atmosphere and away from any sources of moisture.
-
Alkyl halides can be toxic and volatile. Handle them with care.
-
DMF is a potential reproductive toxin. Avoid inhalation and skin contact.
Conclusion
This application note provides a comprehensive and detailed protocol for the N-alkylation of this compound. The described method is a standard and reliable procedure for the synthesis of N-alkylated 2-aminopyridines, which are valuable intermediates in the development of new chemical entities for pharmaceutical applications. The provided workflow and data table serve as a useful guide for researchers performing this transformation.
References
Application Notes and Protocols for the Scale-up Synthesis of 3-(Benzyloxy)-5-bromopyridin-2-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the scale-up synthesis of 3-(benzyloxy)-5-bromopyridin-2-amine and its derivatives. This class of compounds holds significant promise in medicinal chemistry, serving as a key building block for various pharmaceutical agents. Pyridine derivatives are integral to numerous drugs due to their ability to act as scaffolds that can be readily functionalized to interact with a wide range of biological targets.[1][2]
Introduction
This compound is a valuable intermediate in the synthesis of complex molecules for drug discovery.[3] Its structure, featuring a protected hydroxyl group and a bromine atom, allows for diverse downstream functionalization, such as cross-coupling reactions at the bromine position and modifications of the amino and benzyloxy groups. The development of robust and scalable synthetic routes is crucial for advancing the exploration of its derivatives as potential therapeutic agents. For instance, benzyloxy benzamide derivatives have been investigated as potent neuroprotective agents for ischemic stroke.[4]
This document outlines a feasible multi-step synthesis for the preparation of this compound, with a focus on scalability and process optimization. The protocols provided are based on established synthetic methodologies for related pyridine derivatives.
Synthetic Strategy and Workflow
The proposed synthetic pathway for this compound initiates from the commercially available 2-amino-3-hydroxypyridine. The synthesis involves three key transformations: protection of the hydroxyl group as a benzyl ether, followed by regioselective bromination of the pyridine ring, and finally, if desired, further derivatization.
Experimental Protocols
Step 1: Synthesis of 3-(Benzyloxy)pyridin-2-amine (Intermediate 1)
This protocol describes the protection of the hydroxyl group of 2-amino-3-hydroxypyridine via Williamson ether synthesis.
Materials:
-
2-Amino-3-hydroxypyridine
-
Benzyl bromide (BnBr)
-
Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetone
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous DMF, add a solution of 2-amino-3-hydroxypyridine (1.0 eq.) in anhydrous DMF dropwise at 0 °C under an inert atmosphere.
-
Stir the mixture at room temperature for 1 hour.
-
Cool the reaction mixture to 0 °C and add benzyl bromide (1.1 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 3-(benzyloxy)pyridin-2-amine.
Step 2: Synthesis of this compound (Target Compound)
This protocol details the regioselective bromination of 3-(benzyloxy)pyridin-2-amine at the 5-position of the pyridine ring. The amino group is a strong activating group, directing electrophilic substitution to the ortho and para positions.[5]
Materials:
-
3-(Benzyloxy)pyridin-2-amine
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (MeCN) or Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 3-(benzyloxy)pyridin-2-amine (1.0 eq.) in acetonitrile at room temperature.
-
Add N-Bromosuccinimide (1.05 eq.) portion-wise to the solution. The reaction is typically exothermic, and cooling may be required to maintain the temperature below 40 °C.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Quench the reaction with saturated aqueous sodium thiosulfate solution.
-
Extract the mixture with dichloromethane (3 x).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield this compound.
Data Presentation
Table 1: Summary of Reaction Parameters and Yields
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | Benzylation | BnBr, NaH | DMF | 0 to RT | 12-16 | 75-85 | >95 |
| 2 | Bromination | NBS | MeCN | RT | 2-4 | 80-90 | >98 |
Yields and purities are representative and may vary based on scale and optimization.
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 754230-78-9 | [3][6] |
| Molecular Formula | C₁₂H₁₁BrN₂O | [3][6] |
| Molecular Weight | 279.13 g/mol | [3][6] |
| Boiling Point | 376.7°C at 760 mmHg | [6] |
| Storage | 2-8°C, protect from light | [6] |
Scale-up Considerations
Scaling up the synthesis of this compound from laboratory to pilot or industrial scale presents several challenges that require careful consideration.
-
Heat Management: The bromination step using NBS is exothermic. On a large scale, efficient heat dissipation is critical to prevent runaway reactions and the formation of byproducts. The use of jacketed reactors with precise temperature control is recommended.
-
Reagent Addition: The portion-wise or slow dropwise addition of reagents, particularly NBS, is crucial for controlling the reaction rate and temperature.
-
Purification: While column chromatography is suitable for laboratory-scale purification, it is often impractical for large-scale production. Developing a robust crystallization or recrystallization method for the final product and intermediates is essential for achieving high purity on a larger scale.
-
Regioselectivity: Direct bromination of aminopyridines can sometimes lead to the formation of di-brominated or other isomeric byproducts.[5] Careful control of stoichiometry and reaction conditions is necessary to maximize the yield of the desired 5-bromo isomer.
-
Safety: Sodium hydride is a highly flammable and reactive reagent that requires careful handling in an inert and dry environment. Alternative, less hazardous bases such as potassium carbonate may be considered, although this may require optimization of reaction conditions.
Applications in Drug Discovery and Potential Signaling Pathways
Pyridin-2-amine derivatives are prevalent scaffolds in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] The this compound scaffold offers multiple points for diversification, making it an attractive starting point for generating libraries of compounds for high-throughput screening.
The bromine atom at the 5-position is particularly useful for introducing molecular diversity through transition metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings.[5][7] These reactions allow for the facile introduction of a wide range of aryl, heteroaryl, and alkyl groups.
While the specific biological targets of this compound derivatives are diverse and depend on the final structure, many pyridine-containing molecules are known to act as kinase inhibitors. For example, Deucravacitinib, a deuterated pyridinyl compound, is a selective inhibitor of Tyrosine Kinase 2 (TYK2), which is involved in the signaling of various cytokines implicated in autoimmune diseases.[8]
References
- 1. Synthesis of Polysubstituted Pyridines and Pyrazines via Truce–Smiles Rearrangement of Amino Acid-Based 4-Nitrobenzenesulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound | C12H11BrN2O | CID 20626554 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Discovery of benzyloxy benzamide derivatives as potent neuroprotective agents against ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. 754230-78-9 | this compound - Moldb [moldb.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
Application of 3-(Benzyloxy)-5-bromopyridin-2-amine in Fragment-Based Drug Discovery for Protein Kinase Inhibitors
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for identifying novel lead compounds. This approach utilizes small, low-molecular-weight compounds ("fragments") to probe the binding sites of biological targets. These fragments, although often exhibiting weak affinity, can be highly ligand-efficient and serve as excellent starting points for optimization into potent and selective drug candidates. The 2-amino-5-bromopyridine scaffold is a well-established "privileged" structure in medicinal chemistry, particularly in the development of protein kinase inhibitors. Its derivatives are adept at forming key hydrogen bond interactions with the hinge region of the kinase ATP-binding site.
This document outlines the application of 3-(Benzyloxy)-5-bromopyridin-2-amine as a fragment in the discovery of protein kinase inhibitors. The presence of the benzyloxy group can facilitate additional interactions in adjacent hydrophobic pockets, while the bromine atom provides a convenient vector for synthetic elaboration to enhance potency and selectivity. This application note provides a hypothetical framework and protocols based on established FBDD methodologies for protein kinases.
Key Characteristics of this compound as a Fragment
The utility of this compound in FBDD is underscored by its physicochemical properties, which align well with the "Rule of Three" often applied to fragment libraries.
| Property | Value | "Rule of Three" Guideline |
| Molecular Weight | 279.13 g/mol [1] | < 300 g/mol |
| cLogP (calculated) | ~2.7[1] | < 3 |
| Hydrogen Bond Donors | 1 (amine) | ≤ 3 |
| Hydrogen Bond Acceptors | 3 (pyridine N, amine N, ether O) | ≤ 3 |
| Rotatable Bonds | 3 | ≤ 3 |
Hypothetical Application in a Protein Kinase FBDD Campaign
For the purpose of this application note, we will consider a hypothetical screening of this compound against a protein kinase target, for instance, a cyclin-dependent kinase (CDK), which is a common target in oncology research. The aminopyridine moiety is expected to interact with the hinge region of the kinase.
Experimental Workflow
The following diagram illustrates a typical FBDD workflow for screening and validating a fragment like this compound.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(Benzyloxy)-5-bromopyridin-2-amine
This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 3-(Benzyloxy)-5-bromopyridin-2-amine. It is intended for researchers, scientists, and professionals in the field of drug development.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and logical synthetic pathway is a two-step process. It begins with the benzylation of 2-amino-3-hydroxypyridine to form the intermediate, 2-amino-3-benzyloxypyridine. This intermediate is then selectively brominated at the 5-position to yield the final product, this compound.
Q2: I am seeing a significant amount of a di-brominated species in my final product. How can I avoid this?
A2: The formation of a di-brominated impurity, most likely 2-amino-3,5-dibromopyridine or a di-brominated version of the benzylated intermediate, is a common issue resulting from over-bromination.[1][2] To mitigate this, you should carefully control the stoichiometry of your brominating agent (e.g., N-Bromosuccinimide - NBS). Using no more than one equivalent of the brominating agent is crucial. Additionally, controlling the reaction temperature, by keeping it low, can help improve the selectivity of the monobromination.
Q3: My NMR spectrum shows a peak that suggests the loss of the benzyl group. What is this impurity and why did it form?
A3: This impurity is likely 2-amino-5-bromo-3-hydroxypyridine. The benzyloxy group can be sensitive to acidic conditions and may cleave during the reaction or work-up. If your bromination reaction generates acidic byproducts (like HBr), or if you use an acidic work-up, debenzylation can occur. Consider using a non-protic solvent and a mild base to quench the reaction to avoid this side reaction.
Q4: There is still a significant amount of starting material, 2-amino-3-benzyloxypyridine, remaining after the bromination step. How can I improve the conversion rate?
A4: Incomplete conversion is a common issue. To improve the yield, you can try slightly increasing the reaction time or moderately increasing the temperature. However, be cautious, as aggressive conditions can lead to the formation of other impurities. Ensure your brominating agent is of high purity and added portion-wise to maintain its reactivity throughout the reaction.
Troubleshooting Guide
The following table summarizes common impurities, their potential causes, and suggested solutions.
| Impurity Name | Chemical Structure | Likely Cause | Troubleshooting/Prevention |
| 2-amino-3-hydroxypyridine | C₅H₆N₂O | Incomplete benzylation in the first step. | Ensure complete reaction by using a slight excess of benzyl chloride and an adequate reaction time. Purify the intermediate before proceeding to the bromination step. |
| 2-amino-3-benzyloxypyridine | C₁₂H₁₂N₂O | Incomplete bromination. | Increase reaction time or temperature moderately. Ensure the activity of the brominating agent. |
| 2-amino-3,5-dibromopyridine | C₅H₄Br₂N₂ | Bromination of unreacted 2-amino-3-hydroxypyridine or over-bromination.[2][3] | Ensure complete benzylation and purification of the intermediate. Use controlled stoichiometry of the brominating agent (≤ 1 equivalent). |
| 2-amino-3-benzyloxy-X,5-dibromopyridine | C₁₂H₁₀Br₂N₂O | Over-bromination of the desired product. | Use controlled stoichiometry of the brominating agent (≤ 1 equivalent). Maintain a low reaction temperature. |
| 2-amino-5-bromo-3-hydroxypyridine | C₅H₅BrN₂O | Cleavage of the benzyl protecting group. | Avoid acidic conditions during reaction and work-up. Use a mild, non-acidic quench. |
| Benzyl Alcohol | C₇H₈O | Hydrolysis of excess benzyl chloride or debenzylation byproduct. | Use a minimal excess of benzyl chloride. Purify the product using column chromatography. |
Experimental Protocols
Step 1: Synthesis of 2-amino-3-benzyloxypyridine
This protocol is based on the benzylation of 2-amino-3-hydroxypyridine.[4]
-
Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer, add 2-amino-3-hydroxypyridine.
-
Solvent and Base: Add dichloromethane and a 40% aqueous solution of sodium hydroxide. A phase-transfer catalyst, such as Adogen 464, can be added to facilitate the reaction.
-
Addition of Benzyl Chloride: Cool the vigorously stirred mixture to approximately 25°C and add benzyl chloride in one portion.
-
Reaction: Allow the mixture to stir at room temperature for 16-24 hours.
-
Work-up: Separate the aqueous layer. Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous potassium carbonate.
-
Purification: Filter and concentrate the organic phase. The crude product can be purified by recrystallization from ethanol to yield 2-amino-3-benzyloxypyridine as a solid.
Step 2: Synthesis of this compound
This is a general protocol for the bromination of an activated aminopyridine.
-
Reaction Setup: Dissolve the 2-amino-3-benzyloxypyridine from Step 1 in a suitable solvent like acetone or a chlorinated solvent.
-
Addition of Brominating Agent: Cool the solution to 0-10°C. Slowly add one equivalent of N-bromosuccinimide (NBS) portion-wise over a period of 30-60 minutes.[1]
-
Reaction: Stir the mixture at a low temperature for an additional 1-2 hours, monitoring the reaction progress by TLC or LC-MS.
-
Work-up: Quench the reaction with a mild reducing agent solution (e.g., sodium thiosulfate). Remove the solvent under reduced pressure.
-
Purification: The residue can be purified by column chromatography on silica gel to isolate the desired this compound.
Visualizing the Synthetic Pathway and Impurity Formation
The following diagram illustrates the key steps in the synthesis and where common impurities may arise.
Caption: Synthetic workflow and common impurity formation.
References
Technical Support Center: Purification of 3-(Benzyloxy)-5-bromopyridin-2-amine
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 3-(Benzyloxy)-5-bromopyridin-2-amine by recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is a suitable solvent for the recrystallization of this compound?
A1: Selecting an appropriate solvent is critical for successful recrystallization. The ideal solvent will dissolve the compound well at elevated temperatures but poorly at room temperature. For aromatic amines and pyridine derivatives, common choices include alcohols (ethanol, methanol) and mixed solvent systems.[1] A mixture of ethanol and water or ethanol and diethyl ether can be effective.[1][2] A preliminary solvent screen with small amounts of the crude product is highly recommended to determine the optimal solvent or solvent system.
Q2: My compound is "oiling out" during cooling instead of forming crystals. What should I do?
A2: "Oiling out" occurs when the solute separates from the solution as a liquid instead of a solid. This is a common issue with some organic compounds, including amines.[3] It can happen if the solution is too concentrated or cooled too quickly.[3] To address this, you can try the following:
-
Reduce the cooling rate by allowing the flask to cool slowly to room temperature before further cooling in an ice bath.[3]
-
Add a small amount of additional hot solvent to the solution to reduce the saturation level.[1][4]
-
Introduce a seed crystal to encourage crystallization.[1]
-
Vigorously scratch the inside of the flask at the solution's surface with a glass rod to create nucleation sites.[1]
Q3: The recovery of my purified this compound is very low. What are the likely causes and how can I improve the yield?
A3: Low recovery can result from several factors.[1] Using an excessive amount of solvent is a primary cause, as more of your product will remain in the mother liquor upon cooling.[1][5] Ensure you are using the minimum amount of hot solvent required to fully dissolve the crude material.[1] Premature crystallization during a hot filtration step can also lead to product loss. To prevent this, preheat your filtration apparatus (funnel and receiving flask).[1] Finally, ensure the crystallization mixture is sufficiently cooled to maximize the precipitation of the product before filtration.[1]
Q4: My final product is still colored. How can I remove colored impurities?
A4: If the hot solution is colored by impurities, you can add a small amount of activated charcoal to the solution before the hot filtration step. The charcoal will adsorb the colored impurities. Use a minimal amount of charcoal, as excessive use can also adsorb some of your desired product.[1]
Troubleshooting Guide
This section addresses specific issues that may be encountered during the recrystallization of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Compound will not dissolve | - Inappropriate solvent. - Insufficient solvent volume. | - Test a range of solvents with varying polarities (see Solvent Screening Protocol). - Gradually add more solvent in small portions to the heated mixture. |
| "Oiling out" | - Solution is too supersaturated. - Cooling is too rapid. - Melting point of the compound is lower than the boiling point of the solvent. | - Reheat the mixture and add more solvent.[6] - Allow the solution to cool slowly.[3] - Use a lower-boiling point solvent if possible. |
| No crystal formation upon cooling | - Too much solvent was used. - The solution is supersaturated but requires nucleation. | - Boil off some of the solvent to increase the concentration and allow it to cool again.[6] - Scratch the inner surface of the flask with a glass rod.[6] - Add a seed crystal of the pure compound.[6] |
| Low product yield | - Using an excessive amount of solvent. - Incomplete crystallization (insufficient cooling). - Loss of product during transfers. | - Use the minimum amount of hot solvent needed for dissolution.[5] - Ensure the flask is thoroughly cooled in an ice bath before filtration.[1] - Rinse the crystallization flask with a small amount of the ice-cold mother liquor and transfer this to the filter funnel.[1] |
| Crystals form in the funnel during hot filtration | - The solution cooled too quickly in the funnel. | - Use a stemless funnel. - Preheat the funnel and the receiving flask before filtration. - Add a slight excess of hot solvent before filtering and evaporate it later.[4] |
Experimental Protocols
Solvent Screening Protocol
A systematic approach to finding a suitable recrystallization solvent is crucial. The following table should be used to record observations. Note that the solubility data provided below is illustrative for this compound.
Illustrative Solubility Data for this compound
| Solvent | Solubility at 20°C | Solubility at Boiling Point | Observations |
| Water | Insoluble | Insoluble | Unsuitable as a single solvent. |
| Ethanol | Sparingly Soluble | Very Soluble | Good potential solvent. |
| Methanol | Soluble | Very Soluble | May be too effective, leading to low recovery. |
| Hexane | Insoluble | Insoluble | Good potential as an anti-solvent. |
| Toluene | Sparingly Soluble | Soluble | Potential solvent. |
| Ethyl Acetate | Soluble | Very Soluble | May be too effective, leading to low recovery. |
| Ethanol/Water (9:1) | Sparingly Soluble | Soluble | Promising mixed solvent system. |
| Ethanol/Diethyl Ether (2:1) | Sparingly Soluble | Soluble | A reported system for single crystal growth.[2] |
Recrystallization Protocol
This protocol provides a general methodology for the purification of this compound based on a selected solvent system (e.g., ethanol).
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., ethanol).
-
Heating: Gently heat the mixture on a hot plate while stirring. Add more solvent in small portions until the solid completely dissolves at the boiling point of the solvent.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a very small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[1]
-
Hot Filtration: Preheat a funnel and a receiving flask. If charcoal was used, filter the hot solution through fluted filter paper to remove the charcoal. If no charcoal was used and there are no insoluble impurities, this step may be skipped.
-
Crystallization: Cover the receiving flask and allow the hot, clear filtrate to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any remaining impurities.
-
Drying: Allow the crystals to dry on the filter paper by drawing air through them. For final drying, place the crystals in a desiccator.
Visualizations
Caption: Troubleshooting workflow for the recrystallization of this compound.
References
Technical Support Center: Optimizing Suzuki Coupling Yields with 3-(Benzyloxy)-5-bromopyridin-2-amine
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing Suzuki coupling reactions with 3-(benzyloxy)-5-bromopyridin-2-amine.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the Suzuki coupling of this compound, offering systematic approaches to diagnose and resolve them.
Frequently Asked Questions (FAQs)
Q1: My Suzuki reaction with this compound is resulting in low to no yield. What are the primary reasons for this?
A1: Low yields with this substrate are common and typically stem from a few key factors related to its structure:
-
Catalyst Inhibition: The primary challenge arises from the two nitrogen atoms in the molecule. The lone pair of electrons on the pyridine nitrogen and the 2-amino group can coordinate with the palladium catalyst, forming inactive complexes and halting the catalytic cycle.[1][2]
-
Steric Hindrance: The bulky benzyloxy group at the 3-position can sterically hinder the approach of the palladium catalyst to the bromine at the 5-position, slowing down the crucial oxidative addition step.[1]
-
Suboptimal Reaction Conditions: The choice of catalyst, ligand, base, and solvent is critical and highly interdependent. An inappropriate combination can lead to reaction failure or the prevalence of side reactions.[2]
-
Poor Reagent Quality: Degradation of the boronic acid/ester, impure solvents, or inactive base can significantly impact the reaction outcome.[3]
Q2: What are the most common side reactions, and how can I minimize them?
A2: Several side reactions can compete with your desired cross-coupling, leading to reduced yields and complex purification.
-
Protodeboronation: This is the hydrolysis of the boronic acid to the corresponding arene, effectively quenching one of the coupling partners.[3]
-
Dehalogenation: The bromo group on your starting material is replaced by a hydrogen atom.
-
Solution: Ensure your reaction is thoroughly degassed to remove oxygen and screen different bases and solvents.[2]
-
-
Homocoupling: The boronic acid couples with itself to form a biaryl byproduct.
-
Solution: This is often promoted by the presence of oxygen. Rigorous degassing of solvents and maintaining an inert atmosphere are crucial for minimizing this side reaction.[2]
-
Q3: How do I select the optimal catalyst and ligand for this sterically hindered and coordinating substrate?
A3: Standard catalysts like Pd(PPh₃)₄ may be ineffective. A highly active catalyst system is necessary.
-
Palladium Precursors: Common choices include Pd(OAc)₂ and Pd₂(dba)₃, which form the active Pd(0) catalyst in situ.
-
Ligands: This is the most critical parameter. For a substrate like this compound, you need ligands that are both sterically bulky and highly electron-donating. This enhances the reactivity of the palladium center and helps to prevent catalyst inhibition.
Q4: What are the best starting points for base and solvent optimization?
A4: The base and solvent system is crucial for activating the boronic acid and ensuring all components remain in solution.
-
Bases: A moderately strong base is often a good starting point. K₃PO₄ and Cs₂CO₃ are frequently effective.[1] Weaker bases like K₂CO₃ can also be successful.[6]
-
Solvents: Anhydrous, aprotic solvents are generally preferred. 1,4-Dioxane , Toluene , and DMF are common choices. Often, a mixture with water (e.g., Dioxane/H₂O 4:1) is used, especially with carbonate or phosphate bases.[3][7]
Data Presentation: Comparative Performance of Catalytic Systems
Table 1: Comparative Yields for Suzuki Coupling of Analogous 2-Amino-5-bromopyridines
| Catalyst System | Ligand | Base | Solvent | Arylboronic Acid | Yield (%) [Ref] |
|---|---|---|---|---|---|
| System 1: Traditional | |||||
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | Phenylboronic acid | 85[7] |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 4-Methylphenylboronic acid | 82[7] |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 4-Methoxyphenylboronic acid | 88[7] |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 4-Chlorophenylboronic acid | 78[7] |
| System 2: Buchwald Ligand | |||||
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | Phenylboronic acid | Expected High[7] |
| System 3: Dppf Ligand | |||||
| PdCl₂(dppf) | dppf | K₂CO₃ | DMF | Phenylboronic acid | ~60-70 |
| System 4: NHC Ligand |
| Pd-PEPPSI-IPr | IPr | K₂CO₃ | t-Amyl alcohol | Phenylboronic acid | Expected High |
Note: Yields are based on the coupling of 5-bromo-2-methylpyridin-3-amine and are intended as a guide.[7] Optimization for this compound is necessary.
Experimental Protocols
The following are generalized starting protocols for the Suzuki-Miyaura coupling of this compound. Optimization of stoichiometry, temperature, and reaction time is recommended.
Protocol 1: Conventional Heating with a Buchwald Ligand System
This protocol is a robust starting point for challenging substrates, employing a bulky, electron-rich phosphine ligand.
Reagents:
-
This compound (1.0 eq)
-
Arylboronic acid or ester (1.2-1.5 eq)
-
Pd(OAc)₂ (2-5 mol%)
-
SPhos (4-10 mol%)
-
K₃PO₄ (2.0-3.0 eq)
-
Anhydrous, degassed 1,4-dioxane or toluene
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid/ester, and finely ground K₃PO₄.
-
In a separate vial, pre-mix the Pd(OAc)₂ and SPhos in a small amount of the reaction solvent.
-
Add the catalyst/ligand mixture to the Schlenk flask under a positive flow of inert gas.
-
Add the degassed solvent via syringe.
-
Seal the flask and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction's progress using a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Microwave-Assisted Synthesis
Microwave irradiation can significantly accelerate the reaction, often leading to higher yields in shorter times.
Reagents:
-
This compound (1.0 eq)
-
Arylboronic acid or ester (1.5 eq)
-
PdCl₂(dppf) (5 mol%) or a pre-catalyst like XPhos Pd G3 (2-5 mol%)
-
Cs₂CO₃ or K₂CO₃ (2.0 eq)
-
Degassed solvent such as 1,4-dioxane/water (4:1) or DMF
Procedure:
-
In a microwave vial, combine this compound, the arylboronic acid/ester, the base, and the palladium catalyst.
-
Add the chosen degassed solvent system to the vial.
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor.
-
Irradiate the reaction mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes).[3]
-
After the reaction is complete, cool the vial to room temperature.
-
Work-up and purify the product as described in the conventional heating protocol.
Visualizations
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting low-yielding or failed Suzuki coupling reactions with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Buchwald-Hartwig Amination of 3-(Benzyloxy)-5-bromopyridin-2-amine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Buchwald-Hartwig amination of 3-(benzyloxy)-5-bromopyridin-2-amine.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the Buchwald-Hartwig amination of this compound?
A1: The primary side reactions encountered with this substrate include:
-
Hydrodehalogenation: This is the reduction of the aryl bromide to the corresponding arene, replacing the bromine atom with a hydrogen atom. This side reaction can be promoted by factors such as elevated temperatures or the presence of moisture.[1]
-
Debenzylation: The benzyloxy group can be susceptible to cleavage under palladium catalysis, particularly in the presence of a hydride source, leading to the formation of a hydroxypyridine derivative.
-
β-Hydride Elimination: This is an unproductive pathway that can compete with reductive elimination, leading to the formation of an imine and the hydrodehalogenated arene.[2]
Q2: My reaction is showing low or no conversion. What are the likely causes?
A2: Low or no conversion is a common issue and can often be attributed to the following:
-
Catalyst Deactivation: The palladium catalyst can be deactivated by oxygen. It is crucial to ensure the reaction is set up under a strictly inert atmosphere (e.g., argon or nitrogen).[1]
-
Aryl Chloride Impurities: Aryl chlorides are generally less reactive than aryl bromides in Buchwald-Hartwig amination. The oxidative addition of the C-Cl bond to the Pd(0) complex is often the rate-limiting step.[1]
-
Suboptimal Reaction Conditions: The choice of ligand, base, and solvent is critical for the success of the reaction and may require optimization for this specific substrate.
Q3: I am observing a significant amount of the hydrodehalogenated side product. How can I minimize this?
A3: To suppress hydrodehalogenation, consider the following adjustments:
-
Use a Bulky Ligand: Sterically hindered phosphine ligands can disfavor the pathway leading to hydrodehalogenation.
-
Ensure Anhydrous Conditions: Rigorously dry all reagents and solvents, as water can be a proton source for this side reaction.[1]
-
Employ a Pre-catalyst: Using a well-defined palladium pre-catalyst can sometimes lead to cleaner reactions with fewer side products compared to generating the active catalyst in situ.[1]
Q4: Is the benzyloxy protecting group stable under typical Buchwald-Hartwig conditions?
A4: While generally stable, the benzyloxy group can be cleaved under certain palladium-catalyzed conditions, especially in the presence of hydrogen sources. To minimize the risk of debenzylation, it is advisable to use carefully degassed solvents and an inert atmosphere to exclude hydrogen gas. If debenzylation persists, alternative protecting groups may need to be considered.
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during the Buchwald-Hartwig amination of this compound.
Problem 1: Low to No Product Formation
| Potential Cause | Suggested Solution |
| Inactive Catalyst | Ensure the reaction is performed under a strictly inert atmosphere (argon or nitrogen). Use freshly opened or purified reagents. Consider using a palladium pre-catalyst. |
| Suboptimal Ligand | Screen a panel of bulky, electron-rich phosphine ligands (e.g., RuPhos, XPhos, SPhos). The choice of ligand is highly substrate-dependent. |
| Inappropriate Base | Strong, non-nucleophilic bases like NaOtBu or LHMDS are commonly used. However, for sensitive substrates, weaker bases like Cs₂CO₃ or K₃PO₄ at higher temperatures might be necessary. |
| Poor Solvent Choice | Toluene, dioxane, and THF are common solvents. Ensure the solvent is anhydrous and degassed. Consider screening alternative solvents.[3] |
| Low Reaction Temperature | Gradually increase the reaction temperature in increments of 10 °C (typically between 80-110 °C).[3] |
Problem 2: Significant Formation of Hydrodehalogenation Product
| Potential Cause | Suggested Solution |
| Presence of Protic Impurities | Use rigorously dried and degassed solvents and reagents. |
| Non-optimal Ligand | Employ bulky, electron-rich biarylphosphine ligands which can promote the desired reductive elimination over hydrodehalogenation.[1] |
| High Reaction Temperature | Lower the reaction temperature. While higher temperatures can increase reaction rates, they can also favor side reactions. |
| Inefficient Reductive Elimination | The choice of ligand is critical to facilitate the final C-N bond-forming step. |
Problem 3: Observation of Debenzylation
| Potential Cause | Suggested Solution |
| Presence of a Hydrogen Source | Ensure the reaction is conducted under a strictly inert atmosphere, free of hydrogen gas. Use thoroughly degassed solvents. |
| Catalyst Choice | Certain palladium sources may be more prone to promoting hydrogenolysis. If this is a persistent issue, screening different palladium pre-catalysts may be beneficial. |
| Alternative Protecting Group | If debenzylation cannot be suppressed, consider using a protecting group that is more robust to these reaction conditions. |
Experimental Protocols
The following is a generalized protocol for the Buchwald-Hartwig amination of this compound. Optimization of specific parameters may be required for different amine coupling partners.
General Procedure for Buchwald-Hartwig Amination: [3][4][5]
Materials:
-
This compound (1.0 equivalent)
-
Amine (1.1-1.5 equivalents)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and ligand (e.g., BINAP, 2-4 mol%) OR Palladium pre-catalyst (e.g., XPhos Pd G3, 2-4 mol%)
-
Base (e.g., NaOtBu, 1.5-2.5 equivalents)
-
Anhydrous, degassed solvent (e.g., Toluene)
Procedure:
-
To an oven-dried Schlenk tube containing a magnetic stir bar, add the palladium catalyst/pre-catalyst, ligand (if applicable), and base under an inert atmosphere.
-
Add the this compound and the amine coupling partner.
-
Seal the tube, and evacuate and backfill with an inert gas (repeat this cycle three times).
-
Add the anhydrous and degassed solvent via syringe.
-
Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Table of Typical Reaction Parameters and Expected Yields (for analogous bromopyridines): [3][5]
| Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| Aniline | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 100 | 70-85 |
| Morpholine | XPhos Pd G3 | K₃PO₄ | Dioxane | 110 | 80-95 |
| n-Butylamine | Pd(OAc)₂ / RuPhos | LHMDS | THF | 80 | 65-80 |
| Cyclohexylamine | Pd₂(dba)₃ / (±)-BINAP | NaOtBu | Toluene | 80 | 60 |
Note: Yields are highly dependent on the specific substrates and reaction conditions and should be used as a general guideline.
Visualizations
Caption: Catalytic cycle of the Buchwald-Hartwig amination and potential side reactions.
Caption: A logical workflow for troubleshooting common issues.
References
Preventing over-bromination in 3-aminopyridine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-aminopyridine, with a specific focus on preventing over-bromination.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing 3-aminopyridine?
A1: The most widely cited and reliable method for the synthesis of 3-aminopyridine is the Hofmann degradation of nicotinamide.[1][2][3][4][5] This reaction involves the conversion of a primary amide (nicotinamide) to a primary amine (3-aminopyridine) with one fewer carbon atom. The reaction typically uses sodium hypobromite, which is prepared in situ from bromine and sodium hydroxide.[3][6]
Q2: What is "over-bromination" in the context of 3-aminopyridine synthesis?
A2: Over-bromination refers to the introduction of more than one bromine atom onto the pyridine ring, or bromination at undesired positions. In the synthesis of 3-aminopyridine via the Hofmann degradation of nicotinamide, the product itself is an electron-rich aromatic amine. If the reaction conditions are not carefully controlled, the 3-aminopyridine product can react further with the brominating agent present in the reaction mixture to form brominated impurities, such as 2-bromo-3-aminopyridine, 5-bromo-3-aminopyridine, or di-brominated derivatives.
Q3: What are the primary factors that can lead to over-bromination?
A3: The primary factors that can lead to over-bromination include:
-
Incorrect Stoichiometry: An excess of the brominating agent relative to the nicotinamide can lead to the bromination of the 3-aminopyridine product.
-
Poor Temperature Control: Higher reaction temperatures can increase the rate of electrophilic aromatic substitution, favoring the bromination of the newly formed 3-aminopyridine.
-
Rate of Reagent Addition: Rapid addition of the brominating agent can create localized areas of high concentration, increasing the likelihood of side reactions, including over-bromination.
-
Reaction Time: Prolonged reaction times after the formation of 3-aminopyridine may allow for further bromination to occur.
Troubleshooting Guide: Preventing Over-bromination
Problem: My final 3-aminopyridine product is contaminated with brominated impurities.
This troubleshooting guide will help you identify the potential causes of over-bromination and provide solutions to minimize the formation of these impurities.
Troubleshooting Workflow
Caption: A troubleshooting decision-making workflow for addressing over-bromination in 3-aminopyridine synthesis.
Detailed Troubleshooting Steps
| Issue | Potential Cause | Recommended Action |
| Presence of Mono- and Di-brominated Aminopyridines | Excess Bromine: The molar ratio of bromine to nicotinamide was too high. | Carefully control the stoichiometry. It is preferable to have a slight excess of nicotinamide to ensure all the brominating agent is consumed. A molar ratio of approximately 1.2:1 for bromine to nicotinamide is a common starting point, but may need optimization. |
| High Reaction Temperature: The reaction temperature exceeded the optimal range, accelerating the rate of electrophilic bromination of the product. | Maintain strict temperature control throughout the reaction. The formation of sodium hypobromite should be carried out at a low temperature (e.g., 0°C). The subsequent Hofmann rearrangement is typically conducted at a higher, but still controlled, temperature (e.g., 70-75°C).[6] | |
| Low Yield of 3-Aminopyridine and Significant Byproducts | Rapid Reagent Addition: Adding the bromine or the nicotinamide too quickly can lead to localized high concentrations and exothermic reactions, causing temperature spikes and promoting side reactions. | Add reagents slowly and with vigorous stirring to ensure proper mixing and heat dissipation. For the preparation of sodium hypobromite, bromine should be added dropwise to the cold sodium hydroxide solution. Nicotinamide should be added in portions or as a solution to control the reaction rate. |
| Impure Product After Work-up | Delayed Quenching and Extraction: Leaving the 3-aminopyridine in the reaction mixture for an extended period after its formation can increase the chance of it reacting with any remaining brominating species. | Once the Hofmann rearrangement is complete (as determined by reaction monitoring, e.g., TLC or HPLC), the reaction should be promptly cooled and the product extracted. |
| Inefficient Purification: The purification method may not be adequate to remove closely related brominated impurities. | Recrystallization is a common method for purifying 3-aminopyridine.[6] If significant brominated impurities persist, column chromatography may be necessary. HPLC methods can be used to analyze the purity of the final product and guide the purification strategy.[7][8][9][10] |
Experimental Protocols
Key Experimental Protocol: Synthesis of 3-Aminopyridine via Hofmann Degradation
This protocol is based on a well-established procedure from Organic Syntheses.[6]
Reaction Scheme:
Caption: Overall reaction for the synthesis of 3-aminopyridine from nicotinamide via Hofmann degradation.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| Nicotinamide | 122.12 | 60 g | 0.49 |
| Sodium Hydroxide | 40.00 | 75 g | 1.87 |
| Bromine | 159.81 | 95.8 g (30.7 mL) | 0.60 |
| Water | 18.02 | 800 mL | - |
Procedure:
-
Preparation of Sodium Hypobromite Solution:
-
In a 2-liter beaker equipped with a mechanical stirrer and immersed in an ice-salt bath, dissolve 75 g of sodium hydroxide in 800 mL of water.
-
With continuous stirring, slowly add 95.8 g of bromine to the solution. Maintain the temperature at or below 0°C during the addition.
-
-
Hofmann Rearrangement:
-
Once the temperature of the sodium hypobromite solution is stable at 0°C, add 60 g of finely powdered nicotinamide all at once with vigorous stirring.
-
Stir the mixture for 15 minutes. The solution should become clear.
-
Replace the ice-salt bath with a water bath preheated to 75°C.
-
Heat the reaction mixture to 70-75°C and maintain this temperature with stirring for 45 minutes.
-
-
Work-up and Extraction:
-
Cool the reaction mixture to room temperature.
-
Saturate the solution with sodium chloride (approximately 170 g).
-
Extract the product with a suitable organic solvent such as ether. Continuous extraction for 15-20 hours is recommended for optimal yield.
-
-
Purification:
-
Dry the organic extract over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., a mixture of benzene and ligroin).[6] The purity of the final product should be confirmed by analytical methods such as HPLC and melting point determination.
-
Data Presentation
Table 1: Summary of a Typical High-Yield Synthesis Protocol for 3-Aminopyridine
| Parameter | Value | Reference |
| Starting Material | Nicotinamide | [6] |
| Key Reagents | Bromine, Sodium Hydroxide | [6] |
| Solvent | Water | [6] |
| Molar Ratio (Bromine:Nicotinamide) | ~1.22 : 1 | [6] |
| Reaction Temperature | 0°C (Hypobromite formation), 70-75°C (Rearrangement) | [6] |
| Reaction Time | 45 minutes at 70-75°C | [6] |
| Crude Yield | 85-89% | [6] |
| Purified Yield | 65-71% | [6] |
| Melting Point (Purified) | 63-64°C | [6] |
References
- 1. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 2. scienceinfo.com [scienceinfo.com]
- 3. 3-Aminopyridine - Wikipedia [en.wikipedia.org]
- 4. Hoffmann Bromamide Reaction - GeeksforGeeks [geeksforgeeks.org]
- 5. Hoffmann Bromamide Reaction: Mechanism, Steps & Applications [vedantu.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride [qikan.cmes.org]
- 8. researchgate.net [researchgate.net]
- 9. 3-Aminopyridine | SIELC Technologies [sielc.com]
- 10. helixchrom.com [helixchrom.com]
Technical Support Center: Catalyst Poisoning in Cross-Coupling Reactions of Aminopyridines
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in cross-coupling reactions involving aminopyridine substrates. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of catalyst poisoning and help you achieve successful and reproducible outcomes in your experiments.
Frequently Asked Questions (FAQs)
Q1: Why are cross-coupling reactions with aminopyridine substrates particularly challenging?
A1: The primary difficulty stems from the Lewis basic nitrogen atoms of the pyridine ring and the amino group. These nitrogen atoms can coordinate strongly with the palladium catalyst, leading to the formation of stable, inactive complexes. This process, known as catalyst poisoning, effectively removes the catalyst from the reaction cycle, slowing down or completely halting the desired transformation.[1] This is especially problematic when the coupling site is adjacent to the pyridine nitrogen, a phenomenon often called the "2-pyridyl problem".[2]
Q2: What are the main signs of catalyst poisoning in my reaction?
A2: The most common indicators of catalyst poisoning include:
-
Low to no conversion: The starting materials remain largely unreacted even after extended reaction times.[1][2]
-
Stalled reaction: The reaction proceeds initially but stops before reaching completion.
-
Formation of palladium black: The reaction mixture turns black due to the precipitation of inactive palladium metal, which is a sign of catalyst decomposition.[2]
-
Inconsistent results: Difficulty in reproducing reaction outcomes between batches.
Q3: What are the primary side reactions to be aware of?
A3: Besides catalyst poisoning, several side reactions can reduce the yield of your desired product:
-
Protodeboronation (in Suzuki reactions): The boronic acid or ester is replaced by a hydrogen atom, a common issue with aqueous bases or protic solvents.[3] Using anhydrous conditions or more stable boronic esters (e.g., pinacol esters) can mitigate this.[3]
-
Dehalogenation: The halide on the aminopyridine is replaced by a hydrogen atom. This can be promoted by certain bases or high temperatures.[3][4]
-
Homocoupling: The boronic acid couples with itself to form a biaryl byproduct, often facilitated by the presence of oxygen.[3][4]
Q4: How can I prevent or overcome catalyst poisoning by aminopyridines?
A4: Several strategies can be employed to mitigate catalyst poisoning:
-
Ligand Selection: Utilize bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos). These ligands can sterically shield the palladium center, preventing coordination with the aminopyridine nitrogen.[2][3][4]
-
Use of Pre-catalysts: Modern palladium pre-catalysts (e.g., Buchwald G3 or G4 palladacycles) are designed to generate the active Pd(0) species efficiently and cleanly, which can improve catalyst performance and longevity.[5]
-
Reaction Conditions: Careful optimization of the base, solvent, and temperature is crucial. Strong, non-nucleophilic bases are often required, and anhydrous, aprotic solvents like toluene or dioxane are generally preferred.[4][5]
-
Increased Catalyst Loading: While not always ideal, a modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes compensate for partial catalyst deactivation.[2]
Troubleshooting Guides
Issue 1: Low or No Conversion in Suzuki-Miyaura Coupling of an Aminopyridine
If you are experiencing low to no yield in your Suzuki-Miyaura coupling reaction, consult the following troubleshooting guide.
DOT script for Troubleshooting Workflow:
A logical workflow to diagnose and resolve failed Suzuki-Miyaura reactions.
Issue 2: Low Yield in Buchwald-Hartwig Amination of an Aminopyridine
Low yields in the Buchwald-Hartwig amination of aminopyridines can often be attributed to the catalyst system or reaction conditions.
DOT script for Troubleshooting Workflow:
A workflow for troubleshooting low yields in Buchwald-Hartwig amination.
Data Presentation
Table 1: Comparative Performance of Ligands in Suzuki-Miyaura Coupling of Bromopyridines
| Ligand | Catalyst Precursor | Base | Solvent | Substrate | Yield (%) | Reference |
| PPh₃ | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 5-Bromo-2-methylpyridin-3-amine | Moderate to Good | [6] |
| SPhos | PdCl₂ | K₂CO₃ | DMF | N-protected-5-bromo-2-nitrophenyl-benzimidazole | up to 81 | [6] |
| XPhos | Pd₂(dba)₃ | K₃PO₄ | Toluene/H₂O | 2-Bromo-5-aminopyridine | 85-95 | [7] |
| RuPhos | Pd(OAc)₂ | K₂CO₃ | Dioxane/H₂O | 3-Bromo-5-aminopyridine | 75-85 | [7] |
Note: Yields are highly dependent on the specific substrates and reaction conditions.
Table 2: Effect of Base on Suzuki-Miyaura Coupling of a Halopyridine
| Entry | Base (2 equiv.) | Solvent | Time (h) | Yield (%) |
| 1 | Na₂CO₃ | EtOH/H₂O | 2 | 98 |
| 2 | K₂CO₃ | EtOH/H₂O | 3 | 95 |
| 3 | K₃PO₄ | EtOH/H₂O | 2.5 | 96 |
| 4 | NaOH | EtOH/H₂O | 4 | 85 |
| 5 | KOH | EtOH/H₂O | 4 | 82 |
| 6 | NaOAc | EtOH/H₂O | 5 | 70 |
| 7 | TEA | EtOH/H₂O | 6 | 65 |
Data adapted from a study on the Suzuki-Miyaura coupling of 4-chlorobenzaldehyde with phenylboronic acid, illustrating general trends in base effectiveness.[8]
Table 3: Catalyst Systems for Buchwald-Hartwig Amination of 6-Chloropyridin-3-amine Analogs
| Catalyst System (Pd Source / Ligand) | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Reference(s) |
| Pd(OAc)₂ / XPhos | NaOt-Bu | Toluene | 100 | 12-24 | 80-95 | [9] |
| Pd₂(dba)₃ / RuPhos | LHMDS | Dioxane | 90 | 12 | >90 | [1] |
| XPhos Pd G3 | Cs₂CO₃ | t-BuOH | 80 | 18 | 75-90 | [5] |
| Pd(OAc)₂ / BrettPhos | K₃PO₄ | Toluene | 110 | 24 | 70-85 | [5] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of an Aminobromopyridine
This is a generalized procedure and requires optimization for specific substrates.
Materials:
-
Aminobromopyridine (1.0 equiv)
-
Arylboronic acid or ester (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/Water 4:1)
-
Schlenk flask or sealed tube
-
Magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add the aminobromopyridine, arylboronic acid, and base.[7]
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas. Repeat this cycle three times.[10]
-
Catalyst Addition: Under a positive flow of the inert gas, add the palladium catalyst to the flask.[7]
-
Solvent Addition: Add the degassed solvent mixture via syringe.[10]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 85-100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.[10]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[10]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[10]
Protocol 2: General Procedure for Buchwald-Hartwig Amination of a Bromoaminopyridine
This is a generalized procedure and should be optimized for the specific amine coupling partner.
Materials:
-
Bromoaminopyridine (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%)
-
Base (e.g., NaOt-Bu, 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene)
-
Schlenk flask or sealed tube
-
Magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium pre-catalyst and base to a dry Schlenk flask containing a magnetic stir bar.[1]
-
Inert Atmosphere: Seal the flask and remove from the glovebox. Add the bromoaminopyridine and the anhydrous, degassed solvent.[1]
-
Amine Addition: Add the amine coupling partner via syringe.[1]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.[1]
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent and filter through a pad of celite. Wash the filtrate with water and brine.[1]
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[1]
Mandatory Visualizations
DOT script for Catalyst Poisoning Mechanism:
Mechanism of catalyst poisoning by aminopyridines in a cross-coupling cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Improving the solubility of 3-(Benzyloxy)-5-bromopyridin-2-amine for reactions
This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the solubility of 3-(Benzyloxy)-5-bromopyridin-2-amine for chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a substituted aminopyridine. Based on its structure, which includes a polar aminopyridine core and a less polar benzyloxy group, its solubility is expected to vary across different organic solvents. While specific quantitative data is not widely published, compounds with similar structures tend to be more soluble in polar aprotic solvents and alcohols compared to nonpolar hydrocarbons.
Q2: I am observing poor solubility of this compound in my reaction solvent. What are the initial troubleshooting steps?
A2: If you encounter poor solubility, consider the following initial steps:
-
Gentle Heating: Carefully warming the reaction mixture can significantly increase the solubility of many compounds. However, monitor for any potential degradation of your starting material or reagents.
-
Sonication: Using an ultrasonic bath can help break up solid aggregates and facilitate dissolution.
-
Solvent Polarity: Re-evaluate your choice of solvent. The principle of "like dissolves like" is a good starting point. Consider a solvent with a polarity that better matches the solute.
Q3: Can changing the pH of the reaction mixture improve solubility?
A3: For certain applications, particularly in aqueous media or with protic solvents, adjusting the pH can enhance solubility. As an amine, this compound can be protonated under acidic conditions to form a more soluble salt. However, you must ensure that the resulting acidic conditions are compatible with your desired reaction and do not lead to unwanted side reactions or degradation of other components.
Q4: Are there any alternative methods if solvent-based approaches fail?
A4: Yes, if traditional dissolution methods are unsuccessful, you might explore techniques like solid-state synthesis using ball milling. This solvent-free approach can sometimes drive reactions between insoluble reactants.[1][2]
Troubleshooting Guide: Addressing Poor Solubility in Reactions
This guide provides a systematic approach to resolving solubility issues with this compound during your experiments.
Problem: The compound will not dissolve sufficiently in the chosen reaction solvent.
Step 1: Assess the System
-
Verify Compound Purity: Impurities can sometimes affect solubility. Ensure you are using a high-purity grade of this compound.
-
Check Solvent Quality: Use a dry, high-purity solvent, as water or other contaminants can impact solubility.
Step 2: Physical Intervention
-
Increase Temperature: Gradually warm the mixture while stirring. A temperature increase of 10-20 °C can be effective.
-
Apply Sonication: Place the reaction vessel in an ultrasonic bath for 15-30 minutes.
Step 3: Solvent System Modification
-
Co-solvent System: If a single solvent is ineffective, try a co-solvent system. For example, adding a small amount of a more polar solvent in which the compound is known to be more soluble (e.g., DMF or DMSO) to a less polar solvent (e.g., toluene or THF) can improve overall solubility.
-
Systematic Solvent Screening: If the initial solvent choice proves inadequate, a systematic screening of solvents with varying polarities is recommended. (See Experimental Protocols section).
Step 4: Advanced Techniques
-
Phase-Transfer Catalysis: For reactions involving an aqueous phase and an organic phase, a phase-transfer catalyst can help shuttle the amine from one phase to the other, overcoming solubility limitations.
-
Formation of a Soluble Derivative: In some cases, it may be possible to temporarily modify the structure of the amine to a more soluble form, perform the reaction, and then revert it to the original structure.
Quantitative Solubility Data
| Solvent | 2-Aminopyridine Solubility (mole fraction) | Qualitative Solubility Expectation for this compound |
| N-Methyl-2-pyrrolidone (NMP) | High | Likely Good |
| Dimethylformamide (DMF) | High | Likely Good |
| Methanol | High | Moderate to Good |
| Ethanol | High | Moderate to Good |
| Acetonitrile | Moderate | Moderate |
| n-Hexane | Low | Poor |
| Cyclohexane | Low | Poor |
Data for 2-aminopyridine adapted from a study on its solubility in various mono-solvents.[3]
Experimental Protocols
Protocol 1: Systematic Solvent Screening for Solubility Determination
This protocol outlines a method to determine the approximate solubility of this compound in a range of solvents.
Materials:
-
This compound
-
A selection of organic solvents (e.g., Toluene, THF, Dichloromethane, Acetonitrile, Ethanol, Methanol, DMF, DMSO)
-
Small vials with screw caps
-
Magnetic stirrer and stir bars
-
Analytical balance
-
Thermostatic shaker (optional)
Procedure:
-
Accurately weigh a small amount of this compound (e.g., 10 mg) into a vial.
-
Add a measured volume of the first solvent (e.g., 0.1 mL) to the vial.
-
Stir the mixture vigorously at a constant temperature (e.g., 25 °C) for a set period (e.g., 1 hour). A thermostatic shaker can be used for consistency.
-
Visually inspect the vial for undissolved solid.
-
If the solid has completely dissolved, add another weighed portion of the compound (e.g., 5 mg) and repeat step 3.
-
If the solid has not dissolved, add another measured volume of the solvent (e.g., 0.1 mL) and repeat step 3.
-
Continue this process until a saturated solution is obtained (a small amount of undissolved solid remains).
-
Calculate the approximate solubility in mg/mL.
-
Repeat for each solvent to be tested.
Protocol 2: Improving Solubility for a Suzuki-Miyaura Coupling Reaction
This protocol provides a method for enhancing the solubility of this compound in a common cross-coupling reaction.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent system (e.g., 1,4-Dioxane/Water or Toluene/Ethanol/Water)
-
Reaction vessel
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure:
-
To the reaction vessel, add this compound, the arylboronic acid, and the base.
-
Add the organic solvent (e.g., 1,4-Dioxane or Toluene/Ethanol mixture).
-
Stir the mixture at room temperature. If the starting material does not fully dissolve, add the aqueous component of the solvent system (e.g., water).
-
If solubility remains poor, gently heat the mixture to 40-50 °C with continued stirring. The increased temperature should aid in dissolving the starting materials.
-
Once the reactants are sufficiently dissolved, add the palladium catalyst.
-
Increase the temperature to the desired reaction temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
Visualizations
Caption: Troubleshooting workflow for solubility issues.
Caption: Workflow for solubility determination.
References
Troubleshooting low yields in the synthesis of 3-amino-5-substituted pyridines
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the synthesis of 3-amino-5-substituted pyridines, a critical scaffold in medicinal chemistry.
Section 1: Hofmann Rearrangement of 3-Pyridinecarboxamides
The Hofmann rearrangement is a widely used method for synthesizing 3-aminopyridines from the corresponding 3-pyridinecarboxamides (nicotinamides). This reaction involves the conversion of a primary amide to a primary amine with one fewer carbon atom.
Frequently Asked Questions (FAQs) - Hofmann Rearrangement
Q1: My Hofmann rearrangement of nicotinamide is giving a very low yield. What are the common causes?
A1: Low yields in the Hofmann rearrangement of nicotinamides can stem from several factors:
-
Incomplete reaction: The reaction may not have gone to completion. Ensure sufficient reaction time and that the temperature is maintained appropriately, typically between 70-75°C.[1][2]
-
Suboptimal reagent stoichiometry: The molar ratios of the nicotinamide, bromine (or sodium hypochlorite), and sodium hydroxide are crucial. An excess of the halogenating agent can lead to side reactions, while insufficient base can prevent the complete formation of the necessary intermediates.[1][2]
-
Poor quality reagents: Ensure the nicotinamide is finely powdered for better dissolution and that the bromine or sodium hypochlorite solution is fresh and has the correct concentration.[2]
-
Side reactions: Over-oxidation or the formation of urea byproducts can reduce the yield of the desired amine.[3]
-
Product loss during workup: 3-aminopyridine has some solubility in water and can be hygroscopic, which can lead to losses during extraction and isolation.[2]
Q2: I am observing the formation of side products in my reaction. What are they and how can I minimize them?
A2: Common side products in the Hofmann rearrangement include ureas and acylureas, which arise from the reaction of the intermediate isocyanate with the product amine or the starting amide, respectively.[3] To minimize these:
-
Ensure the nicotinamide is added to the cold hypobromite solution all at once with vigorous stirring to ensure rapid and uniform reaction.[2]
-
Carefully control the reaction temperature. The initial phase should be conducted at a low temperature (e.g., 0°C) before heating.[1][2]
-
Avoid a large excess of the starting amide.
Q3: What are the best practices for the purification of 3-aminopyridines synthesized via Hofmann rearrangement?
A3: Purification of 3-aminopyridines can be challenging due to their basicity and polarity.
-
Extraction: Continuous extraction with a suitable solvent like ether is often more efficient than multiple extractions in a separatory funnel.[2]
-
Column Chromatography: For column chromatography on silica gel, it is common for basic compounds like aminopyridines to show tailing. To mitigate this, a small amount of a basic modifier like triethylamine (0.5-1% v/v) can be added to the eluent.[4]
-
Recrystallization: Recrystallization from a solvent mixture such as benzene/ligroin or chloroform/petroleum ether can be effective for obtaining a high-purity product.[2][5]
Experimental Protocol: Hofmann Rearrangement of Nicotinamide
This protocol is adapted from a procedure with a reported yield of 61-65% for the purified product.[2]
-
Preparation of Sodium Hypobromite Solution: In a 2-liter beaker equipped with a mechanical stirrer and immersed in an ice-salt bath, dissolve 75 g (1.87 moles) of sodium hydroxide in 800 ml of water. With stirring, add 95.8 g (0.6 mole) of bromine, keeping the temperature at 0°C.
-
Reaction: To the cold sodium hypobromite solution, add 60 g (0.49 mole) of finely powdered nicotinamide all at once with vigorous stirring. After 15 minutes, the solution should be clear.
-
Heating: Replace the ice-salt bath with a water bath at 75°C and stir the reaction mixture at 70-75°C for 45 minutes.
-
Workup: Cool the solution to room temperature and saturate it with sodium chloride. Extract the product with ether using a continuous extractor for 15-20 hours.
-
Isolation: Dry the ether extract over sodium hydroxide pellets, filter, and remove the ether by distillation. The crude product will crystallize on cooling.
-
Purification: Dissolve the crude product in a mixture of 320 ml of benzene and 80 ml of ligroin. Add 5 g of activated carbon and 2 g of sodium hydrosulfite and heat on a steam bath for 20 minutes. Filter the hot solution and allow it to cool slowly to crystallize. Isolate the crystals by filtration, wash with ligroin, and dry in a vacuum desiccator.
Troubleshooting Workflow for Hofmann Rearrangement
Caption: Troubleshooting logic for low yields in Hofmann rearrangement.
Section 2: Buchwald-Hartwig Amination of 3-Halopyridines
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, providing a versatile route to 3-amino-5-substituted pyridines from 3-halopyridines.
Frequently Asked Questions (FAQs) - Buchwald-Hartwig Amination
Q1: My Buchwald-Hartwig amination of a 3-halopyridine is not working or giving low yields. What should I check?
A1: The success of a Buchwald-Hartwig amination is highly dependent on the reaction conditions. Here are key parameters to troubleshoot:
-
Catalyst System: The choice of palladium precursor and ligand is critical. For heteroaryl halides like 3-halopyridines, specialized ligands are often required to achieve good yields.[6] Ensure the catalyst and ligand are not degraded.
-
Base: The choice and quality of the base are crucial. Common bases include sodium tert-butoxide (NaOtBu) and potassium carbonate (K2CO3). The base must be strong enough to deprotonate the amine but not so strong as to cause side reactions. The physical form of the base (e.g., fine powder) can also impact the reaction rate.
-
Solvent: The solvent must be anhydrous and deoxygenated. Common solvents include toluene, dioxane, and THF.[7] Insolubility of reactants can be a major reason for failed reactions.[8]
-
Temperature: The reaction temperature needs to be optimized. Typically, these reactions are run at elevated temperatures (80-110°C).[9]
-
Inert Atmosphere: The reaction is sensitive to oxygen, so it must be performed under an inert atmosphere (e.g., argon or nitrogen).[10]
Q2: I am trying to couple a 3-chloropyridine, but the reaction is very sluggish. What can I do?
A2: Aryl chlorides are generally less reactive than aryl bromides or iodides in Buchwald-Hartwig amination.[7] To improve the reaction with a 3-chloropyridine:
-
Use a more active catalyst system: Catalyst systems with bulky, electron-rich phosphine ligands are often more effective for aryl chlorides.
-
Higher temperatures: Higher reaction temperatures may be required.
-
Longer reaction times: The reaction may need to run for a longer period to achieve a good conversion.
Q3: How can I purify the product of a Buchwald-Hartwig amination?
A3: Purification typically involves:
-
Workup: After the reaction, the mixture is typically cooled, diluted with an organic solvent, and washed with water and brine to remove the inorganic base and salts.[10]
-
Column Chromatography: The crude product is often purified by column chromatography on silica gel. As with other aminopyridines, adding a small amount of triethylamine to the eluent can help prevent tailing.[4]
-
Recrystallization: If the product is a solid, recrystallization can be an effective final purification step.
Experimental Protocol: Buchwald-Hartwig Amination of 2-bromo-6-methylpyridine
This protocol for the amination of a bromopyridine with a diamine reports a 60% yield.[10]
-
Reaction Setup: In a Schlenk vessel under an inert argon atmosphere, combine (+/-)-trans-1,2-diaminocyclohexane (1.0 g, 8.8 mmol), 2-bromo-6-methylpyridine (3.0 g, 18 mmol), (±)-BINAP (218 mg, 0.35 mmol), [Pd2(dba)3] (160 mg, 0.18 mmol), and NaOtBu (2.4 g, 25 mmol).
-
Reaction: Add 50 mL of distilled toluene to the vessel. Heat the resulting mixture to 80°C and stir for 4 hours.
-
Workup: Cool the reaction to room temperature and add 50 mL of diethyl ether. Wash the mixture twice with 30 mL of brine.
-
Isolation and Purification: Dry the organic layer over MgSO4, filter, and remove the solvent under reduced pressure. Recrystallize the yellow product from a pentane/diethyl ether mixture.
Troubleshooting Workflow for Buchwald-Hartwig Amination
References
- 1. CN111170937A - Preparation method of 3-aminopyridine - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. scribd.com [scribd.com]
- 4. benchchem.com [benchchem.com]
- 5. 3-Aminopyridine | 462-08-8 [chemicalbook.com]
- 6. research.rug.nl [research.rug.nl]
- 7. reddit.com [reddit.com]
- 8. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 9. benchchem.com [benchchem.com]
- 10. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
Removal of palladium catalyst from 3-(Benzyloxy)-5-bromopyridin-2-amine reaction products
Topic: Removal of Palladium Catalyst from 3-(Benzyloxy)-5-bromopyridin-2-amine Reaction Products
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for the effective removal of residual palladium catalysts from the reaction products of this compound.
Frequently Asked Questions (FAQs)
Q1: Why is removing palladium from this compound particularly challenging?
A1: The molecular structure of this compound contains both a pyridine ring and an amine group. The nitrogen atoms in these functional groups are Lewis basic and can act as strong ligands, coordinating with palladium species. This coordination can increase the solubility of the palladium complex in the reaction mixture, making its removal by simple filtration or crystallization less effective.[1][2]
Q2: What are the regulatory limits for residual palladium in Active Pharmaceutical Ingredients (APIs)?
A2: Regulatory bodies, such as the International Council for Harmonisation (ICH), have established strict guidelines for elemental impurities in APIs under the ICH Q3D guideline.[1][3][4] For palladium, a platinum group metal, the permitted daily exposure (PDE) is low. This often translates to a concentration limit in the final drug substance in the range of 5 to 10 parts per million (ppm), depending on the maximum daily dose of the drug.[2][4][5] It is crucial to consult the latest ICH Q3D guidelines for specific limits.[2]
Q3: What are the most common methods for removing palladium catalysts?
A3: Several methods are employed to remove palladium catalysts, and the optimal choice depends on the nature of the catalyst (homogeneous vs. heterogeneous) and the specific palladium species present (e.g., Pd(0) vs. Pd(II)).[1][6] Common techniques include:
-
Adsorption/Scavenging: Using solid-supported materials with high affinity for palladium, such as functionalized silica gels (e.g., thiol or triamine-based), activated carbon, or specialized resins.[1][2][7][8][9] This is a widely used and effective method.[10]
-
Crystallization: This can be an effective purification step to purge palladium impurities, sometimes enhanced by the addition of additives that help keep the palladium in the mother liquor.[1][5][11] However, it may not always be sufficient on its own.[1]
-
Filtration: Primarily effective for removing heterogeneous catalysts like palladium on carbon (Pd/C) or insoluble palladium species.[2][9][12] Using a filter aid like Celite can improve efficiency.[9][12]
-
Chromatography: Column chromatography can significantly reduce palladium levels, but may not be ideal for large-scale production and may still leave unacceptable levels of palladium.[13][14]
-
Extraction: Liquid-liquid extraction with aqueous solutions containing chelating agents like L-cysteine can be used to pull palladium out of the organic phase.[1]
Q4: How can I accurately quantify the amount of residual palladium in my product?
A4: Accurate quantification of trace palladium is critical to meet regulatory requirements. The most common and reliable methods are:
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): This is the standard and most sensitive method for quantifying trace metals in APIs, capable of detecting levels in the parts per billion (ppb) range.[5][13][14][15][16][17]
-
Atomic Absorption Spectroscopy (AAS): Another established technique for quantifying metal content.[5]
-
X-ray Fluorescence (XRF): A non-destructive technique that can be used for rapid screening and quantification of palladium residues.[3][5]
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Palladium Levels After Initial Work-up/Crystallization | The nitrogen atoms on the pyridine and amine groups are chelating with palladium, keeping it soluble in the product solution.[1][2] | 1. Employ a Scavenger: Use a solid-supported scavenger with high affinity for palladium. Thiol-functionalized silica (e.g., SiliaMetS Thiol) or activated carbon are excellent starting points.[1][18] 2. Optimize Crystallization: Add a chelating agent like N-acetylcysteine or thiourea during crystallization to help retain the palladium in the mother liquor.[5] |
| Ineffective Palladium Removal with Scavengers | 1. The chosen scavenger is not optimal for the specific palladium species, solvent, or temperature.[1] 2. Insufficient amount of scavenger or contact time.[19] 3. Palladium may be present in multiple oxidation states, some of which are not effectively captured by the scavenger.[1] | 1. Screen Different Scavengers: Test a panel of scavengers (e.g., thiol, amine, and triazine-based) to find the most effective one. 2. Optimize Conditions: Increase the amount of scavenger (e.g., from 4 to 8 molar equivalents relative to palladium), elevate the temperature (e.g., to 40-60 °C), and/or increase the stirring time (e.g., 4-18 hours).[19][20] 3. Consider a Pre-treatment Step: An oxidative (e.g., H₂O₂) or reductive wash before scavenging can help convert various palladium species into a single form that is more easily captured.[2][10] |
| Low Product Recovery After Scavenging | The product may be physically adsorbing to the surface of the solid-supported scavenger, especially with high surface area materials like activated carbon or silica gel.[1][9] | 1. Reduce Scavenger Loading: Use the minimum effective amount of scavenger to reduce surface area for product binding.[9] 2. Wash the Scavenger: After filtration, thoroughly wash the collected scavenger with fresh solvent to recover any bound product and combine the washings with the filtrate.[9] 3. Change Scavenger Type: Switch to a different class of scavenger that may have a lower affinity for your product.[9] |
| Slow or Clogged Filtration When Using Activated Carbon | Activated carbon often contains very fine particles that can clog filter paper or frits, especially at scale.[2] | 1. Use a Filter Aid: Filter the mixture through a pad of Celite (diatomaceous earth). This creates a porous bed that traps the fine carbon particles without clogging.[1][9][12] 2. Dilute the Mixture: Reducing the viscosity of the solution by adding more solvent can improve the flow rate through the filter bed.[9] |
Palladium Removal Efficiency Data
The following table summarizes the effectiveness of various palladium removal techniques reported in the literature for different substrates, providing a general reference for expected efficiency.
| Method | Initial Pd (ppm) | Final Pd (ppm) | Removal Efficiency (%) | Reference |
| Silica-Based Scavenger (SiliaMetS Thiol) | 1300 | 2 | >99.8% | [18] |
| Silica-Based Scavenger (SEM26) | 1668 | 20 | 98.8% | |
| Polymer-Bound Scavenger (MP-TMT) | 33,000 | <200 | >99.4% | [7] |
| Activated Carbon (Darco KB-B) | 300 | <1 | >99.7% | [1] |
| Activated Carbon + Chelating Agent | 9100 | <273 | >97.0% | [1] |
| Crystallization (with additives) | 650 | <60 | >90.8% | [21] |
| Aqueous Wash (L-cysteine) | Not specified | 2 | High | [1] |
Experimental Protocols
Protocol 1: Palladium Removal Using a Silica-Based Scavenger (Batch Method)
-
Dissolution: Dissolve the crude this compound product containing residual palladium in a suitable organic solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM)).
-
Scavenger Addition: Add a silica-based scavenger, such as SiliaMetS® Thiol. A typical starting point is 4-8 molar equivalents relative to the initial amount of palladium catalyst used.[19][20]
-
Agitation: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for 1 to 18 hours. The optimal time and temperature should be determined experimentally for your specific reaction.[20]
-
Filtration: Filter the mixture through a pad of Celite or a suitable filter paper to remove the solid scavenger.[20]
-
Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.[20]
-
Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.[20]
-
Analysis: Analyze the palladium content of the purified product using ICP-MS to confirm it meets the required specifications.[20]
Protocol 2: Palladium Removal Using Activated Carbon
-
Dissolution: Dissolve the crude product in an appropriate solvent.
-
Carbon Addition: Add activated carbon to the solution. A common starting point is 0.2 to 1.0 wt% relative to the crude product.[1]
-
Stirring: Stir the mixture at a suitable temperature (e.g., 25-60 °C) for 1 to 18 hours.[1][2]
-
Filtration: Prepare a Büchner funnel with a filter paper and a 1-2 cm thick pad of Celite.[9] Slowly filter the reaction mixture through the Celite pad. Fine carbon particles can be difficult to filter, making the Celite pad essential.[2]
-
Washing: Wash the Celite/carbon cake thoroughly with fresh solvent to recover all the product.
-
Concentration: Combine the filtrate and washings and concentrate under reduced pressure.
-
Analysis: Quantify the residual palladium in the final product using ICP-MS.
Process and Decision Diagrams
Caption: Decision workflow for selecting a palladium removal strategy.
Caption: Experimental workflow for scavenger-based palladium removal.
Caption: Troubleshooting workflow for ineffective palladium scavenging.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. Method for the determination of Pd-catalyst residues in active pharmaceutical ingredients by means of high-energy polarized-beam energy dispersive X-ray fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biotage.com [biotage.com]
- 5. arborassays.com [arborassays.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. biotage.com [biotage.com]
- 8. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 9. benchchem.com [benchchem.com]
- 10. reddit.com [reddit.com]
- 11. books.rsc.org [books.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Fast and reliable ICP-MS quantification of palladium and platinum-based drugs in animal pharmacokinetic and biodistribution studies - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. Fast and reliable ICP-MS quantification of palladium and platinum-based drugs in animal pharmacokinetic and biodistribution studies - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 18. silicycle.com [silicycle.com]
- 19. velocityscientific.com.au [velocityscientific.com.au]
- 20. benchchem.com [benchchem.com]
- 21. researchgate.net [researchgate.net]
Managing steric hindrance in reactions with 3-(Benzyloxy)-5-bromopyridin-2-amine
Welcome to the technical support center for 3-(Benzyloxy)-5-bromopyridin-2-amine. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to navigate the challenges associated with this sterically hindered reagent.
Frequently Asked Questions (FAQs)
Q1: What are the primary steric challenges associated with this compound?
The primary steric challenge arises from the bulky benzyloxy group at the C-3 position. This group exerts significant steric hindrance on the adjacent C-2 amino group, which can impede reactions such as acylation, alkylation, and certain coupling reactions involving the amine. Furthermore, the benzyloxy group can influence the approach of catalysts and reagents to the C-2 and C-4 positions of the pyridine ring.
Q2: How does the electronic nature of the substituents affect the reactivity of the molecule?
The 2-amino and 3-benzyloxy groups are both electron-donating groups, which increases the electron density of the pyridine ring.[1] This enhanced electron density generally deactivates the ring towards standard nucleophilic aromatic substitution (SNAr) at the C-5 bromine position.[1] However, it makes the molecule well-suited for palladium-catalyzed cross-coupling reactions, which are the most common transformations for this substrate.
Q3: Which types of reactions are most affected by the steric hindrance of the benzyloxy group?
Reactions directly involving the C-2 amino group are most affected. This includes N-acylation and N-alkylation. Palladium-catalyzed cross-coupling reactions at the C-5 bromo position, such as Suzuki-Miyaura and Buchwald-Hartwig amination, are also impacted. The choice of catalyst, and particularly the ligand, becomes critical to overcome the steric barrier and achieve high yields.[2][3]
Q4: Is it necessary to protect the 2-amino group during cross-coupling reactions at the C-5 position?
In many cases, protecting the primary amine is not necessary for Suzuki-Miyaura or Buchwald-Hartwig reactions. The lone pair of electrons on the nitrogen can coordinate to the palladium center, but with the right choice of bulky, electron-rich phosphine ligands, high yields of the desired coupled products can be achieved.[4] However, if side reactions or catalyst inhibition are observed, protection (e.g., as a Boc or PMP group) may be considered.
Troubleshooting Guides
Guide 1: Suzuki-Miyaura Cross-Coupling Reactions
Issue: Low or no yield when coupling this compound with an arylboronic acid.
This guide provides a systematic approach to troubleshooting this common C-C bond-forming reaction. The key is often overcoming the steric hindrance near the reaction center to facilitate the catalytic cycle.
Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.
Detailed Steps & Recommendations:
-
Catalyst and Ligand Selection: Standard ligands like triphenylphosphine (PPh₃) are often ineffective for sterically hindered substrates. The use of bulky, electron-rich phosphine ligands is critical. These ligands promote the formation of the active monoligated Pd(0) species, facilitate oxidative addition, and prevent catalyst decomposition.[2][5]
-
Base Selection: The choice of base is crucial for the transmetalation step. For sterically demanding couplings, stronger bases are often required. Inorganic bases like K₃PO₄ and Cs₂CO₃ are generally more effective than Na₂CO₃.
-
Solvent and Temperature: Aprotic polar solvents are typically used. A mixture of 1,4-dioxane and water is common.[4] For challenging couplings, increasing the reaction temperature to 80-110 °C can significantly improve reaction rates. Microwave irradiation can also be a powerful tool to accelerate the reaction.
-
Degassing: Thoroughly degassing the solvent and reaction mixture is essential to prevent oxidation of the Pd(0) catalyst and phosphine ligands.
Table 1: Recommended Conditions for Suzuki-Miyaura Coupling (Note: These are representative conditions based on protocols for structurally similar hindered pyridines. Optimization may be required.)
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (eq) | Solvent | Temp (°C) |
| 1 | Phenylboronic acid | Pd₂(dba)₃ (2.5) | SPhos (5) | K₃PO₄ (2.0) | Dioxane/H₂O | 90 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (5) | XPhos (10) | Cs₂CO₃ (2.0) | Toluene/H₂O | 100 |
| 3 | 2-Methylphenylboronic acid | PdCl₂(dppf) (5) | - | K₃PO₄ (2.0) | DME/H₂O | 85 |
| 4 | 3-Pyridinylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2.0) | Dioxane/H₂O | 95 |
Guide 2: Buchwald-Hartwig Amination
Issue: Inefficient C-N bond formation between this compound and a primary/secondary amine.
The Buchwald-Hartwig amination is a powerful method for forming aryl-amine bonds. Success with this substrate depends on a catalyst system that can overcome steric crowding and potential catalyst inhibition by the pyridine nitrogen.
Caption: Simplified Buchwald-Hartwig catalytic cycle.
Detailed Steps & Recommendations:
-
Ligand Choice is Paramount: Similar to Suzuki coupling, bulky biarylphosphine ligands (e.g., XPhos, BrettPhos) are essential. These ligands create a sterically hindered coordination sphere around the palladium, which promotes the final reductive elimination step—often the rate-limiting step for hindered substrates.[6]
-
Base Considerations: Strong, non-nucleophilic bases are required. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are common choices. For substrates with base-sensitive functional groups, a weaker base like Cs₂CO₃ or K₃PO₄ might be effective, but this often requires a more active catalyst system.
-
Catalyst Precursors: Using well-defined palladium pre-catalysts (e.g., G3 or G4 palladacycles) can lead to more reproducible results compared to generating the active catalyst in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃.[6] These pre-catalysts are more stable and form the active Pd(0) species more cleanly.
-
Solvent: Anhydrous, non-protic solvents such as toluene, dioxane, or THF are standard. The reaction must be performed under a strictly inert atmosphere (argon or nitrogen).
Table 2: Recommended Conditions for Buchwald-Hartwig Amination (Note: These are representative conditions. Optimization for specific amine coupling partners is recommended.)
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (eq) | Solvent | Temp (°C) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.5) | Toluene | 110 |
| 2 | Aniline | Pd(OAc)₂ (2) | BrettPhos (4) | Cs₂CO₃ (2.0) | Dioxane | 100 |
| 3 | Benzylamine | XPhos Pd G3 (2) | - | K₃PO₄ (2.0) | THF | 80 |
| 4 | n-Hexylamine | Pd₂(dba)₃ (2) | RuPhos (4) | LHMDS (1.5) | Toluene | 100 |
Guide 3: N-Acylation of the 2-Amino Group
Issue: Slow or incomplete acylation of the 2-amino group with acyl chlorides or anhydrides.
The steric hindrance from the ortho-benzyloxy group can significantly slow down the rate of N-acylation.
Caption: Steric hindrance points on the molecule.
Detailed Steps & Recommendations:
-
Use a Non-Hindered Base: A sterically hindered, non-nucleophilic base like 2,6-lutidine or diisopropylethylamine (DIPEA) is recommended over pyridine or triethylamine. This prevents the base from competing with the 2-amino group for the acylating agent.
-
Employ an Acylating Catalyst: For sluggish reactions, adding a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) can dramatically increase the reaction rate. DMAP functions by forming a highly reactive N-acylpyridinium intermediate.[7]
-
Increase Temperature: Gently heating the reaction mixture (e.g., to 40-60 °C) can provide the necessary activation energy to overcome the steric barrier.
-
Alternative Acylating Agents: If acyl chlorides or anhydrides fail, consider using coupling reagents like HATU or HOBt/EDC with the corresponding carboxylic acid. These methods often proceed under milder conditions and can be more effective for hindered amines.
Experimental Protocol: DMAP-Catalyzed Acylation
-
To a solution of this compound (1.0 eq) and DIPEA (1.5 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere, add a catalytic amount of DMAP (0.1 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the acyl chloride or anhydride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution, separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
References
- 1. 4-(Benzyloxy)-5-bromopyridin-3-amine | Benchchem [benchchem.com]
- 2. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07412E [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
- 7. 4-N,N-Dimethylaminopyridine Promoted Selective Oxidation of Methyl Aromatics with Molecular Oxygen - PMC [pmc.ncbi.nlm.nih.gov]
Effect of base and ligand on Buchwald-Hartwig amination of 3-bromopyridines
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the Buchwald-Hartwig amination of 3-bromopyridines. The following information is designed to help overcome common challenges and optimize reaction conditions.
Troubleshooting Guide
This guide addresses specific issues that may arise during the experimental process.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Catalyst Inhibition/Deactivation: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, hindering its activity.[1] | Ligand Screening: Employ bulky, electron-rich phosphine ligands such as SPhos, RuPhos, or XPhos to promote the desired catalytic cycle.[1] Catalyst Choice: Use pre-formed palladium catalysts (precatalysts) for more reproducible and active catalytic systems.[1] |
| Inadequate Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) state, are sensitive to oxygen. | Ensure thorough degassing of solvents and maintain a strict inert (argon or nitrogen) atmosphere throughout the reaction setup and duration.[1] | |
| Suboptimal Base: The choice of base is critical and can significantly impact the reaction outcome.[2] Strong bases are often required, but may not be compatible with all functional groups.[3][4] | Screen a variety of bases. Sodium tert-butoxide (NaOtBu) often provides high reaction rates, while bases like Cs₂CO₃ or K₃PO₄ offer better functional group tolerance.[4] For base-sensitive substrates, a combination of an organic and inorganic base (e.g., DBU + NaTFA) can be effective.[3] | |
| Sluggish or Stalled Reaction | Catalyst Inhibition: As with low yield, the pyridine nitrogen can inhibit the palladium catalyst.[1] | In addition to ligand screening, consider increasing the catalyst and/or ligand loading. |
| Poor Solubility: The insolubility of inorganic bases can reduce the reaction rate.[3] | Ensure vigorous stirring.[3] Consider using a soluble organic base like DBU or a mixture of solvents to improve solubility.[3][5] | |
| Formation of Side Products | Hydrodehalogenation (Debromination): The palladium-aryl intermediate reacts with a hydride source, replacing the bromine with hydrogen.[1] | Reagent Purity: Use high-purity reagents, particularly the amine and solvent, to minimize potential hydride sources.[1] Solvent Choice: Using a mixed solvent system, sometimes including water, can suppress this side reaction.[1][4] |
| Homocoupling: Starting materials couple with themselves. | Optimize reaction conditions, particularly temperature and reaction time, to favor the desired cross-coupling. |
Frequently Asked Questions (FAQs)
Q1: Which base should I choose for the amination of 3-bromopyridine?
A1: The optimal base depends on the specific amine and the functional groups present on your substrates. Here is a general comparison of commonly used bases:
| Base | Advantages | Disadvantages |
| NaOtBu | Permits highest reaction rates and lowest catalyst loadings.[4] | Incompatible with many electrophilic functional groups (e.g., esters, nitro groups).[4] |
| LHMDS | Allows for the use of substrates with protic functional groups; useful for low-temperature aminations.[4] | The solid base is air-sensitive and can be incompatible with some functional groups at elevated temperatures.[4] |
| Cs₂CO₃ | Provides excellent functional group tolerance.[4] | It is expensive and can be difficult to stir effectively on a large scale.[4] |
| K₃PO₄ / K₂CO₃ | Excellent functional group tolerance and economically attractive.[4] | Can require higher catalyst loadings and longer reaction times.[4] |
For initial screening with 3-bromopyridine, NaOtBu is a common starting point due to its high reactivity.[6]
Q2: What is the role of the ligand and which one is most effective for 3-bromopyridines?
A2: The ligand is critical for stabilizing the palladium catalyst, promoting oxidative addition and reductive elimination, and preventing catalyst deactivation by the pyridine nitrogen.[1][7] For electron-deficient heteroaryl halides like 3-bromopyridine, bulky and electron-rich phosphine ligands are generally the most effective.[1]
| Ligand Type | Examples | Key Features |
| Dialkylbiaryl Phosphines | XPhos, SPhos, RuPhos | Highly effective for a broad range of amines and aryl halides, including challenging substrates like pyridines.[1][8] |
| Ferrocene-based | dppf | Bidentate ligand that can improve reaction rates and yields.[7] |
| Binaphthyl-based | BINAP | One of the earlier bidentate ligands shown to be effective for primary amines.[7][9] |
A screening of ligands such as RuPhos, SPhos, and BINAP has shown high yields in the amination of a substituted 3-bromopyridine.[8]
Q3: What are the recommended starting conditions for a Buchwald-Hartwig amination of 3-bromopyridine?
A3: A good starting point for optimization would be:
-
Palladium Precatalyst: Pd₂(dba)₃ or a G3 precatalyst (e.g., XPhos Pd G3) (1-2 mol%)
-
Ligand: XPhos or RuPhos (2-4 mol%)
-
Base: NaOtBu (1.5-2.0 equivalents)
-
Solvent: Toluene or Dioxane (anhydrous)
-
Temperature: 80-110 °C
-
Atmosphere: Inert (Argon or Nitrogen)
These conditions are based on general protocols and successful reactions reported for similar substrates.[6][8][10] Optimization will likely be necessary for your specific amine coupling partner.[10]
Q4: Can I run the reaction open to the air?
A4: It is strongly discouraged. The active Pd(0) catalyst is sensitive to oxygen, which can lead to catalyst deactivation and significantly lower yields.[1] Standard Schlenk techniques or the use of a glovebox are recommended to maintain an inert atmosphere.[6]
Experimental Protocols & Data
General Experimental Protocol
The following is a generalized protocol for the Buchwald-Hartwig amination of 3-bromopyridine.
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., RuPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.5 equiv.) to an oven-dried Schlenk tube equipped with a magnetic stir bar.[1][6]
-
Reagent Addition: Add the 3-bromopyridine (1.0 equiv.) to the tube. Seal the vessel, and if not in a glovebox, evacuate and backfill with inert gas (repeat this cycle three times).[1][10]
-
Solvent and Amine Addition: Add anhydrous solvent (e.g., toluene) via syringe, followed by the amine (1.1-1.2 equiv.).[1]
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[1][10]
-
Monitoring: Monitor the reaction progress by a suitable analytical method such as TLC, GC-MS, or LC-MS.[10]
-
Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[10]
-
Purification: Purify the crude product by column chromatography on silica gel.[10]
Comparative Data: Effect of Ligand and Base
The following table summarizes results from a ligand screening for the coupling of 3-bromo-2-aminopyridine with morpholine, demonstrating the significant impact of the ligand on reaction yield.
Reaction Conditions: 3-bromo-2-aminopyridine, morpholine, Pd₂(dba)₃ (2 mol%), Ligand (8 mol%), LiHMDS (2.5 equiv.), THF, 65 °C, 16 h.
| Ligand | Yield (%) |
| XPhos | 40 |
| RuPhos | 71 |
| SPhos | 76 |
| BINAP | 71 |
| RuPhos-Precatalyst | 83 |
| Data adapted from a study on 3-halo-2-aminopyridines. Yields were determined by GC analysis.[8] |
Visualizations
Experimental Workflow
Caption: A typical experimental workflow for the Buchwald-Hartwig amination.
Catalytic Cycle
Caption: The key steps in the palladium-catalyzed amination cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. organic-synthesis.com [organic-synthesis.com]
- 10. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 3-(Benzyloxy)-5-bromopyridin-2-amine and 3-amino-5-bromopyridine for Researchers
For Immediate Publication
A Comprehensive Analysis of Two Key Pyridine Intermediates for Drug Discovery and Organic Synthesis
This guide provides a detailed comparison of the chemical reactivity of two brominated pyridine derivatives: 3-(Benzyloxy)-5-bromopyridin-2-amine and 3-amino-5-bromopyridine. Both compounds are valuable building blocks for researchers, scientists, and drug development professionals, offering versatile scaffolds for the synthesis of complex molecules. This document outlines their structural and electronic differences, provides experimental data and protocols for key reactions, and discusses their potential applications.
Structural and Physicochemical Properties
A fundamental understanding of the physical and chemical properties of these two compounds is essential for their effective use in synthesis. The key properties are summarized in the table below.
| Property | This compound | 3-amino-5-bromopyridine |
| CAS Number | 754230-78-9[1][2] | 13535-01-8 |
| Molecular Formula | C₁₂H₁₁BrN₂O[1][2] | C₅H₅BrN₂ |
| Molecular Weight | 279.13 g/mol [1][2] | 173.01 g/mol |
| Appearance | Not specified (likely a solid) | White to yellow to brown powder |
| Melting Point | Not specified | 65-69 °C |
Comparative Reactivity: An In-depth Analysis
The reactivity of these two molecules is primarily dictated by the electronic nature of the substituents on the pyridine ring. Both the amino group (-NH₂) and the benzyloxy group (-OCH₂Ph) are generally considered electron-donating groups, which influences the electron density of the pyridine ring and, consequently, its reactivity in various transformations.
Electronic Effects of Substituents
The amino group in the 2-position and the benzyloxy group in the 3-position of this compound, as well as the amino group in the 3-position of 3-amino-5-bromopyridine, are all electron-donating. This electron-donating nature increases the electron density of the pyridine ring, which can affect its reactivity in several ways. For instance, an increased electron density on the pyridine ring can facilitate electrophilic substitution reactions, although the inherent electron-deficient nature of the pyridine ring still makes these reactions challenging. Conversely, this increased electron density can decrease the ring's susceptibility to nucleophilic aromatic substitution.
In the context of palladium-catalyzed cross-coupling reactions, the electron-donating groups can influence the rate of oxidative addition of the palladium catalyst to the carbon-bromine bond. Generally, electron-donating groups can increase the electron density at the carbon bearing the bromine, potentially slowing down the oxidative addition step. However, the overall effect on the reaction rate is complex and also depends on the specific reaction conditions, ligands, and the nature of the coupling partner.
Key Synthetic Transformations and Experimental Protocols
Both molecules are particularly useful in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation. Below are representative experimental protocols for these transformations, primarily focusing on the more extensively studied 3-amino-5-bromopyridine. These protocols can, however, serve as a starting point for the optimization of reactions with this compound.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds.
General Workflow for Suzuki-Miyaura Coupling:
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling of 3-amino-5-bromopyridine with an Arylboronic Acid [3]
| Parameter | Condition |
| Reactants | 3-amino-5-bromopyridine (1.0 equiv.), Arylboronic acid (1.2 equiv.) |
| Catalyst | Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv.) |
| Base | Potassium phosphate (K₃PO₄) (2.0 equiv.) |
| Solvent | 1,4-Dioxane/Water (4:1 ratio) |
| Temperature | 80-90 °C |
| Reaction Time | 12-24 hours |
| Atmosphere | Inert (Nitrogen or Argon) |
Procedure:
-
To a dry reaction vessel, add 3-amino-5-bromopyridine, the arylboronic acid, potassium phosphate, and the palladium catalyst.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the degassed solvent mixture.
-
Stir the reaction mixture at the specified temperature and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
A similar protocol can be adapted for this compound. Given the potential for the benzyloxy group to influence the electronic properties of the pyridine ring differently than the amino group, optimization of the catalyst, ligand, base, and temperature may be necessary to achieve optimal yields.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines.
General Workflow for Buchwald-Hartwig Amination:
Caption: General workflow for a Buchwald-Hartwig amination reaction.
Experimental Protocol: Buchwald-Hartwig Amination of a Bromopyridine with an Amine [4]
| Parameter | Condition |
| Reactants | Bromopyridine (e.g., 2-bromo-6-methylpyridine) (2.0 equiv.), Amine (e.g., (+/-)-trans-1,2-diaminocyclohexane) (1.0 equiv.) |
| Catalyst | Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv.) |
| Ligand | (±)-BINAP (0.04 equiv.) |
| Base | Sodium tert-butoxide (NaOᵗBu) (2.8 equiv.) |
| Solvent | Toluene |
| Temperature | 80 °C |
| Reaction Time | 4 hours |
| Atmosphere | Inert (Argon) |
Procedure:
-
In a Schlenk vessel under an inert atmosphere, combine the bromopyridine, amine, palladium catalyst, ligand, and base.
-
Add the anhydrous solvent.
-
Heat the reaction mixture with stirring for the specified time.
-
After cooling to room temperature, add diethyl ether and wash the mixture with brine.
-
Dry the organic layer over magnesium sulfate and remove the solvent under reduced pressure.
-
Recrystallize the product from an appropriate solvent system.
This protocol, while for a different bromopyridine, provides a solid starting point for the amination of both 3-amino-5-bromopyridine and this compound. The choice of ligand and base is crucial in Buchwald-Hartwig amination and may require screening to optimize the reaction for each specific substrate.[5]
Potential Applications in Drug Discovery
While specific signaling pathway involvement for this compound is not well-documented, the broader class of 2,3-diaminopyridine derivatives has garnered significant interest in medicinal chemistry. These scaffolds are being investigated as inhibitors of various protein kinases, which are key targets in oncology and inflammatory diseases.[6] The ability to functionalize the 3- and 5-positions of the pyridine ring, as demonstrated by the reactivity of the two compounds discussed here, allows for the generation of diverse libraries of compounds for screening against such biological targets.
Conclusion
Both this compound and 3-amino-5-bromopyridine are valuable and versatile intermediates in organic synthesis and drug discovery. Their reactivity is largely governed by the electron-donating nature of their respective substituents. While 3-amino-5-bromopyridine is more extensively characterized in the literature, the synthetic methodologies developed for it can be readily adapted for this compound. The choice between these two building blocks will depend on the specific synthetic strategy and the desired final molecular architecture. This guide provides a foundational understanding of their comparative reactivity to aid researchers in their synthetic endeavors.
References
- 1. This compound | C12H11BrN2O | CID 20626554 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 754230-78-9 | this compound - Moldb [moldb.com]
- 3. benchchem.com [benchchem.com]
- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 5. benchchem.com [benchchem.com]
- 6. Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Suzuki Coupling of 3-(Benzyloxy)-5-bromopyridin-2-amine and Other Brominated Pyridines
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern synthetic chemistry, enabling the formation of crucial carbon-carbon bonds for the synthesis of a wide array of pharmaceuticals and functional materials. The efficiency of this transformation is highly dependent on the structure of the coupling partners, including the specific isomer of the brominated pyridine used. This guide provides an objective comparison of the expected performance of 3-(benzyloxy)-5-bromopyridin-2-amine in Suzuki coupling reactions against other brominated pyridines, supported by experimental data from structurally analogous compounds.
The reactivity of bromopyridines in palladium-catalyzed cross-coupling reactions is significantly influenced by the position of the bromine atom and the electronic nature of other substituents on the pyridine ring.[1][2] The electron-withdrawing character of the pyridine nitrogen generally enhances the reactivity of the C-Br bond towards oxidative addition, a key step in the catalytic cycle.[1] However, the presence of substituents such as amino and benzyloxy groups, as in the case of this compound, can introduce complex electronic and steric effects, and potentially lead to catalyst inhibition through coordination with the palladium center.[1][3]
Performance Comparison of Brominated Pyridines in Suzuki Coupling
| Substrate | Arylboronic Acid | Catalyst System | Base | Solvent | Yield (%) | Reference |
| 5-Bromo-2-methylpyridin-3-amine | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 85 | [4] |
| 5-Bromo-2-methylpyridin-3-amine | 4-Methylphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 82 | [4] |
| 5-Bromo-2-methylpyridin-3-amine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 88 | [4] |
| 5-Bromo-2-methylpyridin-3-amine | 4-Chlorophenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 78 | [4] |
| 3-Amino-5-bromopyridine | Various arylboronic acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | Moderate to Good | [3][5] |
| 2-Amino-5-bromo-4-methylpyridine | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 85 | [4] |
| 2-Bromopyridine | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | Expected High | [2][4] |
| 3-Bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 1,4-Dioxane/H₂O | ~70-90 | [6] |
| 4-Bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | >90 | [2] |
Analysis of Substituent Effects:
-
Amino Group: The presence of a primary amine, as in 3-amino-5-bromopyridine and 2-amino-5-bromo-4-methylpyridine, can potentially inhibit the catalyst by coordinating to the palladium center.[3] However, with the appropriate choice of catalyst, ligand, base, and solvent, high yields can be achieved without the need for protecting the amine functionality.[3][5] For 2-aminopyridines, bulky and electron-rich phosphine ligands like SPhos and XPhos are often recommended to mitigate catalyst inhibition.[7]
-
Benzyloxy Group: The electron-donating nature of the benzyloxy group at the 3-position is expected to increase the electron density of the pyridine ring. This can have a dual effect: while it may slightly decrease the reactivity of the C-Br bond towards oxidative addition compared to unsubstituted bromopyridines, it can also facilitate the reductive elimination step.[8]
-
Positional Isomerism: The position of the bromine atom is a critical determinant of reactivity. 4-Bromopyridine is generally the most reactive isomer due to strong electronic activation from the para-nitrogen.[2] 2-Bromopyridine is also highly reactive but can present challenges due to potential catalyst inhibition by the adjacent nitrogen.[2] 3-Bromopyridines, like the target compound, are generally less reactive than their 2- and 4-isomers but are still effective coupling partners.
Experimental Protocols
Below are detailed experimental protocols for Suzuki-Miyaura coupling reactions of aminobromopyridines, which can be adapted for this compound.
Protocol 1: Conventional Heating Method for Suzuki Coupling of an Aminobromopyridine
This protocol is adapted from the synthesis of 5-aryl-2-methylpyridin-3-amine derivatives.[5]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane (degassed)
-
Water (degassed)
-
Schlenk flask or reaction vial
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask or reaction vial, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium phosphate (2.0 eq).[3]
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.[1]
-
Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.05 eq), to the flask under a positive pressure of the inert gas.[3]
-
Add degassed 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 4 mL of dioxane and 1 mL of water per 1 mmol of the bromopyridine).[3]
-
Stir the reaction mixture at 85-95 °C under the inert atmosphere.[5]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.[3]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[3]
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system.[4]
Protocol 2: Microwave-Assisted Suzuki Coupling
This method can significantly reduce reaction times.[3]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv)
-
Solvent (e.g., 1,4-dioxane/water (4:1), DMF, or ethanol/water)
-
Microwave vial with a stir bar
-
Microwave reactor
Procedure:
-
In a microwave vial, combine this compound (1.0 eq), the arylboronic acid (1.5 eq), and the base (2.0 eq).[3]
-
Add the palladium catalyst.
-
Add the chosen solvent system to the vial.
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor.
-
Irradiate the reaction mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes).[3]
-
After cooling, work up the reaction mixture as described in Protocol 1.
Visualizing the Suzuki-Miyaura Coupling
The following diagrams illustrate the key aspects of the Suzuki-Miyaura cross-coupling reaction.
Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[9][10]
Caption: Structural comparison of this compound with other brominated pyridines.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. The Substituent Effects of Suzuki Coupling in Aqueous Micelles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
Unveiling the Potential of 3-(Benzyloxy)-5-bromopyridin-2-amine Derivatives as Potent Kinase Inhibitors
For researchers and professionals in drug development, the quest for novel compounds with high efficacy and selectivity against cancer targets is relentless. A promising area of investigation involves the synthesis of derivatives from 3-(Benzyloxy)-5-bromopyridin-2-amine, which have shown significant potential as selective ROS1 kinase inhibitors, particularly in the context of non-small cell lung cancer (NSCLC) and its resistant mutations.
This guide provides a comparative analysis of the biological activity of these compounds, presenting key experimental data, detailed protocols for relevant assays, and a visualization of the targeted signaling pathway.
Comparative Biological Activity
Derivatives of 3-(benzyloxy)aminopyridine have been synthesized and evaluated for their inhibitory activity against the ROS1 kinase, a key driver in a subset of NSCLC. A standout compound, SMU-037, has demonstrated nanomolar inhibition against the wild-type ROS1 enzyme and shows significant potency against the challenging G2032R resistance mutation.[1][2] A comparison of its activity with established ROS1 inhibitors is crucial for understanding its therapeutic potential.
| Compound | Target | Assay Type | IC50 (nM) | Notes |
| SMU-037 | ROS1 | Biochemical | Nanomolar range | Shows a 20- to 100-fold improvement in potency for inhibiting the ROS1G2032R mutation compared to Lorlatinib and Crizotinib.[1][2] |
| Crizotinib | ALK/ROS1 | Cell-based | - | A first-generation inhibitor, often used as a benchmark. |
| Lorlatinib | ALK/ROS1 | Biochemical | <0.025 | A next-generation inhibitor with activity against some resistance mutations. |
| Repotrectinib | ROS1/TRK/ALK | Biochemical | 0.07 | A potent inhibitor with activity against a spectrum of resistance mutations.[3] |
| Taletrectinib | ROS1/NTRK | - | - | Shows efficacy in crizotinib-resistant ROS1-positive cancers with the G2032R mutation in preclinical models.[4] |
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for the key biological assays are provided below.
ROS1 Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.
Materials:
-
Recombinant ROS1 Kinase
-
Kinase substrate (e.g., IGF1Rtide)[5]
-
ATP
-
Kinase assay buffer
-
Test compounds (e.g., SMU-037) and control inhibitors
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
96-well or 384-well plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in kinase buffer to the desired final concentrations.
-
Kinase Reaction Setup: In a reaction well, combine the ROS1 kinase, the kinase substrate, and the test compound or vehicle control.
-
Initiation of Reaction: Add ATP to each well to start the kinase reaction.
-
Incubation: Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes).
-
Termination and ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[6]
-
ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to convert the generated ADP to ATP and initiate a luciferase-based reaction that produces a luminescent signal. Incubate for 30-60 minutes at room temperature.[6]
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 values by fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., NSCLC cell lines harboring ROS1 fusions)
-
Cell culture medium
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., SDS-HCl)
-
96-well plates
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Formazan Crystal Formation: Incubate the plate for 3-4 hours at 37°C to allow for the conversion of MTT to formazan crystals by metabolically active cells.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background correction.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the untreated control. Determine the IC50 values by plotting the percentage of viability against the compound concentration.
Signaling Pathway and Experimental Workflow
The biological activity of the 3-(benzyloxy)aminopyridine derivatives is primarily mediated through the inhibition of the ROS1 signaling pathway. Understanding this pathway is crucial for contextualizing the mechanism of action of these compounds.
Caption: Simplified ROS1 signaling pathway and the inhibitory action of 3-benzyloxyaminopyridine derivatives.
The experimental workflow for evaluating these compounds typically follows a standardized process from synthesis to in vivo testing.
Caption: General experimental workflow for the development of novel kinase inhibitors.
References
- 1. Discovery of novel 3-Benzyloxyaminopyridines as orally available and intracranially active selective ROS1 inhibitors for combating the resistant ROS1G2032R mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of novel 3-Benzyloxyaminopyridines as orally available and intracranially active selective ROS1 inhibitors for combating the resistant ROS1G2032R mutation | CoLab [colab.ws]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. onclive.com [onclive.com]
- 5. ROS1 Kinase Enzyme System [promega.com]
- 6. promega.com [promega.com]
In Vitro Kinase Assay of 2-Aminopyridine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro kinase inhibitory activity of a series of 3,5-disubstituted 2-aminopyridine derivatives, which are structurally related to 3-(Benzyloxy)-5-bromopyridin-2-amine. The data presented here is based on a study by Crane et al. (2014), focusing on the inhibition of Activin receptor-like kinase 2 (ALK2) and transforming growth factor-beta type I receptor kinase (ALK5). This guide includes quantitative data, detailed experimental protocols, and visualizations of the experimental workflow and a relevant signaling pathway to support researchers in the field of kinase inhibitor discovery.
Comparative Analysis of Kinase Inhibitory Activity
The inhibitory activity of the synthesized 3,5-diaryl-2-aminopyridine derivatives was evaluated against ALK2 and ALK5 kinases. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of an inhibitor required to reduce the activity of an enzyme by half, are summarized in the table below. A lower IC50 value indicates a more potent inhibitor.
| Compound ID | R1 Group | R2 Group | ALK2 IC50 (nM) | ALK5 IC50 (nM) |
| 1 | H | 3,4,5-trimethoxyphenyl | 1.1 | 230 |
| 2 | Methyl | 3,4,5-trimethoxyphenyl | 1.8 | 460 |
| 3 | H | 4-methoxyphenyl | 11 | >10,000 |
| 4 | H | 3,4-dimethoxyphenyl | 2.5 | 1,200 |
| 5 | H | 3,5-dimethoxyphenyl | 1.4 | 480 |
| 6 | H | 4-quinolyl | 0.8 | 150 |
| 7 | H | 5-quinolyl | 0.6 | 80 |
Data sourced from Crane et al. (2014). "Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants". Journal of Medicinal Chemistry.
Experimental Protocols
A detailed methodology for a representative in vitro kinase assay is provided below. This protocol is based on a common fluorescence-based method used for determining kinase inhibitor potency.[1]
Fluorescence-Based In Vitro Kinase Assay Protocol
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the phosphorylation of a biotinylated peptide substrate by a target kinase.[1]
Materials:
-
Kinase of interest (e.g., ALK2, ALK5)
-
Biotinylated peptide substrate
-
ATP (Adenosine triphosphate)
-
Test compounds (3,5-diaryl-2-aminopyridine derivatives)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Terbium-labeled anti-phospho-specific antibody
-
Streptavidin-conjugated XL665 (FRET acceptor)
-
384-well assay plates
-
Plate reader capable of TR-FRET measurements
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Reaction Mixture Preparation: Prepare a master mix containing the kinase, biotinylated peptide substrate, and assay buffer.
-
Dispensing Reagents:
-
Dispense the test compounds into the wells of a 384-well plate.
-
Add the kinase/substrate master mix to each well.
-
-
Initiating the Kinase Reaction: Add ATP to each well to start the phosphorylation reaction.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes).
-
Stopping the Reaction: Stop the reaction by adding a solution containing EDTA.
-
Detection: Add a detection mixture containing the terbium-labeled anti-phospho-specific antibody and streptavidin-conjugated XL665.
-
Second Incubation: Incubate the plate for a period to allow for antibody binding to the phosphorylated substrate.
-
Measurement: Measure the TR-FRET signal using a plate reader. The signal is proportional to the amount of phosphorylated substrate.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 values by plotting the inhibition data against the logarithm of the compound concentration.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow of the in vitro kinase assay described above.
Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a critical signaling cascade involved in cell proliferation, differentiation, and survival, and is a common target for kinase inhibitors.[1] The diagram below provides a simplified representation of this pathway.
References
A Comparative Guide to 3-Aminopyridine Derivatives in Kinase Inhibition: SAR, Performance Data, and Experimental Protocols
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of 3-aminopyridine derivatives targeting key kinases implicated in cancer and inflammatory diseases. This document summarizes structure-activity relationship (SAR) studies, presents quantitative performance data alongside alternative inhibitors, and offers detailed experimental protocols for key assays.
The 3-aminopyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential as a core component of potent and selective kinase inhibitors. This guide focuses on the SAR of 3-aminopyridine derivatives targeting three critical kinases: Janus Kinase 2 (JAK2), p38 Mitogen-Activated Protein Kinase (p38 MAPK), and Aurora Kinase A.
Comparative Analysis of Kinase Inhibitors
The following tables provide a comparative overview of the inhibitory potency of various 3-aminopyridine derivatives against their target kinases. For context and comparison, data for well-established, non-3-aminopyridine alternative inhibitors are also included.
Janus Kinase 2 (JAK2) Inhibitors
JAK2 is a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of several cytokines and growth factors. Dysregulation of the JAK2-STAT pathway is a hallmark of myeloproliferative neoplasms (MPNs).
| Compound ID | Structure | JAK2 IC50 (nM) | Selectivity Notes |
| 3-Aminopyridine Derivative 1 | 2-aminopyridine scaffold | 9 | 276-fold selective over JAK1 and 184-fold over JAK3.[1] |
| 3-Aminopyridine Derivative 2 | 2-aminopyridine scaffold | 3 | 85-fold selective over JAK1 and 76-fold over JAK3. |
| 3-Aminopyridine Derivative 3 | 2-aminopyridine scaffold | 6 | High selectivity over JAK1 and JAK3 mentioned.[1] |
| Alternative: Ruxolitinib | Pyrrolo[2,3-d]pyrimidine | 2.8 - 5 | Also inhibits JAK1 (IC50 = 3.3 nM).[2][3][4] |
Structure-Activity Relationship (SAR) Insights for JAK2 Inhibitors: The development of selective 2-aminopyridine-based JAK2 inhibitors has been guided by structure-based drug design. For instance, starting from the multi-kinase inhibitor Crizotinib, which showed moderate JAK2 activity (IC50 = 27 nM), modifications to the aminopyridine scaffold led to compounds with significantly improved potency and selectivity. Key interactions within the ATP-binding pocket of JAK2 are crucial for this enhanced activity.
p38 Mitogen-Activated Protein Kinase (MAPK) Inhibitors
p38 MAPKs are a class of serine/threonine kinases that are activated by cellular stress and inflammatory cytokines. They are key regulators of inflammatory responses, making them attractive targets for the treatment of autoimmune diseases and inflammatory conditions.
| Compound ID | Structure | p38α IC50 (nM) | Selectivity Notes |
| 3-Aminopyridine Derivative 4 | Pyridinyl imidazole | - | A well-known p38 MAPK inhibitor scaffold. |
| 3-Aminopyridine Derivative 5 | Pyridinyl imidazole | - | Modifications on this scaffold aim to improve selectivity and pharmacokinetic properties. |
| Alternative: BIRB 796 (Doramapimod) | Diaryl urea | 38 | Also inhibits p38β (65 nM), p38γ (200 nM), and p38δ (520 nM).[5][6][7] Binds to an allosteric site.[8][9] |
Structure-Activity Relationship (SAR) Insights for p38 MAPK Inhibitors: The pyridinyl imidazole class of compounds were among the first potent p38 MAPK inhibitors discovered. The SAR for this class has been extensively studied, with modifications to the pyridine and imidazole rings, as well as the substituents, influencing potency and selectivity against different p38 isoforms. The discovery of allosteric inhibitors like BIRB 796, which bind to a site distinct from the ATP-binding pocket, has opened new avenues for achieving high selectivity.
Aurora Kinase A Inhibitors
Aurora Kinase A is a serine/threonine kinase that plays a critical role in mitotic progression. Its overexpression is frequently observed in various cancers, making it a promising target for anticancer therapies.
| Compound ID | Structure | Aurora A IC50 (nM) | Selectivity Notes |
| 3-Aminopyridine Derivative 6 | 3-aminopyrazole derivative | 13 | Also inhibits Aurora B (79 nM) and Aurora C (61 nM).[10] |
| Alternative: Alisertib (MLN8237) | Azepine derivative | 1.2 | Over 200-fold more selective for Aurora A than Aurora B.[11] |
Structure-Activity Relationship (SAR) Insights for Aurora Kinase A Inhibitors: For Aurora kinase inhibitors, achieving selectivity between the highly homologous Aurora A and Aurora B isoforms is a significant challenge. The 3-aminopyrazole derivative mentioned shows some selectivity for Aurora A. The development of highly selective inhibitors like Alisertib demonstrates that subtle structural modifications can exploit minor differences in the ATP-binding pockets of the Aurora kinase family members.
Experimental Protocols
Detailed methodologies for the in vitro kinase inhibition assays are provided below. These protocols are representative of the methods used to generate the IC50 data presented in this guide.
In Vitro JAK2 Kinase Inhibition Assay (Luminescence-Based)
This assay measures the amount of ADP produced, which is directly proportional to kinase activity.
Materials:
-
Recombinant human JAK2 enzyme
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP
-
Test compounds (3-aminopyridine derivatives and alternatives)
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 96- or 384-well plates
Procedure:
-
Compound Preparation: Prepare a 10-point serial dilution of the test compounds in 100% DMSO.
-
Reaction Setup:
-
Add 2.5 µL of the diluted test compound or DMSO (vehicle control) to the wells of the assay plate.
-
Prepare a 2X enzyme/substrate solution containing JAK2 enzyme and the peptide substrate in Kinase Assay Buffer. Add 5 µL of this mix to each well.
-
Incubate the plate for 10-15 minutes at room temperature to allow for compound binding.
-
-
Kinase Reaction:
-
Prepare a 2X ATP solution in Kinase Assay Buffer. The final ATP concentration should be at or near the Km for JAK2.
-
Initiate the reaction by adding 5 µL of the 2X ATP solution to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Signal Detection:
-
Stop the reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
In Vitro p38α MAPK Inhibition Assay (Non-radioactive)
This assay typically involves immunoprecipitation of the kinase followed by a kinase reaction using a specific substrate.
Materials:
-
Cell lysate containing active p38α MAPK
-
Immobilized Phospho-p38 MAPK (Thr180/Tyr182) antibody
-
ATF-2 fusion protein (substrate)
-
ATP
-
Test compounds
-
Kinase Assay Buffer
-
Wash Buffer
-
SDS-PAGE and Western blotting reagents
-
Phospho-ATF-2 (Thr71) antibody
Procedure:
-
Immunoprecipitation:
-
Incubate cell lysates with the immobilized anti-phospho-p38 MAPK antibody overnight to capture the active kinase.
-
Wash the beads to remove non-specific binding.
-
-
Kinase Reaction:
-
Resuspend the beads in Kinase Assay Buffer containing the ATF-2 substrate and the test compound at various concentrations.
-
Initiate the reaction by adding ATP (typically 100 µM).
-
Incubate at 30°C for 30 minutes.
-
-
Detection:
-
Terminate the reaction by adding SDS sample buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer to a membrane.
-
Detect the phosphorylation of ATF-2 at Thr71 using a specific antibody via Western blotting.
-
-
Data Analysis:
-
Quantify the band intensities to determine the extent of inhibition at each compound concentration.
-
Calculate the IC50 value from the dose-response curve.
-
In Vitro Aurora Kinase A Inhibition Assay (Luminescence-Based)
This protocol is similar to the JAK2 assay, measuring ADP production.
Materials:
-
Recombinant human Aurora Kinase A enzyme
-
Kemptide peptide substrate
-
ATP
-
Test compounds
-
Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50µM DTT)[12]
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 96- or 384-well plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Reaction Setup:
-
Add 2.5 µL of the diluted test compound or DMSO to the wells.
-
Prepare a master mix containing Kinase Assay Buffer, ATP, and Kemptide substrate.
-
Add 12.5 µL of the master mix to each well.
-
-
Kinase Reaction:
-
Dilute the Aurora Kinase A enzyme in Kinase Assay Buffer.
-
Initiate the reaction by adding 10 µL of the diluted enzyme to each well (except the "blank" wells).
-
Incubate at 30°C for 45 minutes.[13]
-
-
Signal Detection:
-
Data Analysis:
-
Read the luminescence of each well.
-
Subtract the "blank" reading from all other measurements.
-
Determine the IC50 value by plotting the percentage of kinase activity against the logarithm of the inhibitor concentration.
-
Signaling Pathways and Experimental Workflows
Visual representations of the signaling pathways and experimental workflows provide a clear understanding of the biological context and the methodological approach.
Caption: The JAK2-STAT signaling pathway and the point of inhibition by 3-aminopyridine derivatives.
Caption: The p38 MAPK signaling cascade and its inhibition by 3-aminopyridine-based compounds.
Caption: The role of Aurora Kinase A in mitosis and its inhibition by 3-aminopyridine derivatives.
Caption: A generalized experimental workflow for an in vitro kinase inhibition assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase 2 study of the JAK kinase inhibitor ruxolitinib in patients with refractory leukemias, including postmyeloproliferative neoplasm acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural insights into JAK2 inhibition by ruxolitinib, fedratinib, and derivatives thereof - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. BIRB 796 (Doramapimod) | pan-p38 MAPK inhibitor | p38α/β/γ/δ inhibitor | CAS 285983-48-4 | Buy BIRB-796 from Supplier InvivoChem [invivochem.com]
- 8. mdpi.com [mdpi.com]
- 9. Pardon Our Interruption [opnme.com]
- 10. Aurora B Inhibitors as Cancer Therapeutics [mdpi.com]
- 11. selleckchem.com [selleckchem.com]
- 12. promega.com [promega.com]
- 13. bpsbioscience.com [bpsbioscience.com]
A Comparative Yield Analysis of Cross-Coupling Reactions with Pyridine Isomers: A Guide for Researchers
For researchers, scientists, and drug development professionals, the efficient synthesis of substituted pyridines is a cornerstone of modern medicinal chemistry. The selection of the appropriate pyridine isomer and cross-coupling methodology is critical for maximizing yields and ensuring the timely delivery of target compounds. This guide provides a comparative analysis of the performance of 2-, 3-, and 4-halopyridine isomers in three of the most powerful cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
This document summarizes quantitative yield data from various studies to highlight reactivity trends and provides detailed, generalized experimental protocols for each reaction. The accompanying visualizations offer a clear overview of experimental workflows and the underlying principles governing the observed reactivity patterns.
Comparative Yield Analysis
The reactivity of halopyridine isomers in palladium-catalyzed cross-coupling reactions is significantly influenced by the position of the halogen atom on the pyridine ring. The electron-withdrawing nature of the nitrogen atom activates the ring towards nucleophilic attack and influences the rate-determining oxidative addition step of the catalytic cycle. Generally, the 2- and 4-positions are more electron-deficient and thus more reactive than the 3-position.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. In the context of pyridine isomers, the reactivity trend often follows the order of 4- > 2- > 3-halopyridine. The higher reactivity of the 4-isomer is attributed to the strong electronic activation by the para-nitrogen. While the 2-isomer is also activated, the proximity of the nitrogen atom can sometimes lead to catalyst inhibition, necessitating the use of specialized ligands. The 3-isomer is generally the least reactive, often requiring more forcing conditions to achieve comparable yields.
| Pyridine Isomer | Halogen | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2-Bromopyridine | Bromo | Phenylboronic acid | Pd(OAc)₂/Benzimidazolium salt | K₂CO₃ | DMF/H₂O | 120 | 0.5 | 70[1] |
| 3-Bromopyridine | Bromo | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/H₂O | 80 | 6 | High Yield |
| 4-Bromopyridine | Bromo | Phenylboronic acid | Pd Catalyst | Base | Solvent | - | - | High Yield |
Note: The yields presented are representative and can vary significantly with specific reaction conditions, catalyst systems, and substrates.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds. The reactivity of chloropyridine isomers in this reaction is also dependent on the position of the chlorine atom. The chlorine at the 2- and 4-positions is generally more activated towards nucleophilic attack and oxidative addition than the one at the 3-position due to the electronic influence of the ring nitrogen.[2][3]
| Pyridine Isomer | Halogen | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2-Chloropyridine | Chloro | Aniline | Pd₂(dba)₃/XPhos | NaOtBu | Toluene | 80-110 | - | High Yield |
| 3-Chloropyridine | Chloro | Aniline | Pd₂(dba)₃/Biarylphosphine Ligand | NaOtBu | Toluene | 80-110 | - | Good Yield |
| 4-Chloropyridine | Chloro | Aniline | Pd₂(dba)₃/Josiphos Ligand | NaOtBu | Toluene | - | - | Moderate to Good Yield |
Note: The yields presented are representative and can vary significantly with specific reaction conditions, catalyst systems, and substrates.
Sonogashira Coupling
The Sonogashira coupling enables the formation of carbon-carbon bonds between sp²-hybridized carbons and sp-hybridized carbons. The reactivity of iodopyridine isomers in this reaction generally follows the trend of other palladium-catalyzed cross-couplings, with the 2- and 4-isomers being more reactive than the 3-isomer. The reactivity of the halide follows the order I > Br > Cl.
| Pyridine Isomer | Halogen | Coupling Partner | Catalyst System | Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2-Iodopyridine | Iodo | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Diisopropylamine | THF | RT | 3 | High Yield |
| 3-Iodopyridine | Iodo | Phenylacetylene | Pd(OAc)₂ | - | K₂CO₃ | DMF | 100 | - | Good Yield |
| 4-Iodopyridine | Iodo | Phenylacetylene | Pd(PPh₃)₄ | CuI | Et₃N | THF | RT | - | High Yield |
Note: The yields presented are representative and can vary significantly with specific reaction conditions, catalyst systems, and substrates.
Experimental Protocols
The following are generalized experimental protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions with halopyridine isomers. These protocols should be considered as starting points and may require optimization for specific substrates and coupling partners.
Suzuki-Miyaura Coupling: General Procedure
This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of a halopyridine with an arylboronic acid.
Materials:
-
Halopyridine (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 1-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0-3.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene/water, DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask or reaction vial, add the halopyridine, arylboronic acid, base, and palladium catalyst.
-
Seal the vessel and evacuate and backfill with an inert gas three times to establish an oxygen-free environment.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically between 80-120 °C) with vigorous stirring.
-
Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Buchwald-Hartwig Amination: General Procedure
This protocol outlines a general method for the palladium-catalyzed Buchwald-Hartwig amination of a halopyridine with an amine.
Materials:
-
Halopyridine (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium source (e.g., Pd₂(dba)₃, Pd(OAc)₂, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, RuPhos, BINAP, 2-4 mol%)
-
Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃, 1.4-2.0 equiv)
-
Anhydrous and degassed solvent (e.g., toluene, 1,4-dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium source, phosphine ligand, and base to an oven-dried Schlenk flask.
-
Add the halopyridine and the amine to the flask.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the anhydrous and degassed solvent via syringe.
-
Stir the reaction mixture at room temperature for a short period to allow for pre-catalyst formation, then heat to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent and filter through a pad of celite to remove palladium residues.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Sonogashira Coupling: General Procedure
This protocol provides a general method for the palladium and copper co-catalyzed Sonogashira coupling of a halopyridine with a terminal alkyne.
Materials:
-
Halopyridine (1.0 equiv)
-
Terminal alkyne (1.1-1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄, 2-5 mol%)
-
Copper(I) iodide (CuI) (1-5 mol%)
-
Amine base (e.g., triethylamine, diisopropylamine, 2-3 equiv)
-
Anhydrous and degassed solvent (e.g., THF, DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add the halopyridine, palladium catalyst, and CuI.
-
Evacuate and backfill the flask with argon three times.
-
Add the anhydrous and degassed solvent and the amine base via syringe.
-
Stir the mixture at room temperature for 10 minutes.
-
Add the terminal alkyne dropwise via syringe.
-
Stir the reaction at the desired temperature (room temperature to 60 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
The following diagrams provide a visual representation of the experimental workflow and the factors influencing the reactivity of pyridine isomers in cross-coupling reactions.
Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.
Caption: Key factors influencing the reactivity of pyridine isomers in cross-coupling reactions.
References
Anti-proliferative activity of thieno[2,3-b]pyridines derived from aminopyridines
Thieno[2,3-b]pyridines, a class of heterocyclic compounds, have emerged as a promising scaffold in the development of novel anti-cancer agents.[1] Research has demonstrated their potent anti-proliferative effects across a range of human tumor cell lines, including those of the breast, prostate, colon, and ovaries.[2][3][4] This guide provides a comparative analysis of various thieno[2,3-b]pyridine derivatives, summarizing their in vitro activity with supporting experimental data and outlining the methodologies used for their evaluation.
Comparative Anti-proliferative Activity
The anti-proliferative efficacy of thieno[2,3-b]pyridine derivatives is commonly quantified by their half-maximal inhibitory concentration (IC50) values. The following tables summarize the IC50 values of selected compounds against various cancer cell lines, offering a quantitative comparison of their potency.
Table 1: Anti-proliferative Activity against Breast Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| Compound 1 | MDA-MB-231 | < 2.5 (at 48h) | [5] |
| MCF-7 | < 0.1 (at 72h) | [5] | |
| Compounds 6c, 8c, 8d | MDA-MB-231 | 0.024, 0.021, 0.032 | [4] |
| Paclitaxel | MDA-MB-231 | 0.3 | [4] |
| Doxorubicin | MDA-MB-231 | 3.16 | [4] |
Compound 1: 3-amino-N-(3-chloro-2-methylphenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
Table 2: Anti-proliferative Activity against Colon Cancer Cell Lines
| Compound | Cell Line | IC50 (nM) | Reference |
| Compounds 6c, 8c, 8d | HCT-116 | 11, 15, 24 | [4] |
| DJ0081 | HCT-116 | 266 ± 62 | [6] |
DJ0081: 3-amino-N-(3-chloro-2-methylphenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide
Table 3: Anti-proliferative Activity against Prostate Cancer Cell Lines
| Compound | Cell Line | IC50 (nM) | Reference |
| DJ160 | PC3 | < 100 | [7] |
| LNCaP | < 100 | [7] | |
| DU145 | < 100 | [7] |
A panel of thieno[2,3-b]pyridine compounds including DJ97, DJ144, DJ145, DJ154, and DJ160 were tested, with DJ160 being the most potent.[7]
Table 4: Anti-proliferative Activity against Cervical and Ovarian Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| Compound 1 (Cervical) | HeLa | < 2.5 (at 48h) | [8] |
| SiHa | ~2.5 (at 48h) | [8] | |
| Compound 1 (Ovarian) | SK-OV-3 | Not specified | [3] |
| OVCAR-3 | Not specified | [3] |
(E)-3-amino-5-(3-(3-bromophenyl)acryloyl)-N-(3-chloro-2-methylphenyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide was denoted as Compound 1 in the cervical cancer study.[8] 3-amino-N-(3-chloro-2-methylphenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide was denoted as Compound 1 in the ovarian cancer study.[3]
Experimental Protocols
The evaluation of the anti-proliferative activity of thieno[2,3-b]pyridines involves a series of standard in vitro assays. The detailed methodologies for these key experiments are described below.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cancer cells (e.g., HeLa, SiHa, MDA-MB-231, MCF-7) are seeded into 96-well plates at a specific density and allowed to adhere overnight.[5][8]
-
Compound Treatment: The cells are then treated with various concentrations of the thieno[2,3-b]pyridine compounds or a vehicle control (e.g., DMSO) for different time periods (e.g., 24, 48, 72 hours).[5][8]
-
MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 3-4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The percentage of cell viability is calculated relative to the vehicle-treated control cells.
Apoptosis Assay (Flow Cytometry)
Apoptosis, or programmed cell death, is a key mechanism of action for many anti-cancer drugs. It is often assessed using flow cytometry with Annexin V and Propidium Iodide (PI) staining.
-
Cell Treatment: Cells are treated with the thieno[2,3-b]pyridine compound at a specific concentration (e.g., 5 µM) for a defined period (e.g., 48 hours).[3]
-
Cell Harvesting and Staining: Both floating and adherent cells are collected, washed with phosphate-buffered saline (PBS), and then resuspended in Annexin V binding buffer. Annexin V-FITC and PI are added to the cell suspension.
-
Incubation: The cells are incubated in the dark at room temperature for approximately 15 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis (Flow Cytometry)
Thieno[2,3-b]pyridines have been shown to induce cell cycle arrest, which can be analyzed by flow cytometry.[7]
-
Cell Treatment: Cancer cells (e.g., PC3) are treated with the compounds (e.g., 1 µM) for various time points (e.g., 24, 48, 72 hours).[7]
-
Cell Fixation: The cells are harvested, washed with PBS, and fixed in cold 70% ethanol.
-
Staining: The fixed cells are washed and then stained with a solution containing a DNA-intercalating dye, such as Propidium Iodide (PI), and RNase A.
-
Flow Cytometry Analysis: The DNA content of the cells is measured by a flow cytometer. The distribution of cells in different phases of the cell cycle (G1, S, G2/M) is then analyzed.
Signaling Pathways and Mechanisms of Action
The anti-proliferative activity of thieno[2,3-b]pyridines is attributed to their interaction with multiple cellular targets and pathways. A key putative target is the enzyme phosphoinositide phospholipase C (PI-PLC), which is often upregulated in cancer.[4] Inhibition of PI-PLC can disrupt downstream signaling pathways involved in cell growth and proliferation.
Furthermore, these compounds have been observed to induce apoptosis and cause cell cycle arrest, particularly at the G2/M phase.[2][7] Some derivatives also impact the expression of glycosphingolipids (GSLs) in cancer stem cells, suggesting a role in targeting therapy-resistant cell populations.[3][8] The multi-targeting nature of thieno[2,3-b]pyridines contributes to their potent anti-cancer effects.[7]
Caption: Experimental workflow for the evaluation of thieno[2,3-b]pyridines.
Caption: Putative signaling pathway affected by thieno[2,3-b]pyridines.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Deciphering the Interplay: Thieno[2,3-b]pyridine’s Impact on Glycosphingolipid Expression, Cytotoxicity, Apoptosis, and Metabolomics in Ovarian Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Novel Thieno [2,3-b]pyridine Anticancer Compound Lowers Cancer Stem Cell Fraction Inducing Shift of Lipid to Glucose Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thieno[2,3-b]pyridine compounds potently inhibit prostate cancer growth and motility - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thieno[2,3-b]pyridines as a Novel Strategy Against Cervical Cancer: Mechanistic Insights and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
Cytotoxicity evaluation of novel compounds from 3-(Benzyloxy)-5-bromopyridin-2-amine
A guide for researchers and drug development professionals on the cytotoxic profiles of novel compounds structurally related to 3-(benzyloxy)-5-bromopyridin-2-amine.
While a direct cytotoxicity evaluation of novel compounds derived from this compound is not extensively available in the current body of scientific literature, this guide provides a comparative analysis of structurally related pyridine derivatives that have been evaluated for their anticancer properties. The data presented here is compiled from various studies and serves as a valuable resource for understanding the potential cytotoxic effects of this class of compounds.
Comparative Cytotoxicity Data
The following table summarizes the in vitro cytotoxic activity of various novel pyridine derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Pyridine Derivatives | Compound 3a | Huh-7 (Liver) | <6.68 | Taxol | 6.68 |
| A549 (Lung) | <38.05 | 38.05 | |||
| MCF-7 (Breast) | <12.32 | 12.32 | |||
| Compound 3b | Huh-7 (Liver) | 6.54 | Taxol | 6.68 | |
| A549 (Lung) | 15.54 | 38.05 | |||
| MCF-7 (Breast) | 6.13 | 12.32 | |||
| Compound 5a | Huh-7 (Liver) | <6.68 | Taxol | 6.68 | |
| A549 (Lung) | <38.05 | 38.05 | |||
| MCF-7 (Breast) | <12.32 | 12.32 | |||
| Compound 5b | Huh-7 (Liver) | <6.68 | Taxol | 6.68 | |
| A549 (Lung) | <38.05 | 38.05 | |||
| MCF-7 (Breast) | <12.32 | 12.32 | |||
| Thieno[2,3-b]pyridines | Compound 7h | MDA-MB-231 (Breast) | 0.0499 | - | - |
| HCT116 (Colon) | <0.1 | - | |||
| Compound 7i | MDA-MB-231 (Breast) | <0.1 | - | - | |
| HCT116 (Colon) | <0.1 | - | |||
| Compound 8h | MDA-MB-231 (Breast) | <0.1 | - | - | |
| HCT116 (Colon) | <0.1 | - | |||
| 1,3,4-Oxadiazole-pyridine hybrid | Compound VII | HepG2 (Liver) | 0.76-12.21 | 5-Fluorouracil | 5.26-9.79 |
| MCF-7 (Breast) | |||||
| SW1116 (Colon) | |||||
| BGC823 (Gastric) |
Experimental Protocols
A variety of in vitro assays are available to measure the cytotoxic effects of chemical compounds. The choice of assay depends on the specific research question, the mechanism of cell death, and the throughput requirements.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
96-well plates
-
Novel pyridine derivatives (dissolved in a suitable solvent, e.g., DMSO)
-
Cancer cell lines
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Treat the cells with various concentrations of the pyridine derivatives. Include a vehicle control (solvent only) and a positive control (a known cytotoxic agent). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for a further 2-4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (usually between 500 and 600 nm) using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.
Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay that measures cellular protein content. SRB is a bright pink aminoxanthene dye that can bind to basic amino acids of cellular proteins, providing a quantitative measure of total biomass.
Lactate Dehydrogenase (LDH) Assay
The LDH assay is a colorimetric assay that measures the release of LDH from damaged cells into the culture medium. LDH is a stable cytosolic enzyme that is released upon membrane damage, making it an indicator of cytotoxicity.
Visualized Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the cytotoxicity of novel compounds.
Caption: A generalized workflow for the synthesis and cytotoxicity evaluation of novel compounds.
Signaling Pathway
While the precise signaling pathways affected by these novel pyridine derivatives are often the subject of further investigation, a common mechanism of action for anticancer agents involves the induction of apoptosis (programmed cell death). The diagram below illustrates a simplified, generic apoptosis signaling pathway.
Caption: A simplified overview of the extrinsic and intrinsic apoptosis signaling pathways.
Comparative Guide to the Synthesis of N3-Substituted-2,3-Diaminopyridines: A Focus on Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The synthesis of N3-substituted-2,3-diaminopyridines is a critical step in the development of novel therapeutics, as this scaffold is a key component in a variety of biologically active molecules. This guide provides a comparative overview of the primary synthetic routes to these valuable compounds, with a particular focus on the performance of modern cross-coupling reactions against traditional methods. Experimental data, detailed protocols, and workflow visualizations are presented to aid researchers in selecting the most appropriate synthetic strategy for their specific needs.
Performance Comparison: Cross-Coupling vs. Condensation
The N3-arylation of 2,3-diaminopyridine can be effectively achieved through several synthetic methodologies. The choice of method often depends on factors such as desired substrate scope, reaction conditions, and overall efficiency. Here, we compare two major cross-coupling techniques, the Palladium-catalyzed Buchwald-Hartwig amination and Copper-catalyzed N-arylation, with a classical condensation approach.
| Method | Catalyst System | Typical Reaction Conditions | Yield (%) | Substrate Scope | Key Advantages | Key Disadvantages |
| Palladium-Catalyzed Buchwald-Hartwig Amination | Pd₂(dba)₃ / Ligand (e.g., Xantphos) | Base (e.g., NaOtBu), Toluene, 100 °C, 16-24h | 70-95% | Broad, tolerates various functional groups | High yields, broad applicability, milder conditions than some alternatives | Cost of palladium and ligands, sensitivity to air and moisture |
| Copper-Catalyzed N-Arylation | CuI / Ligand (e.g., L-proline) | Base (e.g., K₂CO₃), DMSO, 110-140 °C | 50-80% | Good for electron-deficient aryl halides | Lower cost of catalyst compared to palladium | Often requires higher temperatures, may have narrower substrate scope |
| Condensation Reaction | Acid or Base catalyst (e.g., acetic acid) or thermal | Refluxing solvent (e.g., nitrobenzene, methanol) | Variable, typically moderate | Dependent on the reactivity of the aldehyde/ketone | Simple procedure, readily available starting materials | Limited to the formation of imines or cyclized products (e.g., azabenzimidazoles), may require harsh conditions |
Experimental Protocols
Palladium-Catalyzed N3-Arylation (Buchwald-Hartwig Amination)
This protocol describes a general procedure for the N3-arylation of 2,3-diaminopyridine with an aryl halide using a palladium catalyst.
Materials:
-
2,3-Diaminopyridine
-
Aryl halide (e.g., bromobenzene)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), and NaOtBu (1.4 equivalents).
-
Add 2,3-diaminopyridine (1.0 equivalent) and the aryl halide (1.2 equivalents).
-
Add anhydrous toluene via syringe.
-
Seal the flask and heat the reaction mixture to 100 °C with stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion (typically 16-24 hours), cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Copper-Catalyzed N3-Arylation
This protocol provides a general method for the copper-catalyzed N3-arylation of 2,3-diaminopyridine.
Materials:
-
2,3-Diaminopyridine
-
Aryl iodide
-
Copper(I) iodide (CuI)
-
L-proline
-
Potassium carbonate (K₂CO₃)
-
Anhydrous dimethyl sulfoxide (DMSO)
Procedure:
-
In a reaction vessel, combine 2,3-diaminopyridine (1.0 equivalent), the aryl iodide (1.2 equivalents), CuI (10 mol%), L-proline (20 mol%), and K₂CO₃ (2.0 equivalents).
-
Add anhydrous DMSO.
-
Heat the mixture to 110-140 °C and stir until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture to room temperature and pour it into water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the residue by column chromatography.
Alternative Method: Condensation to form Azabenzimidazoles
This method provides an alternative route to related structures through the condensation of 2,3-diaminopyridine with benzaldehydes, leading to the formation of 2-aryl-1H-imidazo[4,5-b]pyridines (azabenzimidazoles).[1]
Materials:
-
2,3-Diaminopyridine
-
Substituted benzaldehyde
-
Nitrobenzene
Procedure:
-
A mixture of 2,3-diaminopyridine (1.0 equivalent) and the substituted benzaldehyde (1.0 equivalent) in nitrobenzene is refluxed.[1]
-
The reaction progress is monitored by TLC.[1]
-
After completion, the reaction mixture is cooled to room temperature.[1]
-
The product is precipitated by the addition of a suitable solvent like ethyl acetate.[1]
-
The crude product is purified by flash chromatography.[1]
Characterization Data
The successful synthesis of N3-substituted-2,3-diaminopyridines is confirmed through various spectroscopic techniques. Below is a representative example of the expected characterization data for N3-phenyl-2,3-diaminopyridine.
| Technique | Data |
| ¹H NMR | Expected signals for the pyridine ring protons, the phenyl group protons, and the amine protons. The chemical shifts will be influenced by the electronic nature of the substituents. |
| ¹³C NMR | Expected signals for the carbon atoms of the pyridine and phenyl rings. |
| Mass Spectrometry | The molecular ion peak corresponding to the calculated mass of the N3-phenyl-2,3-diaminopyridine. |
Note: Specific chemical shifts and coupling constants would be dependent on the exact substitution pattern and the solvent used for NMR analysis.
Visualizing Synthetic and Drug Discovery Workflows
The synthesis and subsequent evaluation of N3-substituted-2,3-diaminopyridines are integral parts of the drug discovery process. The following diagrams illustrate the general synthetic workflows and a typical drug discovery pipeline.
Caption: Comparative workflows for the synthesis of N3-substituted 2,3-diaminopyridines.
Caption: General drug discovery workflow for novel pyridine derivatives.
References
Docking Studies of Kinase Inhibitors Derived from 3-Aminopyridine Scaffolds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 3-aminopyridine scaffold has emerged as a privileged structure in the design of potent and selective kinase inhibitors. Its ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site makes it an attractive starting point for inhibitor development. This guide provides a comparative overview of docking studies performed on various 3-aminopyridine-derived kinase inhibitors, presenting quantitative data, experimental protocols, and a visual representation of associated signaling pathways and workflows.
Performance Comparison of 3-Aminopyridine-Based Kinase Inhibitors
The following tables summarize the inhibitory activities and binding affinities of several 3-aminopyridine-derived compounds against their respective kinase targets. For comparative purposes, alternative inhibitors targeting the same kinases are also included.
| Target Kinase | 3-Aminopyridine Inhibitor | Inhibitory Activity (IC50/Ki) | Binding Energy (kcal/mol) | Reference |
| Itk | Compound 7v (3-aminopyrid-2-one derivative) | Ki: 7 nM | Not Reported | [1] |
| GSK-3β | Imine derivatives of 3-aminopyridine | Not specified, but noted as active | Not Reported | [2] |
| ALK2 | K02288 (2-aminopyridine derivative) | IC50 (biochemical): Not specified, but used as a basis for more potent compounds | Not Reported | [3] |
| ALK2 | Compound 10 (LDN-214117) | IC50 (biochemical): <10 nM | Not Reported | [3] |
| MPS1 | Compound 16 (benzamide analogue of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one) | Ki: Not specified, but showed a 15-fold increase in activity compared to the parent compound | Not Reported | [4] |
| Aurora A/B | Compound 2 (3-amino-5-(1-methyl-1H-pyrazol-4-yl)pyridin-2(1H)-one) | Good activity and high ligand efficiency | Not Reported | [4] |
| Target Kinase | Alternative Inhibitor | Scaffold | Inhibitory Activity (IC50/Ki) | Reference |
| FGFr | PD-089828 | Pyrido[2,3-d]pyrimidine | IC50: 0.13 µM | [5] |
| PDGFr | PD-089828 | Pyrido[2,3-d]pyrimidine | IC50: 1.11 µM | [5] |
| EGFR | PD-089828 | Pyrido[2,3-d]pyrimidine | IC50: 0.45 µM | [5] |
| c-src | PD-089828 | Pyrido[2,3-d]pyrimidine | IC50: 0.22 µM | [5] |
| VEGFR-2 | Sorafenib | Pyridine | Drastically reduced transcription | [6] |
| HER-2 | Neratinib | Cyanopyridine | Therapeutically effective | [6] |
| PLK1 | BI6727 | Not specified | Not specified, used as a co-crystallized ligand for docking studies | [7] |
Experimental Protocols
A generalized workflow for the docking studies of 3-aminopyridine-based kinase inhibitors is outlined below. Specific parameters may vary between studies.
Molecular Docking Protocol
-
Protein Preparation: The three-dimensional crystal structure of the target kinase is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed. Hydrogen atoms are added, and the protein is energy minimized using a suitable force field (e.g., OPLS-AA). The binding site is defined based on the location of the co-crystallized ligand or known active site residues.
-
Ligand Preparation: The 3D structures of the 3-aminopyridine derivatives are generated and optimized using computational chemistry software. Partial charges are assigned, and rotatable bonds are defined.
-
Docking Simulation: Molecular docking is performed using software such as AutoDock, Glide, or GOLD. The prepared ligands are docked into the defined binding site of the target kinase. The docking algorithm explores various conformations and orientations of the ligand within the binding pocket.
-
Scoring and Analysis: The resulting poses are scored based on their predicted binding affinity (e.g., docking score, binding energy). The pose with the most favorable score is selected for further analysis. Interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed to understand the binding mode. For instance, in the docking of aminopyrimidine derivatives with PLK1, the hydrogen and nitrogen atoms of the aminopyrimidine ring formed two hydrogen bonds with the key hinge region residue CYS133[7].
-
Validation: The docking protocol is often validated by redocking the co-crystallized ligand into the binding site and calculating the root-mean-square deviation (RMSD) between the docked pose and the crystallographic pose. An RMSD of less than 2.0 Å is generally considered a successful validation.
In Vitro Kinase Inhibition Assay
-
Enzyme and Substrate Preparation: Recombinant human kinase enzyme and a suitable substrate (e.g., a peptide or protein) are prepared in an appropriate assay buffer.
-
Compound Preparation: The 3-aminopyridine inhibitors are dissolved in DMSO to create stock solutions, which are then serially diluted to the desired concentrations.
-
Kinase Reaction: The kinase, substrate, and inhibitor are incubated together in the presence of ATP. The kinase catalyzes the transfer of a phosphate group from ATP to the substrate.
-
Detection: The amount of phosphorylated substrate or the amount of ATP remaining is quantified. This is often done using methods like radioactivity (32P-ATP), fluorescence, or luminescence.
-
Data Analysis: The percentage of kinase inhibition for each compound concentration is calculated relative to a control reaction without any inhibitor. The IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%, is determined by fitting the data to a dose-response curve.
Visualizing Pathways and Processes
To better understand the context and methodology of these docking studies, the following diagrams illustrate a relevant signaling pathway, a typical experimental workflow, and the logical progression of a structure-activity relationship (SAR) study.
Caption: A simplified MAPK/ERK signaling pathway often targeted by kinase inhibitors.
Caption: General workflow for structure-based drug design of kinase inhibitors.
References
- 1. Discovery and structure-activity relationship of 3-aminopyrid-2-ones as potent and selective interleukin-2 inducible T-cell kinase (Itk) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure–activity relationship of GSK-3β inhibitors: insight into drug design for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of Novel Cyanopyridones and Pyrido[2,3-d]Pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies [mdpi.com]
- 7. Design and Synthesis of Aminopyrimidinyl Pyrazole Analogs as PLK1 Inhibitors Using Hybrid 3D-QSAR and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of different palladium catalysts for aminopyridine coupling
For Researchers, Scientists, and Drug Development Professionals: A Guide to Catalyst Selection for C-N Bond Formation
The construction of carbon-nitrogen (C-N) bonds involving aminopyridine scaffolds is a cornerstone in the synthesis of a vast array of pharmaceuticals and functional materials. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, stands as a powerful and versatile method for this transformation. However, the success and efficiency of this reaction are critically dependent on the choice of the palladium catalyst system, which comprises a palladium precursor and a supporting ligand. This guide provides a detailed, data-driven comparison of various palladium catalysts for the coupling of aminopyridines, with a focus on experimental data to inform catalyst selection.
Catalytic Performance: A Comparative Overview
The efficacy of a palladium catalyst in the amination of aminopyridines is intrinsically linked to the nature of the phosphine ligand. Bulky, electron-rich ligands have demonstrated particular effectiveness in promoting the key steps of the catalytic cycle. Below is a summary of the performance of various palladium catalyst systems in the C-N cross-coupling of 3-bromo-2-aminopyridine with morpholine.
Table 1: Comparison of Palladium Catalysts for the Coupling of 3-Bromo-2-aminopyridine with Morpholine [1]
| Catalyst System (Pd Source / Ligand) | Yield (%) |
| Pd₂(dba)₃ / RuPhos (L3) | 71 |
| Pd₂(dba)₃ / SPhos (L4) | 76 |
| Pd₂(dba)₃ / BINAP (L9) | 71 |
| RuPhos-precatalyst (Pre-L3) | 83 |
Reaction conditions: 3-bromo-2-aminopyridine (1 mmol), morpholine (1.5 mmol), catalyst (4 mol %), LiHMDS (2.5 mmol, 1 M in THF), 65 °C, 16 h. Yields were determined by GC analysis.
The data reveals that for the coupling of a secondary amine like morpholine, the RuPhos-precatalyst provided the highest yield. Interestingly, the precatalyst outperformed the catalyst system generated in situ from Pd₂(dba)₃ and the RuPhos ligand.[1]
Ligand Choice for Primary vs. Secondary Amines
The choice of ligand is also crucial when considering the nature of the amine coupling partner. For the coupling of 3-bromo-2-aminopyridine with a branched primary amine such as cyclopentylamine, the BrettPhos-precatalyst was found to be superior to the RuPhos-precatalyst.[1]
Table 2: Comparison of Precatalysts for the Coupling of 3-Bromo-2-aminopyridine with Cyclopentylamine [1]
| Catalyst System | Yield (%) |
| RuPhos-precatalyst (Pre-L3) | 47 |
| BrettPhos-precatalyst (Pre-L8) | 78 |
Reaction conditions: 3-bromo-2-aminopyridine (1 mmol), cyclopentylamine (1.5 mmol), precatalyst (4 mol %), LiHMDS (2.5 mmol, 1 M in THF), 65 °C, 12 h. Isolated yields.
This highlights the importance of tailoring the ligand to the specific substrates being coupled.
Experimental Workflow and Protocols
A generalized workflow for the palladium-catalyzed amination of an aminopyridine is depicted below. This involves the careful setup of the reaction under inert conditions, followed by the reaction itself, and subsequent work-up and purification.
Detailed Experimental Protocol
The following is a representative experimental protocol for the palladium-catalyzed C-N cross-coupling of 3-bromo-2-aminopyridine with a secondary amine, based on the conditions reported by Perez et al.[1]
Materials:
-
3-bromo-2-aminopyridine
-
Amine (e.g., morpholine)
-
Palladium precatalyst (e.g., RuPhos-precatalyst)
-
Lithium bis(trimethylsilyl)amide (LiHMDS) solution (1 M in THF)
-
Anhydrous solvent (e.g., THF)
-
Inert gas (e.g., Argon or Nitrogen)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add the palladium precatalyst (0.04 mmol, 4 mol %).
-
Add 3-bromo-2-aminopyridine (1.0 mmol, 1.0 eq).
-
Add the amine (1.5 mmol, 1.5 eq).
-
Add anhydrous THF (to achieve a suitable concentration).
-
Add the LiHMDS solution (2.5 mmol, 2.5 eq) dropwise.
-
Heat the reaction mixture to 65 °C and stir for the required time (typically 12-16 hours).
-
Monitor the reaction by a suitable technique (e.g., GC, TLC, or LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, and dry over an anhydrous salt (e.g., Na₂SO₄).
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Conclusion
The selection of an appropriate palladium catalyst system is paramount for the successful and efficient amination of aminopyridines. For the coupling of secondary amines with 3-bromo-2-aminopyridine, the RuPhos-precatalyst has been shown to be highly effective.[1] In contrast, for primary amines, the BrettPhos-precatalyst may offer superior performance.[1] Researchers and drug development professionals should consider a careful evaluation of different ligands and catalyst systems to optimize the synthesis of their target aminopyridine derivatives. The experimental protocols and workflow provided herein offer a solid foundation for developing robust and high-yielding C-N coupling reactions.
References
Safety Operating Guide
Navigating the Disposal of 3-(Benzyloxy)-5-bromopyridin-2-amine: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed protocol for the safe and compliant disposal of 3-(Benzyloxy)-5-bromopyridin-2-amine, ensuring the protection of personnel and the environment.
I. Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to handle this compound with appropriate safety measures. The compound's Safety Data Sheet (SDS) indicates that it should be handled in a well-ventilated area, and personnel should wear suitable protective clothing, including chemical-impermeable gloves, to avoid contact with skin and eyes.[1] In case of accidental contact, rinse the affected area with plenty of water and seek medical attention.[1][2]
Table 1: Personal Protective Equipment (PPE) and First Aid Summary
| Precaution | Specification | First Aid Measures |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields.[3] | Eye Contact: Rinse with pure water for at least 15 minutes and consult a doctor.[1] |
| Skin Protection | Chemical-impermeable gloves and protective clothing to prevent skin exposure.[1][2] | Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[1] |
| Respiratory Protection | Use in a well-ventilated area. If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[3] | Inhalation: Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately. Do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the chemical.[1] |
| Ingestion | Do not eat, drink, or smoke when using this product.[2] | Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1] |
II. Step-by-Step Disposal Protocol
The disposal of this compound, a halogenated organic compound, must be managed in accordance with local, state, and federal regulations.[4] Improper disposal can lead to environmental contamination and regulatory penalties.
Experimental Protocol: Waste Segregation and Collection
-
Waste Identification and Classification: this compound is a brominated pyridine derivative. As such, it should be classified as a halogenated organic waste. This waste stream must be kept separate from non-halogenated waste to avoid increased disposal costs and ensure proper treatment.[5]
-
Container Selection: Use a designated, leak-proof, and clearly labeled hazardous waste container. The container must be compatible with the chemical and have a secure, tight-fitting lid.[1][5]
-
Labeling: Affix a hazardous waste tag to the container as soon as the first quantity of waste is added.[5] The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazards associated with the chemical (e.g., Toxic, Irritant). While the available SDS for this specific compound does not list GHS classifications, related compounds are listed as harmful if swallowed and causing skin and eye irritation.[2][6]
-
The accumulation start date.
-
The name and contact information of the generating laboratory or personnel.
-
-
Accumulation: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be away from sources of ignition and incompatible materials such as strong oxidizing agents and acids.[1][7] Ensure the container remains closed except when adding waste.
-
Spill Management: In the event of a spill, avoid dust formation.[1] For small spills, use an inert absorbent material, collect the material using spark-proof tools, and place it in a sealed container for disposal as hazardous waste.[1][7] For large spills, evacuate the area and contact your institution's environmental health and safety (EHS) department.[7]
Diagram 1: Disposal Workflow for this compound
Caption: Workflow for the proper disposal of this compound.
III. Final Disposal and Environmental Considerations
The ultimate disposal of this compound must be handled by a licensed chemical waste disposal company. The primary method for the destruction of pyridine-containing waste is high-temperature incineration.[4]
Key Logistical and Operational Plans:
-
Engage a Professional Disposal Service: Do not attempt to treat or dispose of this chemical through standard laboratory drains or as regular trash.[1] Contact your institution's EHS department to arrange for the collection and disposal of the hazardous waste.
-
Environmental Protection: Prevent the chemical from entering drains or the environment.[1] Halogenated compounds can be persistent and harmful to aquatic life.[6]
-
Documentation: Maintain accurate records of the amount of waste generated and its disposal date. This documentation is crucial for regulatory compliance.
By adhering to these procedures, researchers and laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and sustainability within the scientific community.
References
Personal protective equipment for handling 3-(Benzyloxy)-5-bromopyridin-2-amine
This guide provides critical safety, operational, and disposal information for researchers, scientists, and drug development professionals handling 3-(Benzyloxy)-5-bromopyridin-2-amine. Adherence to these protocols is essential for ensuring a safe laboratory environment and the integrity of your research.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is the first line of defense against potential exposure. The following table summarizes the required PPE for handling this compound.[1]
| Protection Level | Equipment | Purpose |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields | To protect against splashes and dust.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | To prevent skin contact. Gloves must be inspected prior to use and changed frequently.[1] |
| Body Protection | Fire/flame resistant and impervious laboratory coat | To protect skin and personal clothing from contamination.[1] |
| Foot Protection | Closed-toe, chemical-resistant shoes | To protect feet from spills and falling objects. |
| Respiratory Protection | Full-face respirator | Required if exposure limits are exceeded, or if irritation or other symptoms are experienced.[1] Use in a well-ventilated area is mandatory. |
Operational Plan: Handling Procedures
A systematic approach to handling this compound is crucial for safety and experimental success.
1. Pre-Handling Preparation:
-
Risk Assessment: Conduct a thorough risk assessment for the planned experiment, identifying potential hazards and mitigation strategies.
-
Engineering Controls: Ensure work is conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1]
-
Emergency Equipment: Verify that a safety shower, eyewash station, and appropriate fire extinguisher are readily accessible.
2. Handling the Compound:
-
Personal Protective Equipment: Don all required PPE as outlined in the table above before entering the handling area.
-
Weighing: When weighing the solid compound, do so within the fume hood or a ventilated balance enclosure to avoid dust formation.[1]
-
Preparing Solutions: When dissolving the compound, add the solid to the solvent slowly to prevent splashing.
-
Reactions: All chemical reactions involving this compound should be set up securely within a chemical fume hood. Use non-sparking tools to prevent ignition.[1]
3. Post-Handling Procedures:
-
Decontamination: Wipe down the work area in the fume hood with an appropriate solvent and cleaning agent.
-
Personal Hygiene: Wash hands and any exposed skin thoroughly with soap and water after handling.[1] Contaminated clothing should be removed immediately and laundered before reuse.[2]
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste:
-
Unused Compound: Collect in a clearly labeled, suitable, and closed container for disposal.[1]
-
Contaminated Labware (e.g., pipette tips, gloves): Place in a designated solid hazardous waste container.
-
-
Liquid Waste:
-
Solutions: Collect solutions containing this compound in a labeled, sealed, and appropriate solvent waste container. This should be designated for halogenated organic waste.
-
-
General Disposal Guidelines:
-
Labeling: All waste containers must be clearly labeled with the full chemical name and associated hazards.
-
Segregation: Do not mix incompatible waste streams.
-
Storage: Store waste containers in a designated satellite accumulation area within the laboratory, away from ignition sources.[1]
-
Regulations: Adhere to all local, state, and federal regulations for hazardous waste disposal.
-
Visualizing PPE Selection Logic
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when handling this compound.
Caption: PPE selection workflow for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
